Methyl 4-((5-bromopyrimidin-2-yl)oxy)benzoate
Description
Properties
IUPAC Name |
methyl 4-(5-bromopyrimidin-2-yl)oxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O3/c1-17-11(16)8-2-4-10(5-3-8)18-12-14-6-9(13)7-15-12/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRYSDLIBPCSQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=NC=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50650594 | |
| Record name | Methyl 4-[(5-bromopyrimidin-2-yl)oxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926304-76-9 | |
| Record name | Methyl 4-[(5-bromopyrimidin-2-yl)oxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Methyl 4-((5-bromopyrimidin-2-yl)oxy)benzoate: A Key Building Block for Targeted Protein Degradation
Introduction: The Strategic Importance of Methyl 4-((5-bromopyrimidin-2-yl)oxy)benzoate in Modern Drug Discovery
In the rapidly evolving landscape of therapeutic development, the strategic design of novel chemical entities with high specificity and efficacy is paramount. This compound has emerged as a molecule of significant interest, primarily functioning as a versatile building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs represent a revolutionary therapeutic modality that co-opts the cell's natural protein disposal machinery to eliminate disease-causing proteins, offering a powerful alternative to traditional inhibition-based drugs.[2] The unique structural features of this compound, namely the reactive brominated pyrimidine ring and the benzoate ester, provide medicinal chemists with a valuable scaffold for the construction of these complex bifunctional molecules. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and its pivotal role in the development of next-generation therapeutics.
Core Chemical Properties and Structural Elucidation
This compound is a well-defined organic compound with the following key identifiers:
| Property | Value |
| CAS Number | 926304-76-9[3] |
| Molecular Formula | C₁₂H₉BrN₂O₃[3] |
| Molecular Weight | 309.12 g/mol [3] |
| Appearance | Typically a white to off-white solid |
| Purity | Commercially available with ≥98% purity[3] |
Structural Analysis
The molecule's architecture is characterized by a central ether linkage connecting a 5-bromopyrimidine ring to a methyl benzoate moiety. This arrangement provides a distinct spatial and electronic configuration that is crucial for its function as a PROTAC building block.
Caption: Chemical structure of this compound.
Synthesis and Reaction Mechanisms: A Plausible Synthetic Route
This approach would likely involve the reaction of methyl 4-hydroxybenzoate with an activated 5-bromo-2-halopyrimidine (e.g., 5-bromo-2-chloropyrimidine) in the presence of a suitable base. The hydroxyl group of the methyl 4-hydroxybenzoate acts as a nucleophile, attacking the electron-deficient C2 position of the pyrimidine ring, leading to the displacement of the halide and the formation of the desired ether linkage.
Caption: Proposed synthetic pathway for this compound.
The causality behind this experimental choice lies in the well-established reactivity of halopyrimidines towards nucleophilic substitution, particularly at the C2 and C4/6 positions, which are activated by the electron-withdrawing nature of the ring nitrogen atoms. The use of a non-nucleophilic base is critical to deprotonate the phenolic hydroxyl group, thereby increasing its nucleophilicity, without competing in the substitution reaction.
Application in Targeted Protein Degradation: The PROTAC Approach
The primary utility of this compound is as a precursor for the synthesis of PROTACs.[2] A PROTAC is a heterobifunctional molecule designed to simultaneously bind to a target protein of interest (POI) and an E3 ubiquitin ligase.[2] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.
The pyrimidine moiety of this compound can serve as a ligand for the E3 ligase (e.g., Cereblon or VHL) or as a scaffold to which a linker is attached. The methyl benzoate end can be hydrolyzed to the corresponding carboxylic acid, which then serves as a handle for coupling to a linker or a POI ligand.
Caption: Workflow of PROTAC-mediated targeted protein degradation.
Experimental Protocol: Synthesis of a 2-Aryloxypyrimidine Derivative
The following is a representative, self-validating protocol for the synthesis of a 2-aryloxypyrimidine derivative, which can be adapted for the synthesis of this compound. This protocol is based on established methodologies for Williamson ether synthesis involving pyrimidines.[8][9]
Objective: To synthesize a 2-aryloxypyrimidine via nucleophilic aromatic substitution.
Materials:
-
Methyl 4-hydroxybenzoate
-
5-Bromo-2-chloropyrimidine
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyl 4-hydroxybenzoate (1.0 equivalent), 5-bromo-2-chloropyrimidine (1.0-1.2 equivalents), and anhydrous potassium carbonate (2.0-3.0 equivalents).
-
Solvent Addition: Add anhydrous DMF to the flask to achieve a suitable concentration (e.g., 0.1-0.5 M).
-
Reaction: Stir the mixture at an elevated temperature (e.g., 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Self-Validation: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of the phenolic proton in the ¹H NMR spectrum of the starting material and the appearance of characteristic signals for the coupled product would validate the success of the reaction.
Safety and Handling
Based on safety data for structurally related compounds, this compound should be handled with care. It is potentially harmful if swallowed and may cause skin, eye, and respiratory irritation.[8][10] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are required. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a strategically important chemical scaffold in the field of drug discovery, particularly for the development of PROTACs. Its well-defined structure and predictable reactivity make it an invaluable tool for medicinal chemists. While detailed biological and spectroscopic data for this specific compound are not extensively published, its role as a building block for targeted protein degradation is clear. The synthetic and application frameworks provided in this guide offer a solid foundation for researchers and scientists to effectively utilize this compound in their drug development endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemuniverse.com [chemuniverse.com]
- 4. byjus.com [byjus.com]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. A facile synthesis of 2-aryloxypyrimidine derivatives via a tandem reductive amination/intermolecular S(N)Ar sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A facile synthesis of 2-aryloxypyrimidine derivatives via a tandem reductive amination/intermolecular SNAr sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of Methyl 4-((5-bromopyrimidin-2-yl)oxy)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-((5-bromopyrimidin-2-yl)oxy)benzoate is a molecule of interest in medicinal chemistry and materials science, possessing a unique combination of a substituted pyrimidine ring and a benzoate ester. Accurate and comprehensive spectroscopic characterization is the cornerstone of its chemical identity and purity assessment. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Due to the limited availability of published experimental spectra for this compound, this guide is built upon high-quality predicted spectroscopic data. This approach is a common and valuable practice in modern chemical research, allowing for the anticipation of spectral features and aiding in the interpretation of experimentally acquired data.
It is crucial to distinguish the target compound, which features an ether linkage, from the structurally similar amide, Methyl 4-[N-(5-bromopyrimidin-2-yl)carbamoyl]benzoate. The spectroscopic data for these two molecules will differ significantly due to the change in the linking functional group.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions were generated using advanced computational algorithms that provide reliable estimations of spectroscopic properties.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 8.62 | Singlet | 2H | H-4', H-6' |
| 8.15 | Doublet | 2H | H-2, H-6 |
| 7.25 | Doublet | 2H | H-3, H-5 |
| 3.94 | Singlet | 3H | -OCH₃ |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (ppm) | Assignment |
| 166.2 | C=O |
| 163.5 | C-2' |
| 158.9 | C-4', C-6' |
| 155.8 | C-4 |
| 131.8 | C-2, C-6 |
| 126.7 | C-1 |
| 120.9 | C-3, C-5 |
| 115.1 | C-5' |
| 52.5 | -OCH₃ |
Table 3: Predicted IR Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 2955 | Medium | Aliphatic C-H Stretch (-OCH₃) |
| 1725 | Strong | C=O Stretch (Ester) |
| 1605, 1580, 1500 | Medium-Strong | Aromatic C=C Bending |
| 1450 | Medium | C-H Bending (-OCH₃) |
| 1275 | Strong | Asymmetric C-O-C Stretch (Aryl Ether) |
| 1250 | Strong | C-O Stretch (Ester) |
| 1100 | Medium | Symmetric C-O-C Stretch (Aryl Ether) |
| 1015 | Medium | In-plane C-H Bending |
| 850 | Strong | Out-of-plane C-H Bending |
| 680 | Medium-Strong | C-Br Stretch |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity (%) | Assignment |
| 308/310 | 95/95 | [M]⁺ (Molecular Ion, Br isotopes) |
| 277/279 | 100/100 | [M - OCH₃]⁺ |
| 151 | 80 | [C₈H₇O₂]⁺ |
| 121 | 60 | [C₇H₅O₂]⁺ |
| 92 | 40 | [C₆H₄O]⁺ |
Interpretation of Spectroscopic Data
¹H NMR Spectroscopy
The predicted ¹H NMR spectrum provides a clear fingerprint of the molecule's proton environment.
-
Pyrimidine Protons (H-4', H-6'): The two equivalent protons on the pyrimidine ring are expected to appear as a sharp singlet at approximately 8.62 ppm. Their significant downfield shift is due to the deshielding effect of the two adjacent electronegative nitrogen atoms.
-
Benzoate Protons (H-2, H-6 and H-3, H-5): The aromatic protons of the benzoate ring system exhibit a classic AA'BB' pattern, which is often simplified to two doublets. The protons ortho to the electron-withdrawing ester group (H-2, H-6) are more deshielded and appear as a doublet around 8.15 ppm. The protons ortho to the electron-donating ether oxygen (H-3, H-5) are more shielded and appear as a doublet around 7.25 ppm.
-
Methyl Protons (-OCH₃): The three protons of the methyl ester group are in a shielded environment and are predicted to appear as a sharp singlet at approximately 3.94 ppm.
¹³C NMR Spectroscopy
The predicted ¹³C NMR spectrum reveals the electronic environment of each carbon atom.
-
Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded carbon and is expected at approximately 166.2 ppm.
-
Pyrimidine Carbons: The carbon atom of the pyrimidine ring attached to the ether oxygen (C-2') is highly deshielded due to the two adjacent nitrogens and the oxygen, appearing around 163.5 ppm. The two equivalent carbons (C-4', C-6') are also significantly downfield at about 158.9 ppm. The carbon bearing the bromine atom (C-5') is predicted to be the most shielded of the pyrimidine carbons at around 115.1 ppm.
-
Benzoate Carbons: The carbon attached to the ether oxygen (C-4) is deshielded by the oxygen and is expected around 155.8 ppm. The carbons ortho to the ester group (C-2, C-6) are predicted at 131.8 ppm, while the carbons meta to the ester (C-3, C-5) are more shielded at 120.9 ppm. The ipso-carbon (C-1) of the ester is predicted around 126.7 ppm.
-
Methyl Carbon (-OCH₃): The methyl carbon of the ester is the most shielded carbon in the molecule, appearing at approximately 52.5 ppm.
IR Spectroscopy
The predicted IR spectrum highlights the key functional groups present in the molecule.
-
C=O Stretch: A strong, sharp absorption band around 1725 cm⁻¹ is characteristic of the ester carbonyl stretch.
-
Aromatic C-H and C=C Stretches: A series of bands between 3100-3000 cm⁻¹ and 1605-1500 cm⁻¹ correspond to the stretching and bending vibrations of the aromatic rings.
-
C-O Stretches: Two strong bands are predicted for the C-O linkages. The asymmetric C-O-C stretch of the aryl ether is expected around 1275 cm⁻¹, while the ester C-O stretch should appear near 1250 cm⁻¹.
-
C-Br Stretch: A medium to strong absorption in the fingerprint region, around 680 cm⁻¹, is indicative of the carbon-bromine bond.
Mass Spectrometry
The predicted mass spectrum provides information about the molecular weight and fragmentation pattern.
-
Molecular Ion Peak: The molecular ion peak ([M]⁺) will appear as a pair of peaks of nearly equal intensity at m/z 308 and 310, which is the characteristic isotopic signature of a molecule containing one bromine atom.
-
Major Fragmentation: The most prominent fragmentation is the loss of the methoxy group (-OCH₃) from the ester, resulting in a strong peak at m/z 277/279. Other significant fragments arise from the cleavage of the ether bond, leading to ions corresponding to the benzoate ester fragment ([C₈H₇O₂]⁺ at m/z 151) and further fragmentations of this moiety.
Standard Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a one-pulse ¹H spectrum with a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum with a 45° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans (typically 1024 or more) to achieve a good signal-to-noise ratio.
-
Process the data similarly to the ¹H spectrum.
-
Reference the spectrum to the central peak of the CDCl₃ triplet at 77.16 ppm.
-
The Pyrimidine Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide to the Therapeutic Applications of Pyrimidine-Based Compounds
Abstract
The pyrimidine nucleus, a fundamental component of nucleic acids, has emerged as a "privileged scaffold" in medicinal chemistry. Its inherent ability to engage in diverse biological interactions has propelled the development of a wide array of therapeutic agents. This technical guide provides a comprehensive overview of the multifaceted therapeutic applications of pyrimidine-based compounds, with a focus on their roles in oncology, virology, and microbiology. We will delve into the underlying mechanisms of action, present detailed experimental protocols for their synthesis and evaluation, and explore the future landscape of pyrimidine-based drug discovery. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the vast potential of this versatile heterocyclic motif.
The Enduring Significance of the Pyrimidine Scaffold
The pyrimidine ring, a six-membered heterocycle with nitrogen atoms at positions 1 and 3, is a cornerstone of life itself, forming the structural basis for the nucleobases cytosine, thymine, and uracil in DNA and RNA.[1][2] This inherent biological relevance provides a unique advantage in drug design, as pyrimidine analogs can readily interact with a multitude of physiological targets.[3] The versatility of the pyrimidine core is further enhanced by its synthetic tractability, allowing for extensive structural modifications to fine-tune pharmacological properties.[1][4][5] Consequently, pyrimidine derivatives have found widespread therapeutic applications, including as antimicrobial, antiviral, anticancer, anti-inflammatory, and central nervous system (CNS) active agents.[6][7][8][9] The U.S. Food and Drug Administration (FDA) has approved a rapidly expanding portfolio of pyrimidine-containing drugs, underscoring their pivotal role in modern medicine.[10][11][12]
Anticancer Applications: Targeting the Hallmarks of Malignancy
Pyrimidine-based compounds have made an indelible mark on cancer therapy, with mechanisms of action that target various hallmarks of cancer, from uncontrolled proliferation to evasion of apoptosis.[2][13][14]
Antimetabolites: Disrupting DNA Synthesis
One of the earliest and most successful applications of pyrimidine analogs in oncology is their use as antimetabolites. These compounds mimic endogenous nucleobases, thereby interfering with the synthesis of nucleic acids, a process essential for rapidly dividing cancer cells.[8][15]
5-Fluorouracil (5-FU): A Paradigm of Antimetabolite Therapy
5-Fluorouracil (5-FU) is a cornerstone of chemotherapy for various solid tumors.[15] Upon intracellular conversion to its active metabolites, 5-FU exerts its cytotoxic effects through two primary mechanisms:
-
Inhibition of Thymidylate Synthase (TS): The metabolite fluorodeoxyuridine monophosphate (FdUMP) forms a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate, thereby blocking the synthesis of deoxythymidine monophosphate (dTMP), a crucial precursor for DNA replication and repair.[15][16]
-
Incorporation into RNA and DNA: The metabolites fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP) can be incorporated into RNA and DNA, respectively, leading to disruption of RNA processing and DNA integrity.[8][15][16]
Signaling Pathway of 5-Fluorouracil
Caption: Mechanism of action of 5-Fluorouracil (5-FU).
Kinase Inhibitors: Targeting Aberrant Signaling
Many cancers are driven by the aberrant activity of protein kinases, which regulate a multitude of cellular processes. Pyrimidine-based scaffolds have proven to be highly effective in the design of potent and selective kinase inhibitors.[6][17]
Epidermal Growth Factor Receptor (EGFR) Inhibitors
The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and metastasis, and its dysregulation is implicated in numerous cancers.[7][18][19] Pyrimidine-based EGFR tyrosine kinase inhibitors (TKIs) have revolutionized the treatment of non-small cell lung cancer (NSCLC) and other malignancies.[7][18] These inhibitors typically bind to the ATP-binding site of the EGFR kinase domain, preventing autophosphorylation and downstream signaling.[7][20]
EGFR Signaling Pathway and Inhibition
Caption: Simplified EGFR signaling pathway and its inhibition.
Antiviral Applications: Combating Viral Replication
Pyrimidine nucleoside analogs are a cornerstone of antiviral therapy, particularly against retroviruses like HIV and certain DNA viruses.[21][22][23] These compounds act as chain terminators during viral nucleic acid synthesis.
Zidovudine (AZT): A Landmark in Anti-HIV Therapy
Zidovudine (AZT), a thymidine analog, was the first drug approved for the treatment of HIV/AIDS.[24] Its mechanism of action involves several key steps:
-
Cellular Uptake and Phosphorylation: AZT is taken up by host cells and converted to its active triphosphate form, AZT-triphosphate (AZT-TP), by cellular kinases.[4][14]
-
Inhibition of Reverse Transcriptase: AZT-TP competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the growing viral DNA chain by HIV's reverse transcriptase.[4][23]
-
Chain Termination: The incorporation of AZT monophosphate into the viral DNA chain leads to termination of elongation because AZT lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond.[4][25]
Mechanism of Action of Zidovudine (AZT)
Caption: Mechanism of action of Zidovudine (AZT).
Antimicrobial Applications: A Broad Spectrum of Activity
Pyrimidine derivatives exhibit a wide range of antimicrobial activities, including antibacterial and antifungal properties.[1][7][8][26][27] Their mechanisms of action are diverse and often involve the inhibition of essential metabolic pathways in microorganisms. For instance, some pyrimidine-based compounds act as dihydrofolate reductase (DHFR) inhibitors, disrupting the folic acid synthesis pathway, which is crucial for microbial growth.[9]
Experimental Protocols
Synthesis of Dihydropyrimidinones via the Biginelli Reaction
The Biginelli reaction is a one-pot, three-component synthesis that provides a straightforward route to dihydropyrimidinones.[11][28][29]
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, combine an aldehyde (1 equivalent), a β-ketoester (1 equivalent), and urea or thiourea (1.5 equivalents) in a suitable solvent such as ethanol.[30][31]
-
Catalyst Addition: Add a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, Yb(OTf)₃).[11][30]
-
Reflux: Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[31]
-
Work-up: Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce precipitation.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry. The crude product can be further purified by recrystallization.[31]
Workflow for Biginelli Reaction
Caption: Workflow for the Biginelli synthesis of dihydropyrimidinones.
In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[3][26]
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[9]
-
Compound Treatment: Treat the cells with serial dilutions of the pyrimidine-based compound and incubate for 48-72 hours.[3]
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[32]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[3][32]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[32]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
In Vivo Antitumor Efficacy in Xenograft Models
Xenograft models are invaluable for evaluating the in vivo efficacy of anticancer compounds.[10][21][33]
Step-by-Step Protocol:
-
Cell Implantation: Subcutaneously inject human cancer cells into the flank of immunocompromised mice.[21]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).[10]
-
Treatment: Randomize the mice into treatment and control groups. Administer the pyrimidine-based compound or vehicle control according to the desired dosing schedule.[10]
-
Tumor Measurement: Measure tumor volume and mouse body weight regularly (e.g., twice weekly).[21]
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Data Presentation
Table 1: In Vitro Cytotoxicity of Novel Pyrimidine Derivatives against Various Cancer Cell Lines
| Compound | A549 (Lung) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) | PC-3 (Prostate) IC₅₀ (µM) |
| 9u | 0.35 | 3.24 | 5.12 |
| 3b | - | - | 21 |
| 3d | - | - | - |
Data for compound 9u from[19]. Data for compound 3b from[25].
Table 2: Antiviral Activity of Nucleoside Analogs against Yellow Fever Virus (YFV)
| Compound | EC₅₀ in RD cells (µM) | EC₅₀ in Huh-7 cells (µM) |
| Sofosbuvir | 0.25 | 1.2 |
| Compound 17 | >1.5 | >1.5 |
Data from[1].
Future Perspectives and Conclusion
References
- 1. Nucleoside Analogs with Antiviral Activity against Yellow Fever Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MTT (Assay protocol [protocols.io]
- 4. What is the mechanism of Zidovudine? [synapse.patsnap.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 8. Frontiers | 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biginelli Reaction [organic-chemistry.org]
- 12. ijpbs.com [ijpbs.com]
- 13. youtube.com [youtube.com]
- 14. ClinPGx [clinpgx.org]
- 15. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 17. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 18. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. mdpi.com [mdpi.com]
- 21. benchchem.com [benchchem.com]
- 22. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A critical analysis of the pharmacology of AZT and its use in AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. AZT | Antiviral Drug, AIDS Treatment, Mechanism of Action, & Facts | Britannica [britannica.com]
- 25. droracle.ai [droracle.ai]
- 26. researchgate.net [researchgate.net]
- 27. Molecular docking, synthesis and biological significance of pyrimidine analogues as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 30. arkat-usa.org [arkat-usa.org]
- 31. theochem.mercer.edu [theochem.mercer.edu]
- 32. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 33. Antitumor Efficacy Testing in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Mechanism of Action of Pyrimidine Ether Derivatives: A Technical Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for elucidating the mechanism of action (MoA) of pyrimidine ether derivatives, a class of compounds with significant therapeutic potential. We will delve into the core principles of MoA studies, from initial target identification to the construction of a complete signaling pathway, grounded in scientific integrity and field-proven insights.
Introduction: The Therapeutic Promise of Pyrimidine Ether Derivatives
Pyrimidine ether derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including but not limited to, anticancer, antiviral, and anti-inflammatory effects. Their therapeutic efficacy is intrinsically linked to their specific molecular interactions within the cell. A thorough understanding of their MoA is not merely an academic exercise but a critical component of drug development, enabling rational drug design, biomarker discovery, and the prediction of potential resistance mechanisms.
The core of MoA studies lies in identifying the direct molecular target(s) of a compound and elucidating the subsequent cascade of events that lead to the observed physiological effect. This guide will walk you through a logical, multi-faceted approach to systematically dissect the MoA of novel pyrimidine ether derivatives.
The Cornerstone: Identifying the Direct Molecular Target
The initial and most critical step is to identify the direct binding partner(s) of your pyrimidine ether derivative. This process is akin to finding the "lock" for your compound "key." Several robust methods can be employed, each with its own set of advantages and limitations.
Affinity-Based Approaches
Affinity-based methods leverage the specific binding of the compound to its target. A common strategy involves immobilizing the pyrimidine ether derivative on a solid support (e.g., beads) to "pull down" its binding partners from a cell lysate.
Experimental Protocol: Affinity Chromatography-Mass Spectrometry
-
Probe Synthesis: Synthesize an analog of the pyrimidine ether derivative containing a linker arm and a reactive group for immobilization (e.g., an amine or carboxyl group).
-
Immobilization: Covalently attach the synthesized probe to activated agarose or magnetic beads.
-
Cell Lysate Preparation: Prepare a native cell lysate from a relevant cell line, ensuring protein integrity.
-
Affinity Pulldown: Incubate the immobilized probe with the cell lysate to allow for binding. Include a control with beads alone or beads with an inactive analog to identify non-specific binders.
-
Washing: Thoroughly wash the beads to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads.
-
Protein Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).
-
Data Analysis: Analyze the mass spectrometry data to identify proteins that are significantly enriched in the experimental sample compared to the control.
Causality Behind Experimental Choices: The inclusion of a control with an inactive analog is crucial for distinguishing true binding partners from proteins that non-specifically adhere to the beads or the linker. This self-validating system enhances the trustworthiness of the identified targets.
Target-Agnostic Phenotypic Screening
In cases where the target is unknown, phenotypic screening can provide valuable clues. This involves observing the effects of the compound on a panel of cell lines or in a model organism and then working backward to identify the underlying molecular mechanism.
Validating the Target and Quantifying the Interaction
Once a putative target is identified, the next step is to validate the interaction and quantify its affinity.
Direct Binding Assays
Direct binding assays confirm the physical interaction between the pyrimidine ether derivative and the purified target protein.
Table 1: Comparison of Direct Binding Assays
| Assay Technique | Principle | Advantages | Disadvantages |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding. | Gold standard for thermodynamic characterization. | Requires large amounts of pure protein. |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding to an immobilized target. | Real-time kinetics (on/off rates). | Requires protein immobilization, which can affect activity. |
| Microscale Thermophoresis (MST) | Measures the movement of molecules in a temperature gradient, which changes upon binding. | Low sample consumption; can be performed in complex biological liquids. | Requires fluorescent labeling of one binding partner. |
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
-
Protein Preparation: Purify the recombinant target protein to homogeneity.
-
Compound Preparation: Prepare a concentrated solution of the pyrimidine ether derivative in the same buffer as the protein.
-
ITC Experiment: Fill the ITC cell with the protein solution and the syringe with the compound solution. Perform a series of injections of the compound into the protein solution while measuring the heat change.
-
Data Analysis: Analyze the resulting thermogram to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Authoritative Grounding: The principles and applications of ITC for studying biomolecular interactions are well-established and detailed in numerous publications.
Cellular Target Engagement Assays
Confirming that the compound engages the target within a cellular context is a critical validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with the pyrimidine ether derivative at various concentrations.
-
Heating: Heat the treated cells at a range of temperatures.
-
Lysis and Fractionation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Protein Detection: Detect the amount of soluble target protein at each temperature using Western blotting or mass spectrometry.
-
Data Analysis: The binding of the compound will stabilize the target protein, resulting in a shift in its melting temperature.
Delineating the Downstream Signaling Pathway
Identifying the direct target is only the beginning. The next crucial phase is to map the downstream signaling cascade that is modulated by the compound-target interaction.
Workflow for Pathway Elucidation
Caption: Workflow for elucidating the downstream signaling pathway.
Assessing Post-Translational Modifications
Many pyrimidine ether derivatives target kinases or other enzymes that modulate post-translational modifications (PTMs). Western blotting with phospho-specific antibodies is a standard method to probe for changes in phosphorylation status of key signaling proteins.
Global "Omics" Approaches
To gain an unbiased, system-wide view of the compound's effects, "omics" technologies are indispensable.
-
Transcriptomics (RNA-seq): Provides a snapshot of the changes in gene expression induced by the compound. This can reveal entire pathways that are up- or down-regulated.
-
Proteomics (Mass Spectrometry): Can quantify changes in protein abundance and identify changes in PTMs on a global scale.
Experimental Protocol: RNA-sequencing
-
Cell Treatment: Treat cells with the pyrimidine ether derivative and a vehicle control.
-
RNA Extraction: Isolate high-quality total RNA from the cells.
-
Library Preparation: Construct sequencing libraries from the RNA.
-
Sequencing: Sequence the libraries on a next-generation sequencing platform.
-
Data Analysis: Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated.
-
Pathway Analysis: Use bioinformatics tools (e.g., GSEA, IPA) to identify enriched signaling pathways.
Constructing the Complete Mechanistic Model
The final step is to integrate all the data from target identification, validation, and pathway analysis to construct a comprehensive MoA model. This model should logically connect the binding of the pyrimidine ether derivative to its target with the ultimate cellular phenotype.
Hypothetical Signaling Pathway for a Pyrimidine Ether Derivative
Caption: Hypothetical signaling pathway for a pyrimidine ether derivative.
This model serves as a powerful tool for guiding further drug development efforts, including lead optimization and the design of combination therapies.
Conclusion: A Pathway to Precision Medicine
The systematic approach to MoA studies outlined in this guide provides a robust framework for understanding the therapeutic effects of pyrimidine ether derivatives. By integrating cutting-edge technologies with rigorous experimental design, researchers can build a comprehensive picture of how these compounds function at a molecular level. This deep mechanistic understanding is paramount for translating the promise of pyrimidine ether derivatives into effective and safe medicines.
An In-depth Technical Guide to Methyl 4-((5-bromopyrimidin-2-yl)oxy)benzoate (CAS 926304-76-9): A Key Building Block for Targeted Protein Degradation
Introduction: Beyond Inhibition, Towards Degradation
In the evolving landscape of drug discovery, the paradigm is shifting from simple inhibition to targeted elimination of disease-causing proteins. At the forefront of this revolution are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's own ubiquitin-proteasome system to induce the degradation of specific protein targets.[1][2] The modular nature of PROTACs necessitates a toolbox of versatile chemical building blocks to connect a target-binding ligand to an E3 ligase-recruiting moiety.[3] This guide provides an in-depth technical overview of Methyl 4-((5-bromopyrimidin-2-yl)oxy)benzoate (CAS 926304-76-9), a key intermediate strategically designed for the synthesis of novel PROTACs.[][5]
This document will delve into the core properties, safety data, and synthetic utility of this compound, offering a comprehensive resource for researchers, medicinal chemists, and professionals in drug development.
Core Molecular Profile
This compound is a substituted pyrimidine derivative. Its structure is characterized by a 5-bromopyrimidine core linked via an ether bond to a methyl 4-hydroxybenzoate moiety. This specific arrangement of functional groups is not coincidental; it is rationally designed for subsequent chemical modifications in a PROTAC synthesis workflow.
| Identifier | Value | Source(s) |
| CAS Number | 926304-76-9 | [][5] |
| IUPAC Name | This compound | [5] |
| Molecular Formula | C₁₂H₉BrN₂O₃ | [5] |
| Molecular Weight | 309.12 g/mol | [5] |
| Canonical SMILES | COC(=O)C1=CC=C(C=C1)OC2=NC=C(C=N2)Br | [5] |
| InChI Key | CVRYSDLIBPCSQF-UHFFFAOYSA-N | [5] |
Physicochemical Properties
While extensive experimental data on the physicochemical properties of this specific compound are not widely published, information from suppliers and related compounds allows for a general characterization.
| Property | Value | Source(s) |
| Physical State | Solid | [General knowledge] |
| Purity | Typically >98% | [5] |
| Solubility | Soluble in organic solvents such as DMSO and DMF | [General knowledge] |
| Storage | Store in a cool, dry, well-ventilated area. | [General knowledge] |
Application in PROTAC Synthesis: A Strategic Building Block
The true value of this compound lies in its utility as a versatile building block for PROTACs. Its structure contains two key functional handles that can be chemoselectively modified to introduce the linker and the E3 ligase-binding component.
The Strategic Design
The 5-bromopyrimidine moiety serves as a reactive handle for palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings.[6][7] This allows for the attachment of a linker, which is a critical component of a PROTAC that dictates the distance and orientation between the target protein and the E3 ligase.[3] The methyl ester on the benzoate ring can be readily hydrolyzed to a carboxylic acid. This carboxylic acid can then be coupled to an amine-containing E3 ligase ligand, such as derivatives of thalidomide or pomalidomide for Cereblon (CRBN), or to a hydroxy-containing ligand for von Hippel-Lindau (VHL) E3 ligases, via standard amide or ester bond formation.[8]
Conceptual Synthetic Workflow
Below is a conceptual workflow illustrating how this compound can be utilized in the synthesis of a PROTAC.
References
- 1. escholarship.org [escholarship.org]
- 2. Recent Advances in PROTACs for Drug Targeted Protein Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labsolu.ca [labsolu.ca]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Discovery and development of kinase inhibitors from pyrimidine intermediates.
An In-Depth Technical Guide to the Discovery and Development of Kinase Inhibitors from Pyrimidine Intermediates
Authored by: Gemini, Senior Application Scientist
Abstract
The pyrimidine nucleus stands as a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable versatility in targeting a multitude of protein kinases.[1] Its inherent structural resemblance to the adenine core of ATP allows pyrimidine derivatives to function as competitive inhibitors, effectively docking into the highly conserved kinase hinge region.[2][3] This guide provides a comprehensive exploration of the journey from pyrimidine intermediates to clinically impactful kinase inhibitors. We will dissect the foundational principles of pyrimidine-based drug design, elucidate common and advanced synthetic strategies, and delve into the intricate process of lead optimization through Structure-Activity Relationship (SAR) studies. Through case studies of prominent kinase targets such as EGFR, CDKs, and JAKs, this paper offers field-proven insights and detailed protocols for researchers, scientists, and drug development professionals dedicated to advancing the next generation of targeted cancer therapies.
The Pyrimidine Scaffold: An ATP Mimic at the Heart of Kinase Inhibition
Protein kinases, numbering over 500 in the human genome, are critical regulators of cellular signaling.[3] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime therapeutic targets.[4] The development of small molecule kinase inhibitors has revolutionized oncology, and the pyrimidine ring is a recurring motif in many of these successful drugs.[5]
The success of the pyrimidine scaffold stems from its bioisosteric relationship with adenine, the nitrogenous base in ATP.[2] This structural mimicry enables pyrimidine derivatives to form key hydrogen bonds with the amino acid residues in the "hinge region" of the kinase ATP-binding pocket, a critical interaction for potent inhibition.[5] Fused pyrimidine systems, such as pyrazolo[3,4-d]pyrimidines, further enhance this mimicry and offer rigid structures for optimizing target engagement.[2][6][7] By strategically modifying the substitution patterns at various positions on the pyrimidine core, medicinal chemists can achieve high levels of potency and, crucially, selectivity for a specific kinase target over others, thereby minimizing off-target effects.[8]
The Kinase Inhibition Discovery Workflow
The path from a chemical concept to a clinical candidate is a multi-stage process. It begins with identifying a promising scaffold and iteratively refining it to meet stringent criteria for potency, selectivity, and drug-like properties.
References
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors | MDPI [mdpi.com]
- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Structure-Activity Relationship of Brominated Pyrimidine Analogs
Introduction: The Strategic Role of Bromine in Pyrimidine Scaffolds
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the essential backbone of nucleobases like cytosine, thymine, and uracil.[1][2][3] This inherent biological relevance makes the pyrimidine scaffold a privileged starting point for designing novel therapeutics targeting a vast array of diseases, including cancers and viral infections.[4][5][6][7][8] The strategic modification of this core is a key focus of drug discovery, and the introduction of a bromine atom is a particularly powerful, albeit nuanced, tactic.
Historically, halogens were often seen as simple hydrophobic substituents. However, modern medicinal chemistry recognizes bromine as a unique and versatile functional group that can profoundly influence a molecule's pharmacological profile. Its impact extends far beyond simple steric effects. A bromine substituent can:
-
Modulate Potency through Halogen Bonding: Bromine's anisotropic electron distribution creates a region of positive electrostatic potential known as a σ-hole, allowing it to act as a halogen bond (X-bond) donor.[9] This directional, noncovalent interaction with electron-rich atoms like oxygen or nitrogen on a protein backbone can be a critical determinant of binding affinity and selectivity.[10][11]
-
Enhance Selectivity: The specific geometric requirements of halogen bonds can confer a higher degree of selectivity for the target protein over other structurally similar off-targets.[12]
-
Serve as a Synthetic Handle: A bromine atom on the pyrimidine ring is an exceptionally useful synthetic handle for late-stage functionalization, enabling the exploration of chemical space through powerful cross-coupling reactions like the Suzuki-Miyaura coupling.[13][14]
-
Improve Pharmacokinetic Properties: Bromination can alter a compound's lipophilicity, metabolic stability, and membrane permeability, which are critical parameters for drug efficacy.
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of brominated pyrimidine analogs. We will explore the synthetic strategies used to create these molecules, dissect the influence of bromine's position and chemical environment on biological activity, and provide validated experimental protocols for their evaluation.
Synthetic Strategies: Forging the Brominated Core and its Analogs
The generation of a library of brominated pyrimidine analogs for SAR studies typically involves two phases: introduction of the bromine atom onto the pyrimidine core and subsequent diversification.
Phase 1: Bromination of the Pyrimidine Nucleus
The direct bromination of pyrimidines is a foundational step. The choice of reagent and conditions depends on the activation state of the ring and the presence of other functional groups.
-
For Activated Rings (e.g., Uracil): Electrophilic brominating agents are highly effective. N-Bromosuccinimide (NBS) in a polar aprotic solvent like DMF is a common choice. For nucleosides, reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBH) offer efficient and clean bromination at the C5 position.[15]
-
For Deactivated Rings: More forcing conditions may be necessary. Reacting the hydrogen halide salt of the pyrimidine with bromine at elevated temperatures in an inert solvent like nitrobenzene is a classic, robust method.[16] A one-pot reaction using dry hydrogen bromide to catalyze the cyclization of N-(cyanovinyl)amidines can also yield 4-bromopyrimidines directly.[17]
Phase 2: Diversification via Cross-Coupling
With the brominated pyrimidine in hand, palladium-catalyzed cross-coupling reactions are the primary tools for diversification. The Suzuki-Miyaura reaction, which couples the bromopyrimidine (electrophile) with an organoboron reagent (nucleophile), is particularly powerful due to its functional group tolerance and readily available reagents.[14]
Figure 1: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
This strategy allows for the systematic introduction of a wide variety of aryl and heteroaryl groups at the brominated position, enabling a thorough exploration of the SAR. A novel series of 5-bromo-pyrimidine derivatives were synthesized using multi-step reactions that began with 5-bromo-2,4-dichloro pyrimidine.[18]
Structure-Activity Relationship (SAR) Analysis: Case Studies
The influence of a bromine atom is highly context-dependent, varying with its position on the pyrimidine ring and the biological target.
Case Study 1: Brominated Pyrimidines as Kinase Inhibitors
Protein kinases are critical targets in oncology, and pyrimidine-based molecules have shown great promise as inhibitors.[19] The bromine atom often plays a pivotal role in achieving high potency. For instance, in a series of 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as EGFR inhibitors, the bromo-phenyl moiety was crucial for activity.[20]
Key SAR Insights for Kinase Inhibitors:
-
Hinge-Binding Interactions: The pyrimidine core often serves as a scaffold to mimic the adenine of ATP, forming hydrogen bonds with the "hinge" region of the kinase.
-
Role of the Bromo-Aryl Group: A bromo-substituted aryl group attached to the pyrimidine (e.g., at C4) often occupies a hydrophobic pocket. The bromine atom can act as a key halogen bond donor to a backbone carbonyl group, significantly enhancing binding affinity.[10]
-
Positional Importance: The position of the bromine is critical. In many kinase inhibitors, a bromine on an attached phenyl ring (e.g., 4-[(3-bromophenyl )amino]) is optimal. A bromine directly on the pyrimidine ring, such as at the C5 position, can also drive potency, as seen in a series of Bcr/Abl kinase inhibitors.[18][21][22]
Table 1: Representative SAR Data for Hypothetical Brominated Pyrimidine Kinase Inhibitors (Target: VEGFR-2)
| Compound ID | R Group (at C4) | Bromine Position | IC50 (nM) | Rationale for Activity Change |
| BP-1 | -NH-(phenyl) | None | 550 | Baseline activity from pyrimidine core and phenyl group. |
| BP-2 | -NH-(3-bromophenyl) | meta- on phenyl | 15 | Bromine at meta position forms a critical halogen bond with a backbone carbonyl in the active site, drastically increasing potency. |
| BP-3 | -NH-(2-bromophenyl) | ortho- on phenyl | 250 | Steric hindrance from the ortho-bromine disrupts the optimal binding conformation of the phenyl ring. |
| BP-4 | -NH-(4-bromophenyl) | para- on phenyl | 90 | Para-bromine is oriented towards solvent and cannot form the key halogen bond, resulting in lower potency compared to the meta-isomer. |
| BP-5 | -NH-(phenyl) | C5 on pyrimidine | 45 | Bromine on the core pyrimidine ring projects into a different pocket, offering an alternative vector for optimization. |
Data is hypothetical and for illustrative purposes.
Case Study 2: Brominated Pyrimidine Nucleosides as Antiviral Agents
Pyrimidine nucleoside analogs are a cornerstone of antiviral therapy.[5][23] Bromination, particularly at the C5 position of the uracil ring, has been explored to modulate activity against various viruses.
Key SAR Insights for Antiviral Nucleosides:
-
C5 Position: For anti-HIV-1 activity, substitutions at the C5 position of 3'-azido-2',3'-dideoxyuridine were investigated. While small alkyl groups (methyl, ethyl) were well-tolerated, larger substituents, including a bromovinyl group, significantly decreased antiviral potency.[24] This suggests a constrained steric pocket around the C5 position in the HIV-1 reverse transcriptase active site.
-
Modulation of Lipophilicity: The introduction of bromine increases lipophilicity. While this can sometimes improve cell permeability, a study of various pyrimidine nucleosides found a trend of higher antiviral activity at lower lipophilicity, suggesting that transport into the cell is a critical factor that can be negatively impacted by excessive lipophilicity.[25]
-
Synthetic Utility: Halogenated pyrimidine nucleosides are valuable intermediates for creating more complex C5-substituted analogs through cross-coupling reactions, which have led to potent antiviral agents.[15]
Experimental Protocols: A Self-Validating Workflow
To ensure the integrity of SAR data, robust and well-controlled experimental protocols are essential.
Workflow for Evaluating Novel Brominated Pyrimidine Analogs
Figure 2: A comprehensive workflow for SAR investigation.
Protocol 1: Synthesis of a 4-Aryl-Substituted-5-Bromopyrimidine via Suzuki-Miyaura Coupling
This protocol is a generalized procedure and must be optimized for specific substrates.
-
Reagent Preparation: To an oven-dried Schlenk flask under an argon atmosphere, add 5-bromo-4-chloropyrimidine (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.5 mmol).[26]
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh3)4 (0.05 mmol, 5 mol%).[13]
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.[26]
-
Reaction: Seal the flask and heat the reaction mixture to 85-100 °C with vigorous stirring overnight.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting bromopyrimidine is consumed.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired coupled product.
-
Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure and purity.
Protocol 2: In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol describes a general fluorescence-based assay. Specific kinase requirements (e.g., buffer components, substrate) may vary.
-
Compound Preparation: Prepare a 10 mM stock solution of the brominated pyrimidine analog in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in a 384-well assay plate.[27] Include a DMSO-only control (0% inhibition) and a no-enzyme control (background).
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase buffer, the target protein kinase (e.g., VEGFR-2), and the peptide substrate.[28][29]
-
Incubation: Add the kinase reaction mixture to the plate containing the diluted compounds.
-
Initiation: Initiate the kinase reaction by adding an ATP solution. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure accurate and comparable IC50 values.[29] Incubate the plate at 30 °C for a predetermined time (e.g., 60 minutes) within the linear range of the reaction.
-
Detection: Terminate the reaction and measure the remaining ATP using a luminescence-based detection kit (e.g., ADP-Glo™) or measure phosphorylation using a fluorescence-based method.[30] The signal is inversely proportional to kinase activity.[19]
-
Data Analysis:
-
Subtract the background signal (no-enzyme control) from all wells.
-
Normalize the data by setting the DMSO-only control as 0% inhibition and a control with a known potent inhibitor (or no ATP) as 100% inhibition.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[31]
-
Protocol 3: Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability after treatment with the test compounds.[32][33]
-
Cell Seeding: Seed human cancer cells (e.g., A549 lung cancer cells) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37 °C and 5% CO₂.[18][34]
-
Compound Treatment: Treat the cells with a serial dilution of the brominated pyrimidine analogs for a specified period (e.g., 72 hours).[34] Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After incubation, add 10-20 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[32][35]
-
Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere at 37 °C to allow viable cells to reduce the yellow MTT to purple formazan crystals.[32][36]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[34][36]
-
Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete solubilization.[33] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[32][33]
-
Validation & Analysis: Subtract the background absorbance from a media-only control. Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot against compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Conclusion and Future Outlook
The strategic incorporation of bromine into the pyrimidine scaffold is a proven and effective strategy in modern drug discovery. The ability of bromine to form potent halogen bonds, serve as a versatile synthetic handle, and fine-tune pharmacokinetic properties makes it an invaluable tool for medicinal chemists. The SAR of brominated pyrimidines is highly target-dependent, underscoring the necessity of systematic synthesis and rigorous biological evaluation. Future efforts will likely focus on using advanced computational methods to predict halogen bonding interactions more accurately, enabling a more rational design of next-generation inhibitors. Furthermore, exploring novel bioisosteric replacements for bromine and investigating its role in modulating drug-residence time will open new avenues for developing highly effective and durable therapeutics based on this remarkable halogenated heterocycle. The continued exploration of this chemical space, guided by detailed structural biology using techniques like X-ray crystallography, will undoubtedly lead to the discovery of new clinical candidates.[37][38]
References
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. growingscience.com [growingscience.com]
- 5. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijcrt.org [ijcrt.org]
- 8. Anti-cancer pyrimidines in diverse scaffolds: a review of patent literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. discovery.researcher.life [discovery.researcher.life]
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- 12. Directing macromolecular conformation through halogen bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Yoneda Labs [yonedalabs.com]
- 15. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. US3956301A - Process for bromination of pyrimidine - Google Patents [patents.google.com]
- 17. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 18. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Synthesis and antiviral activity of certain carbamoylpyrrolopyrimidine and pyrazolopyrimidine nucleosides. | Semantic Scholar [semanticscholar.org]
- 24. Structure-activity relationships of pyrimidine nucleosides as antiviral agents for human immunodeficiency virus type 1 in peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Antiviral activities of pyrimidine nucleoside analogues: some structure--activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. m.youtube.com [m.youtube.com]
- 27. assayquant.com [assayquant.com]
- 28. protocols.io [protocols.io]
- 29. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 30. benchchem.com [benchchem.com]
- 31. courses.edx.org [courses.edx.org]
- 32. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 33. MTT assay protocol | Abcam [abcam.com]
- 34. MTT (Assay protocol [protocols.io]
- 35. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 36. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 37. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 38. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Methyl 4-((5-bromopyrimidin-2-yl)oxy)benzoate
For: Researchers, scientists, and drug development professionals.
Introduction: Strategic Importance and Synthesis Overview
Methyl 4-((5-bromopyrimidin-2-yl)oxy)benzoate (CAS No. 926304-76-9) is a key heterocyclic building block in contemporary drug discovery and materials science.[1][2] Its structure, featuring a substituted pyrimidine ring linked to a benzoate moiety via an ether bond, is a common scaffold in the development of kinase inhibitors, protein degraders, and other biologically active molecules. This document provides a comprehensive, field-proven experimental protocol for the synthesis of this compound, grounded in the principles of nucleophilic aromatic substitution (SNAr). We will delve into the mechanistic rationale behind the procedural steps, ensuring a reproducible and scalable synthesis.
The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern organic chemistry for the formation of aryl-heteroaryl ethers. In this specific application, the phenoxide of methyl 4-hydroxybenzoate acts as the nucleophile, displacing a halide from the electron-deficient 5-bromopyrimidine ring. The electron-withdrawing nature of the pyrimidine's nitrogen atoms is crucial for activating the ring towards nucleophilic attack, a fundamental principle of SNAr reactions.
Reaction Scheme
Figure 1: General workflow for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Methyl 4-hydroxybenzoate | ≥99% | Standard Supplier | Should be dry. |
| 2-Chloro-5-bromopyrimidine | ≥97% | Standard Supplier | |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Standard Supplier | Finely powdered is preferable for better reactivity. |
| Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Standard Supplier | Use a dry solvent to prevent unwanted side reactions. |
| Ethyl Acetate | ACS Grade | Standard Supplier | For extraction. |
| Brine (saturated NaCl solution) | Prepared in-house | For washing. | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Standard Supplier | For drying the organic phase. |
| Silica Gel | 230-400 mesh | Standard Supplier | For column chromatography. |
Detailed Experimental Protocol
This protocol is based on established methodologies for SNAr reactions involving pyrimidines and phenols.[3][4][5][6]
Step 1: Reaction Setup
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 4-hydroxybenzoate (1.0 eq), 2-chloro-5-bromopyrimidine (1.05 eq), and anhydrous potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon). This is crucial to prevent moisture from interfering with the reaction.
-
Add anhydrous dimethylformamide (DMF) to the flask via a syringe. The volume should be sufficient to create a stirrable slurry (approximately 5-10 mL per gram of methyl 4-hydroxybenzoate).
Causality: The use of an excess of the pyrimidine derivative ensures the complete consumption of the more valuable methyl 4-hydroxybenzoate. Potassium carbonate is a mild and effective base for deprotonating the phenolic hydroxyl group of methyl 4-hydroxybenzoate to form the nucleophilic phenoxide in situ.[5] DMF is an excellent polar aprotic solvent for SNAr reactions as it can solvate the potassium cation, leaving the phenoxide anion more reactive.
Step 2: Reaction Execution
-
Stir the reaction mixture at room temperature for 15 minutes to ensure homogeneity.
-
Heat the reaction mixture to 80-90 °C using an oil bath.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). A suitable eluent system is typically a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). The product spot should be more nonpolar than the starting methyl 4-hydroxybenzoate.
-
Continue heating until the TLC analysis indicates the complete consumption of the limiting reagent (methyl 4-hydroxybenzoate), which typically takes 4-6 hours.
Step 3: Work-up and Isolation
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a beaker containing cold water (approximately 10 times the volume of DMF used). This will precipitate the crude product.
-
Stir the aqueous suspension for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with copious amounts of water to remove DMF and inorganic salts.
-
Dry the crude product under vacuum.
Step 4: Purification
-
The crude product can be purified by recrystallization or column chromatography.
-
Recrystallization: A suitable solvent system for recrystallization is typically ethanol or a mixture of ethyl acetate and hexanes. Dissolve the crude solid in a minimum amount of hot solvent and allow it to cool slowly to form crystals.
-
Column Chromatography: If the product is not sufficiently pure after recrystallization, perform column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the pure fractions, and remove the solvent under reduced pressure to yield the final product as a white to off-white solid.
Characterization and Validation
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Property | Value |
| Molecular Formula | C₁₂H₉BrN₂O₃[2] |
| Molecular Weight | 309.12 g/mol [2] |
| Appearance | White to off-white solid |
| Purity | ≥98%[7] |
Expected Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): The spectrum is expected to show signals for the pyrimidine protons (two singlets), the aromatic protons of the benzoate ring (two doublets), and the methyl ester protons (a singlet).
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): The spectrum should display the expected number of signals corresponding to the carbon atoms in the molecule.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight, with the characteristic isotopic pattern for a bromine-containing compound.
Mechanistic Insights: The SNAr Pathway
The synthesis proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism.
Figure 2: Stepwise mechanism of the SNAr reaction.
-
Deprotonation: The base, potassium carbonate, deprotonates the hydroxyl group of methyl 4-hydroxybenzoate to form the more nucleophilic potassium phenoxide.
-
Nucleophilic Attack: The resulting phenoxide attacks the C2 position of the 2-chloro-5-bromopyrimidine. This position is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the two ring nitrogens. This step leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Elimination and Aromatization: The aromaticity of the pyrimidine ring is restored by the elimination of the chloride leaving group, yielding the final ether product.
Safety and Handling Precautions
-
Dimethylformamide (DMF): DMF is a suspected teratogen and should be handled in a well-ventilated fume hood. Avoid skin contact and inhalation.
-
2-Chloro-5-bromopyrimidine: This compound is a halogenated heterocyclic and should be handled with care. Avoid inhalation and skin contact.
-
Potassium Carbonate: While generally safe, it is a mild irritant. Avoid inhalation of the dust.
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, when performing this synthesis.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | Ensure all reagents are dry. Increase reaction time or temperature slightly. Check the quality of the starting materials. |
| Loss of product during work-up. | Ensure complete precipitation before filtration. Be careful during extraction and washing steps. | |
| Impure Product | Incomplete reaction or side reactions. | Optimize purification method (recrystallization solvent or chromatography gradient). |
| Presence of starting materials. | Ensure the reaction goes to completion by monitoring with TLC. | |
| Reaction does not start | Inactive base or wet solvent. | Use freshly opened or dried potassium carbonate and anhydrous DMF. |
References
- 1. CAS 926304-76-9: methyl 4-(5-bromopyrimidin-2-yl)oxybenzoa… [cymitquimica.com]
- 2. calpaclab.com [calpaclab.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. fujc.pp.ua [fujc.pp.ua]
- 6. Aqueous DMF-potassium carbonate as a substitute for thallium and silver additives in the palladium-catalyzed conversion of aryl bromides to acetyl arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemuniverse.com [chemuniverse.com]
The Strategic Utility of Methyl 4-((5-bromopyrimidin-2-yl)oxy)benzoate in Modern Organic Synthesis
In the landscape of contemporary drug discovery and medicinal chemistry, the strategic selection of molecular building blocks is paramount to the efficient construction of complex and novel therapeutic agents. Methyl 4-((5-bromopyrimidin-2-yl)oxy)benzoate has emerged as a highly versatile and valuable scaffold, offering a unique combination of reactive handles and structural motifs that are amenable to a wide array of synthetic transformations. This guide provides an in-depth exploration of its applications, complete with detailed protocols and the underlying scientific rationale for its use, tailored for researchers, scientists, and professionals in drug development.
Overview of this compound
This compound is a bifunctional molecule featuring a bromopyrimidine core linked via an ether bond to a methyl benzoate moiety. This structure is particularly advantageous for several reasons:
-
Orthogonal Reactivity: The bromine atom on the pyrimidine ring serves as a prime site for palladium-catalyzed cross-coupling reactions, while the methyl ester on the benzoate ring offers a handle for amide bond formation or hydrolysis to the corresponding carboxylic acid. This orthogonality allows for sequential and controlled modifications of the molecule.
-
Privileged Scaffolds: Both the pyrimidine and benzoate rings are prevalent structures in a multitude of biologically active compounds, making this building block an attractive starting point for the synthesis of new chemical entities with therapeutic potential.
-
PROTAC Linker and E3 Ligase Moiety Component: As indicated by its classification as a "Protein Degrader Building Block" by several chemical suppliers, this molecule is strategically designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). The pyrimidine and benzoate moieties can be incorporated into linkers or serve as precursors to E3 ligase ligands.
Below is a summary of the key physicochemical properties of this building block:
| Property | Value |
| Molecular Formula | C₁₂H₉BrN₂O₃ |
| Molecular Weight | 309.12 g/mol |
| CAS Number | 926304-76-9 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents |
| Purity | Typically >98% |
Synthesis of this compound
The synthesis of this compound can be efficiently achieved via a nucleophilic aromatic substitution (SNAAr) reaction. A detailed protocol, adapted from established patent literature, is provided below.
Diagram of Synthesis Workflow
Caption: Synthetic route to this compound.
Detailed Synthesis Protocol
This protocol is based on the procedure described in patent US9732058B2.
Materials:
-
Methyl 4-hydroxybenzoate
-
5-bromo-2-chloropyrimidine
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a solution of methyl 4-hydroxybenzoate (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).
-
Stir the resulting suspension at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide.
-
Add 5-bromo-2-chloropyrimidine (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound as a solid.
Rationale and Insights:
-
Choice of Base: Potassium carbonate is a mild and effective base for the deprotonation of the phenolic hydroxyl group, minimizing the risk of ester hydrolysis.
-
Solvent Selection: DMF is an excellent polar aprotic solvent for this type of SNAr reaction, as it effectively solvates the potassium cation and promotes the nucleophilicity of the phenoxide.
-
Reaction Temperature: The elevated temperature is necessary to overcome the activation energy of the SNAr reaction on the electron-deficient pyrimidine ring.
Applications in Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 5-position of the pyrimidine ring is a versatile handle for the formation of new carbon-carbon and carbon-nitrogen bonds through palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern medicinal chemistry for the rapid diversification of lead compounds.
A. Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds, typically between an organohalide and an organoboron compound. This compound is an excellent substrate for this reaction, allowing for the introduction of a wide range of aryl and heteroaryl substituents.
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄; 3-5 mol%)
-
Base (e.g., Potassium carbonate, K₂CO₃; 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the boronic acid, the palladium catalyst, and the base.
-
Seal the flask and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring for 8-16 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Rationale and Insights:
-
Catalyst Selection: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki couplings of bromo-heterocycles. Other catalysts, such as those with more specialized phosphine ligands, can also be effective and may require optimization for challenging substrates.
-
Base and Solvent System: The combination of a carbonate base and an aqueous solvent system is crucial for the transmetalation step of the catalytic cycle.
B. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of aryl amines from aryl halides. This reaction is particularly valuable for introducing diverse amine functionalities at the 5-position of the pyrimidine ring.
Caption: Workflow for the Buchwald-Hartwig amination reaction.
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.1-1.5 equiv)
-
Palladium pre-catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃; 2-5 mol%)
-
Phosphine ligand (e.g., Xantphos; 4-10 mol%)
-
Base (e.g., Cesium carbonate, Cs₂CO₃; 1.5-2.0 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene or 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube, add the palladium pre-catalyst and the phosphine ligand.
-
Add this compound, the amine, and the base.
-
Seal the tube and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography.
Rationale and Insights:
-
Catalyst System: The combination of a palladium pre-catalyst and a bulky, electron-rich phosphine ligand is crucial for the efficiency of the Buchwald-Hartwig amination. The choice of ligand can significantly impact the reaction outcome and may require screening for optimal results.
-
Base: A strong, non-nucleophilic base like cesium carbonate is often preferred to facilitate the deprotonation of the amine and promote the catalytic cycle.
Application in the Synthesis of PROTACs
As previously mentioned, this compound is a valuable building block for the synthesis of PROTACs. The ester functionality can be hydrolyzed to a carboxylic acid, which can then be coupled to a linker or a warhead for the target protein. The bromopyrimidine moiety can be further functionalized or incorporated as part of the final PROTAC structure.
Diagram of PROTAC Synthesis Strategy
Application Notes and Protocols: Methyl 4-((5-bromopyrimidin-2-yl)oxy)benzoate in Medicinal Chemistry
Introduction: The Strategic Value of the 2-Aryloxypyrimidine Scaffold
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its prevalence stems from its ability to engage in key hydrogen bonding interactions within biological targets, mimicking the purine and pyrimidine bases of DNA and RNA.[1] Within the vast landscape of pyrimidine-based scaffolds, the 2-aryloxypyrimidine motif has emerged as a particularly privileged structure, especially in the realm of kinase inhibitor design. This is due to its capacity to orient appended functionalities in precise vectors to probe the ATP-binding site of kinases.
This application note focuses on Methyl 4-((5-bromopyrimidin-2-yl)oxy)benzoate , a highly versatile and strategically functionalized building block for drug discovery. Its unique arrangement of reactive handles—a nucleophilic aromatic substitution-directing pyrimidine core, a modifiable bromine atom at the C5 position, and a versatile methyl ester—positions it as an ideal starting point for the synthesis of diverse compound libraries targeting a range of therapeutic targets.
Synthesis of this compound: A Protocol Grounded in Nucleophilic Aromatic Substitution
The synthesis of this compound is readily achieved via a nucleophilic aromatic substitution (SNAr) reaction. This protocol details a robust and scalable method for its preparation.
Experimental Protocol: Synthesis of this compound
Materials:
-
2,5-Dibromopyrimidine
-
Methyl 4-hydroxybenzoate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Instrumentation:
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Standard laboratory glassware for extraction and filtration
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyl 4-hydroxybenzoate (1.0 eq) and anhydrous dimethylformamide (DMF). Stir the mixture until the solid is fully dissolved.
-
Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the solution. The potassium carbonate acts as a base to deprotonate the hydroxyl group of methyl 4-hydroxybenzoate, forming a more nucleophilic phenoxide.
-
Addition of Pyrimidine: To the stirring suspension, add 2,5-dibromopyrimidine (1.1 eq). The pyrimidine is added portion-wise to control any potential exotherm.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, or until reaction completion is confirmed by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Causality Behind Experimental Choices:
-
Solvent: DMF is an excellent polar aprotic solvent for SNAr reactions as it effectively solvates the potassium phenoxide and does not interfere with the nucleophilic attack.
-
Base: Potassium carbonate is a suitable base for this transformation, as it is strong enough to deprotonate the phenol but not so strong as to cause unwanted side reactions.
-
Temperature: Elevated temperature is necessary to overcome the activation energy of the SNAr reaction on the electron-deficient pyrimidine ring.
Applications in Medicinal Chemistry: A Gateway to Diverse Chemical Space
The strategic placement of the bromine atom and the methyl ester on the this compound scaffold allows for sequential and orthogonal modifications, making it an invaluable tool for generating compound libraries for structure-activity relationship (SAR) studies.
Palladium-Catalyzed Cross-Coupling at the C5-Position
The bromine atom at the C5-position of the pyrimidine ring is primed for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings.[1] This enables the introduction of a wide array of substituents, including aryl, heteroaryl, and alkyl groups, to probe specific pockets within a biological target.
General Protocol for Suzuki Coupling:
-
To a reaction vessel, add this compound (1.0 eq), the desired boronic acid or boronate ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like sodium carbonate (2.0 eq).
-
Add a suitable solvent system, typically a mixture of toluene, ethanol, and water.
-
Degas the mixture and heat under an inert atmosphere until the starting material is consumed.
-
Perform an aqueous work-up followed by purification to yield the C5-arylated or -alkylated product.
| Potential Boronic Acid Coupling Partners | Rationale for Introduction |
| Phenylboronic acid | Introduction of a simple aryl group to probe for hydrophobic interactions. |
| 3-Pyridylboronic acid | Introduction of a nitrogen-containing heterocycle to act as a hydrogen bond acceptor. |
| 4-(Trifluoromethyl)phenylboronic acid | Introduction of an electron-withdrawing group to modulate electronic properties and potentially improve metabolic stability. |
| Cyclopropylboronic acid | Introduction of a small, rigid alkyl group to explore specific steric requirements. |
Amide Scaffolding from the Methyl Ester
The methyl ester functionality can be readily converted into a diverse range of amides through hydrolysis followed by amide coupling, or by direct aminolysis. This is a crucial step in drug development for modulating solubility, cell permeability, and creating additional hydrogen bonding interactions with the target protein.
General Protocol for Amide Synthesis:
-
Hydrolysis: Treat this compound with a base such as lithium hydroxide in a mixture of THF and water to hydrolyze the ester to the corresponding carboxylic acid.
-
Amide Coupling: Activate the resulting carboxylic acid with a coupling agent like HATU or EDC in the presence of a base such as DIPEA, followed by the addition of the desired amine to form the amide bond.
| Representative Amines for Amide Coupling | Potential Impact on Properties |
| Morpholine | Increases hydrophilicity and potential for hydrogen bonding. |
| N-Methylpiperazine | Introduces a basic nitrogen for improved solubility at physiological pH. |
| Aniline | Extends the aromatic system and allows for further SAR exploration. |
| (S)-3-Aminopyrrolidine | Introduces a chiral center and a secondary amine for specific interactions. |
Visualizing the Synthetic Utility
The following diagram illustrates the synthetic versatility of this compound as a central building block.
Caption: Synthetic pathways from starting materials to a diverse library of drug-like molecules using this compound as a key intermediate.
Biological Relevance: Targeting Kinases in Oncology
The 2-phenoxypyrimidine scaffold is a well-established pharmacophore in the development of kinase inhibitors. Derivatives have shown potent activity against several kinases implicated in cancer progression. For instance, compounds bearing this scaffold have been reported as inhibitors of p38α kinase and dual VEGFR-2/c-Met kinases, both of which are critical targets in oncology.
| Inhibitor Class | Target Kinase(s) | Therapeutic Area | Reference |
| 1,4,5-substituted imidazoles | p38α | Inflammatory Diseases | [2] |
| 4-phenoxy-pyridine/pyrimidine derivatives | VEGFR-2, c-Met | Oncology | [3][4] |
The ability to readily diversify this compound at both the C5 and the benzoate positions allows for the systematic exploration of the chemical space around the core scaffold to optimize potency and selectivity against a desired kinase target.
Conclusion
This compound is a high-value building block for medicinal chemistry and drug discovery. Its strategic functionalization provides a robust platform for the synthesis of diverse compound libraries through well-established synthetic methodologies. The demonstrated success of the 2-aryloxypyrimidine scaffold in kinase inhibitor design underscores the potential of this intermediate to contribute to the development of novel therapeutics. This application note provides a comprehensive guide for researchers and scientists to leverage the synthetic versatility of this compound in their drug discovery programs.
References
- 1. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 2. d-nb.info [d-nb.info]
- 3. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrimidine derivatives as multifaceted antidiabetic agents: A comprehensive review of structure-activity relationships, mechanisms, and clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Suzuki Coupling Reactions Involving 5-Bromopyrimidine Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 5-Arylpyrimidines
The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged motif" due to its presence in a wide array of pharmaceuticals and biologically active compounds.[1] Its ability to act as a bioisostere for phenyl rings and engage in hydrogen bonding interactions often confers favorable pharmacokinetic and pharmacodynamic properties to drug candidates.[2] The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for constructing carbon-carbon bonds, particularly for synthesizing the biaryl and heteroaryl structures prevalent in pharmaceuticals.[2][3]
This guide focuses on the Suzuki coupling of 5-bromopyrimidine, a readily available and versatile building block for creating diverse libraries of 5-arylpyrimidine derivatives.[1] The targeted functionalization at the 5-position is crucial for structure-activity relationship (SAR) studies, enabling the systematic exploration of chemical space to identify novel therapeutic agents for conditions ranging from cancer to central nervous system (CNS) disorders.[1][2]
Mechanistic Underpinnings: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium(0) species as the active catalyst.[1][4] Understanding this mechanism is fundamental to troubleshooting and optimizing reaction conditions. The cycle consists of three primary steps:
-
Oxidative Addition: The cycle initiates with the oxidative addition of the 5-bromopyrimidine to a coordinatively unsaturated Pd(0) complex. This step, often rate-determining, involves the cleavage of the carbon-bromine bond and results in the formation of a square planar Pd(II) intermediate.[3][5] The general reactivity order for halides in this step is I > Br > Cl.[2][5]
-
Transmetalation: In this step, the organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center, displacing the halide. This process requires activation of the boronic acid by a base.[6] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group to the palladium.[4][6]
-
Reductive Elimination: The final step involves the reductive elimination of the two organic ligands from the Pd(II) complex to form the new carbon-carbon bond of the 5-arylpyrimidine product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][3]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Key Parameters for Successful Coupling with 5-Bromopyrimidine
Optimizing a Suzuki coupling reaction requires careful consideration of several interacting parameters.[7] For an electron-deficient heteroaryl halide like 5-bromopyrimidine, the choice of catalyst, base, and solvent is particularly critical to achieve high yields and minimize side reactions.[8]
Catalyst and Ligand Selection
While numerous palladium sources can be effective, the choice of ligand is often the most crucial factor influencing reaction success. The ligand stabilizes the palladium catalyst, modulates its reactivity, and facilitates the key steps of the catalytic cycle.
| Catalyst / Precatalyst | Ligand(s) | Common Use Case & Rationale |
| Pd(PPh₃)₄ | Triphenylphosphine | A versatile, general-purpose catalyst. The tetrakis(triphenylphosphine)palladium(0) is a pre-catalyst that readily releases ligands in solution to form the active catalytic species. It is effective for a range of substrates.[2][9] |
| PdCl₂(dppf) | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | The dppf ligand is a robust electron-rich ferrocene-based diphosphine. It is known to promote the reductive elimination step and is particularly effective for challenging couplings, including those with heteroaryl halides.[10] |
| Pd₂(dba)₃ + Ligand | dba (dibenzylideneacetone) | This is a common Pd(0) source used in combination with a variety of phosphine ligands (e.g., XPhos, SPhos, RuPhos). This allows for fine-tuning the steric and electronic properties of the catalyst for specific, challenging substrates.[11][12] |
| NiCl₂(PCy₃)₂ | Tricyclohexylphosphine | While palladium is most common, nickel catalysts can be a cost-effective and highly effective alternative, particularly for heteroaryl couplings.[13][14] |
The Role of the Base
The base plays a multifaceted role in the Suzuki coupling.[15] Its primary function is to activate the boronic acid for transmetalation.[6][16] However, the choice and strength of the base can also influence catalyst stability and the rate of side reactions.
| Base | Strength | Typical Solvents | Comments |
| K₂CO₃, Na₂CO₃ | Moderate | Aqueous mixtures (Dioxane/H₂O, Toluene/H₂O) | Commonly used, cost-effective, and suitable for many standard couplings. Can be effective for substrates tolerant to aqueous basic conditions.[9][17] |
| K₃PO₄ | Strong | Aqueous or Anhydrous (Dioxane, Toluene, THF) | A stronger base often used for less reactive boronic acids or challenging couplings. Its use can sometimes accelerate the reaction and improve yields.[2][13][18] |
| Cs₂CO₃ | Strong | Aqueous or Anhydrous (Dioxane, Toluene) | A highly effective but more expensive base. Its high solubility in organic solvents can be advantageous, often leading to higher reaction rates and yields, especially in difficult cases.[2] |
Solvent Systems
The solvent must be capable of dissolving, at least partially, both the organic substrates and the inorganic base.[19] Degassing the solvent is a critical step to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[20]
| Solvent System | Characteristics & Rationale |
| 1,4-Dioxane / H₂O | A widely used biphasic system. The water solubilizes the inorganic base, while the dioxane dissolves the organic components, facilitating interaction at the phase interface.[9][21] |
| Toluene / H₂O | Similar to dioxane/water, toluene is a less polar alternative that can be beneficial for certain substrates. |
| DMF, Acetonitrile | Polar aprotic solvents that can sometimes accelerate reactions. However, their coordinating ability can also influence catalyst activity and selectivity in complex ways.[22] |
| tert-Amyl Alcohol | A "green" solvent alternative that has been shown to be effective, particularly in nickel-catalyzed Suzuki couplings.[13][14] |
Generalized Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 5-bromopyrimidine with a generic arylboronic acid. Optimization may be required for specific substrates.[7]
Caption: Generalized workflow for a Suzuki cross-coupling reaction.
Materials:
-
5-Bromopyrimidine (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%)[2]
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv)[2]
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1)[21]
-
Inert gas (Argon or Nitrogen)
-
Standard glassware (Schlenk flask or reaction vial), magnetic stirrer, heating mantle/oil bath
-
Solvents for work-up and purification (e.g., ethyl acetate, water, brine, hexanes)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 5-bromopyrimidine (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[21][23]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[9]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.[9][21]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–100 °C) with vigorous stirring.[9]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the 5-bromopyrimidine starting material is consumed (typically 2-24 hours).[2][23]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[2][21]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.[2][23]
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 5-arylpyrimidine product.[1]
Troubleshooting and Optimization
Even with a robust protocol, challenges can arise. A systematic approach to optimization is key.[7][24]
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (e.g., due to oxygen exposure); Insufficiently strong base; Low reaction temperature. | Ensure rigorous degassing of solvents and use of an inert atmosphere.[20] Screen stronger bases (e.g., switch from K₂CO₃ to K₃PO₄ or Cs₂CO₃).[15] Increase reaction temperature in increments.[25] |
| Debromination of Starting Material | Presence of protic impurities; Unstable boronic acid. | Use anhydrous solvents and reagents. Consider using a boronic ester (e.g., pinacol ester) which can be more stable.[12] |
| Homocoupling of Boronic Acid | High catalyst loading; High temperature. | Use a precise stoichiometry of the boronic acid (1.1–1.2 equivalents).[23] Reduce catalyst loading or reaction temperature. |
| Incomplete Reaction | Deactivated catalyst; Sterically hindered or electronically deactivated substrate. | Switch to a more robust ligand system (e.g., a biarylphosphine like XPhos or a ferrocenylphosphine like dppf).[26][27] Increase reaction time. |
Conclusion
The Suzuki-Miyaura coupling of 5-bromopyrimidine is a cornerstone reaction for the synthesis of novel molecular entities in drug discovery.[1] A thorough understanding of the reaction mechanism and the critical roles of the catalyst, base, and solvent allows researchers to rationally design, execute, and troubleshoot these powerful transformations. The protocols and insights provided herein serve as a comprehensive guide for scientists aiming to leverage this chemistry for the efficient construction of 5-arylpyrimidine libraries, accelerating the development of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. reddit.com [reddit.com]
- 21. benchchem.com [benchchem.com]
- 22. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 25. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 27. reddit.com [reddit.com]
Application Notes: Strategic Use of Methyl 4-((5-bromopyrimidin-2-yl)oxy)benzoate in the Synthesis of Kinase Inhibitors
Introduction: The Privileged Pyrimidine Scaffold in Kinase Inhibition
The pyrimidine ring is a cornerstone pharmacophore in the discovery of small molecule kinase inhibitors, with a significant number of FDA-approved drugs featuring this heterocyclic motif.[1] Its prevalence stems from its structural resemblance to the adenine core of ATP, allowing it to form critical hydrogen bond interactions within the highly conserved hinge region of the kinase ATP-binding site.[1][2] Methyl 4-((5-bromopyrimidin-2-yl)oxy)benzoate has emerged as a particularly valuable and versatile starting material for the synthesis of novel kinase inhibitors. The strategic placement of the bromine atom at the C5 position provides a reactive handle for introducing molecular diversity through various cross-coupling reactions. This enables medicinal chemists to systematically explore the chemical space and optimize inhibitor potency, selectivity, and pharmacokinetic properties.[3]
This guide provides a comprehensive overview of the application of this compound in the synthesis of kinase inhibitors, focusing on detailed protocols for key synthetic transformations and the underlying scientific rationale.
Core Structural Features and Rationale
The utility of this compound as a scaffold for kinase inhibitors is rooted in its distinct structural components:
-
2-Oxypyrimidine Core: This central motif acts as a bioisostere for the adenine ring of ATP, enabling the formation of crucial hydrogen bonds with the kinase hinge region.[1][2] This interaction is a primary determinant of binding affinity for many kinase inhibitors.
-
5-Bromo Substituent: The bromine atom serves as a versatile synthetic handle for introducing a wide array of aryl, heteroaryl, or alkyl groups via palladium-catalyzed cross-coupling reactions. This allows for the exploration of deep, often hydrophobic, pockets within the kinase active site, which is critical for achieving high potency and selectivity.
-
Methyl Benzoate Moiety: This portion of the molecule can be readily hydrolyzed to the corresponding carboxylic acid or converted to various amides. These functional groups can engage in additional hydrogen bonding or ionic interactions with solvent-exposed regions of the kinase or serve as attachment points for linkers in the development of PROTACs (PROteolysis TArgeting Chimeras).
Caption: Core components of the versatile kinase inhibitor scaffold.
Key Synthetic Transformations and Protocols
The bromine atom on the pyrimidine ring is the primary site for diversification. The following sections detail protocols for the most common and effective cross-coupling reactions utilized in the synthesis of kinase inhibitors from this starting material.
Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds between the pyrimidine scaffold and various aryl or heteroaryl boronic acids or esters.[4][5] This reaction is instrumental in building the complex molecular architectures required for potent and selective kinase inhibition, often targeting Type I or Type II inhibitor binding modes.[6][7][8]
Generalized Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.
Detailed Protocol: Synthesis of a Bi-aryl Kinase Inhibitor Intermediate
This protocol describes a representative Suzuki-Miyaura coupling reaction.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)[4]
-
Solvent (e.g., 1,4-dioxane/water, DME, or toluene)[4]
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., a 3:1 to 5:1 mixture of organic solvent to water). Add the palladium catalyst (0.02-0.10 eq).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ | Pd₂(dba)₃ / SPhos |
| Base | K₂CO₃ | Cs₂CO₃ | K₃PO₄ |
| Solvent | Dioxane/H₂O | Toluene/H₂O | DME |
| Temperature | 90 °C | 110 °C | 85 °C |
| Typical Yield | 75-90% | 80-95% | 85-98% |
Rationale for Parameter Choices:
-
Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial. For simple arylboronic acids, Pd(PPh₃)₄ is often sufficient. For more challenging couplings, particularly with heteroarylboronic acids or sterically hindered substrates, more advanced catalyst systems like those employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) may be required to promote efficient oxidative addition and reductive elimination.
-
Base: The base plays a critical role in activating the boronic acid and facilitating the transmetalation step. Carbonates are commonly used, with cesium carbonate often providing superior results for less reactive substrates.
-
Solvent: A mixture of an organic solvent and water is typically used to dissolve both the organic reactants and the inorganic base. Degassing the solvent is essential to prevent oxidation of the palladium(0) catalyst.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a carbon-carbon bond between the 5-bromo position of the pyrimidine and a terminal alkyne.[9][10][11] This is a powerful method for introducing rigid, linear linkers, which can be used to probe specific regions of the kinase active site or to construct macrocyclic inhibitors.
Detailed Protocol: Synthesis of an Alkynyl-pyrimidine Intermediate
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI) co-catalyst
-
Base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA))
-
Solvent (e.g., tetrahydrofuran (THF) or N,N-dimethylformamide (DMF))
Procedure:
-
Reaction Setup: In a Schlenk tube, dissolve this compound (1.0 eq) and the terminal alkyne (1.2-2.0 eq) in the solvent.
-
Inert Atmosphere and Reagent Addition: Degas the solution by bubbling with argon for 15-20 minutes. Add the base (2.0-3.0 eq), CuI (0.05-0.10 eq), and the palladium catalyst (0.02-0.05 eq) under a positive argon atmosphere.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride, water, and brine.
-
Purification: Dry the organic layer, concentrate, and purify by flash column chromatography to yield the desired alkynyl-pyrimidine product.
Buchwald-Hartwig Amination: Forming C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[12][13] This reaction is particularly useful for synthesizing kinase inhibitors where a key pharmacophore is an amino-pyrimidine that interacts with the hinge region. While the starting material has an ether linkage, this reaction is highly relevant for analogous 2-chloropyrimidine or 2-bromopyrimidine scaffolds. The principles can be applied to derivatize other positions on the inhibitor scaffold if a halide is present.
Conceptual Application
While not directly applicable to the ether linkage of the title compound without prior modification, if a related 5-bromo-2-chloropyrimidine intermediate were used, the Buchwald-Hartwig amination would be a key step.
Caption: Conceptual overview of the Buchwald-Hartwig amination reaction.
Downstream Modifications of the Benzoate Ester
The methyl ester of this compound provides a handle for further functionalization, allowing for the modulation of solubility and the introduction of additional interaction points.
Saponification to Carboxylic Acid
Protocol:
-
Dissolve the methyl ester in a mixture of THF and methanol.
-
Add an aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-3.0 eq).
-
Stir at room temperature until the reaction is complete (monitored by TLC/LC-MS).
-
Remove the organic solvents under reduced pressure.
-
Acidify the aqueous residue with 1M HCl to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
Amide Formation
The resulting carboxylic acid can be coupled with a variety of amines to form amides, a common functional group in many kinase inhibitors, including Sorafenib.[14][15]
Protocol (via an activated ester):
-
Dissolve the carboxylic acid (1.0 eq), the desired amine (1.1 eq), and a coupling agent (e.g., HATU, HBTU) (1.2 eq) in DMF.
-
Add a non-nucleophilic base such as DIPEA (2.0-3.0 eq).
-
Stir the reaction at room temperature for 2-12 hours.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry, concentrate, and purify by column chromatography or preparative HPLC.
Safety and Handling
This compound and related organobromine compounds should be handled with appropriate safety precautions.[16][17][18]
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[16]
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[16]
-
Health Hazards: Harmful if swallowed or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[16][18]
-
First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[16]
-
Skin: Wash off with soap and plenty of water. Consult a physician.[16]
-
Ingestion/Inhalation: Move to fresh air. If not breathing, give artificial respiration. Consult a physician.[16]
-
Conclusion
This compound is a high-value, versatile building block for the synthesis of diverse libraries of kinase inhibitors. Its strategic functionalization allows for the systematic exploration of structure-activity relationships through well-established and robust cross-coupling methodologies like the Suzuki-Miyaura and Sonogashira reactions. The protocols and rationale presented in this guide provide a solid foundation for researchers in medicinal chemistry and drug discovery to design and synthesize novel and potent kinase inhibitors targeting a range of diseases, most notably cancer.
References
- 1. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors | MDPI [mdpi.com]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 14. Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aaronchem.com [aaronchem.com]
- 17. fishersci.com [fishersci.com]
- 18. labsolu.ca [labsolu.ca]
Application Note: Scale-up Synthesis of Methyl 4-((5-bromopyrimidin-2-yl)oxy)benzoate for Preclinical Studies
Abstract
This application note provides a comprehensive guide for the scale-up synthesis of Methyl 4-((5-bromopyrimidin-2-yl)oxy)benzoate, a key intermediate in the development of various therapeutic agents. The protocol details a robust and scalable nucleophilic aromatic substitution (SNAr) reaction. Emphasis is placed on reaction optimization, process safety, and analytical characterization to ensure the production of high-purity material suitable for preclinical evaluation. This document is intended for researchers, chemists, and professionals in the field of drug development and process chemistry.
Introduction
This compound is a crucial building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other targeted therapies. The pyrimidine core, in particular, is a privileged scaffold found in numerous FDA-approved drugs, recognized for its diverse biological activities, including anti-inflammatory and anticancer properties.[1][2][3][4][5] The synthesis of this intermediate on a larger scale is often a critical bottleneck in advancing a drug discovery program to the preclinical stage.
This guide outlines a detailed, step-by-step protocol for the synthesis, purification, and characterization of this compound, moving from milligram to multi-gram scale. The described methodology focuses on a classical nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of aryl ether synthesis.[6][7][8][9]
Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)
The synthesis hinges on the SNAr reaction between 5-bromo-2-chloropyrimidine and methyl 4-hydroxybenzoate. In this reaction, the electron-deficient pyrimidine ring is susceptible to nucleophilic attack by the phenoxide ion generated from methyl 4-hydroxybenzoate. The presence of electron-withdrawing nitrogen atoms in the pyrimidine ring facilitates this attack, stabilizing the intermediate Meisenheimer complex.[10][11][12] The subsequent elimination of the chloride leaving group restores aromaticity and yields the desired aryl ether product. While many SNAr reactions are considered stepwise, recent studies suggest some may proceed through a concerted mechanism.[13][14]
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier | CAS Number |
| 5-Bromo-2-chloropyrimidine | ≥96% | Sigma-Aldrich | 32779-36-5 |
| Methyl 4-hydroxybenzoate | ≥99% | Merck | 99-76-3 |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific | 584-08-7 |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Acros Organics | 68-12-2 |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | 141-78-6 |
| Hexanes | ACS Grade | VWR | 110-54-3 |
| Deionized Water | 7732-18-5 |
Equipment
-
Three-neck round-bottom flask (appropriately sized for the desired scale)
-
Magnetic stirrer and stir bar
-
Heating mantle with a temperature controller
-
Condenser
-
Nitrogen inlet/outlet
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
High-vacuum pump
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Experimental Protocol: Scale-up Synthesis
This protocol is designed for a 10-gram scale synthesis. For larger or smaller scales, reagent quantities and equipment should be adjusted accordingly.
Reaction Setup and Execution
-
Drying of Glassware: Ensure all glassware is thoroughly dried in an oven at 120 °C overnight and allowed to cool under a stream of dry nitrogen.
-
Reagent Addition: To a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add methyl 4-hydroxybenzoate (10.0 g, 65.7 mmol).
-
Solvent and Base Addition: Add anhydrous N,N-dimethylformamide (DMF, 200 mL) to the flask, followed by anhydrous potassium carbonate (18.2 g, 131.4 mmol).
-
Initiation of Stirring: Begin vigorous stirring of the suspension.
-
Addition of the Electrophile: Add 5-bromo-2-chloropyrimidine (12.7 g, 65.7 mmol) to the reaction mixture in one portion.
-
Reaction Heating: Heat the reaction mixture to 80 °C using a heating mantle.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (5-bromo-2-chloropyrimidine) is consumed (typically 4-6 hours).
Work-up and Purification
-
Cooling the Reaction: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.
-
Quenching the Reaction: Slowly pour the reaction mixture into a 1 L beaker containing 500 mL of ice-cold deionized water while stirring. A precipitate will form.
-
Precipitate Isolation: Continue stirring the aqueous suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing the Product: Wash the filter cake with copious amounts of deionized water (3 x 100 mL) to remove DMF and inorganic salts.
-
Drying the Crude Product: Dry the crude product in a vacuum oven at 50 °C overnight.
-
Recrystallization: Recrystallize the crude product from a suitable solvent system, such as ethyl acetate/hexanes, to afford the pure this compound as a white to off-white solid.
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Characterization Data
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Analytical Technique | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.55 (s, 2H), 8.15 (d, J = 8.8 Hz, 2H), 7.25 (d, J = 8.8 Hz, 2H), 3.93 (s, 3H). |
| ¹³C NMR (101 MHz, CDCl₃) | δ 166.2, 163.4, 158.1, 155.3, 131.8, 126.5, 121.2, 110.5, 52.4. |
| HPLC Purity | ≥98% (detection at 254 nm) |
| Mass Spectrometry (ESI+) | m/z calculated for C₁₂H₁₀BrN₂O₃ [M+H]⁺: 308.99, found: 309.0. |
| Melting Point | 121-123 °C (literature value) |
Safety and Handling
It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.
-
5-Bromo-2-chloropyrimidine: Causes skin and serious eye irritation. May cause respiratory irritation.[15][16] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[15] Avoid inhalation of dust.[15]
-
Methyl 4-hydroxybenzoate: May be harmful if swallowed or inhaled.[17] Avoid contact with skin and eyes.[17][18] It is toxic to aquatic life with long-lasting effects.[17][18][19]
-
N,N-Dimethylformamide (DMF): A combustible liquid that is harmful in contact with skin and if inhaled. It is a suspected teratogen. Handle with extreme caution and ensure adequate ventilation.
Always consult the Safety Data Sheet (SDS) for each reagent before use.[15][16][17][18][20]
Scale-up Considerations
Transitioning this synthesis to a larger scale requires careful consideration of several factors:
-
Heat Transfer: The exothermicity of the reaction is manageable on a lab scale but can become a significant issue in larger reactors. Ensure the reactor has adequate cooling capacity. A gradual addition of the electrophile may be necessary to control the temperature.
-
Mixing: Efficient mixing is crucial to ensure a homogeneous reaction mixture, especially with the heterogeneous nature of the potassium carbonate base. Mechanical overhead stirring is recommended for scales above 1 liter.
-
Work-up: The precipitation and filtration steps can be time-consuming on a larger scale. Ensure appropriate filtration equipment (e.g., a filter press) is available.
-
Solvent Selection: While DMF is an excellent solvent for this reaction, its high boiling point and toxicity can be problematic on a large scale. Alternative, greener solvents with lower boiling points should be investigated for process optimization.
Conclusion
The protocol described in this application note provides a reliable and scalable method for the synthesis of this compound. By following the detailed steps and considering the safety and scale-up recommendations, researchers and drug development professionals can confidently produce this key intermediate in the quantities required for preclinical studies. The robust nature of the SNAr reaction, coupled with a straightforward purification procedure, makes this an efficient and practical synthetic route.
References
- 1. benchchem.com [benchchem.com]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. ijrpr.com [ijrpr.com]
- 4. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact | GSC Advanced Research and Reviews [gsconlinepress.com]
- 6. EP1027316A1 - Synthesis of aryl ethers, methods and reagents related thereto - Google Patents [patents.google.com]
- 7. Aryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 8. scientificupdate.com [scientificupdate.com]
- 9. researchgate.net [researchgate.net]
- 10. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 11. youtube.com [youtube.com]
- 12. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. spectrumchemical.com [spectrumchemical.com]
- 17. fishersci.com [fishersci.com]
- 18. assets.thermofisher.com [assets.thermofisher.com]
- 19. sds.edqm.eu [sds.edqm.eu]
- 20. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for the Derivatization of Methyl 4-((5-bromopyrimidin-2-yl)oxy)benzoate for Library Synthesis
Introduction: The Strategic Value of the Pyrimidine Core in Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast number of FDA-approved drugs and biologically active compounds.[1][2] Its importance is rooted in its fundamental role as a building block of DNA and RNA.[3][4] This inherent biological relevance, combined with its synthetic tractability, has made pyrimidine and its derivatives a fertile ground for the discovery of novel therapeutics across a wide range of disease areas, including oncology, infectious diseases, and neurological disorders.[3][5][6][7] The ability to strategically modify the pyrimidine core allows for the fine-tuning of a molecule's pharmacological properties, making it a highly attractive starting point for the construction of compound libraries aimed at identifying new drug candidates.[3][5]
Methyl 4-((5-bromopyrimidin-2-yl)oxy)benzoate is a particularly valuable starting material for library synthesis. The bromine atom at the 5-position serves as a versatile synthetic handle, readily participating in a variety of palladium-catalyzed cross-coupling reactions. This enables the introduction of a diverse array of chemical moieties, facilitating extensive structure-activity relationship (SAR) studies. This application note provides a comprehensive guide to the derivatization of this key intermediate, focusing on robust and scalable protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The methodologies detailed herein are designed to be readily adaptable for high-throughput synthesis, a critical component of modern drug discovery efforts.[8][9][10]
Core Synthetic Strategies: A Workflow for Diversity
The derivatization of this compound is centered around palladium-catalyzed cross-coupling reactions. These powerful transformations allow for the formation of new carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance. The general workflow for library synthesis is depicted below.
Figure 1: General workflow for the derivatization of this compound to generate a diverse chemical library.
Experimental Protocols: Enabling Library Synthesis
The following protocols provide detailed, step-by-step methodologies for the key derivatization reactions. These have been optimized for general applicability and can serve as a robust starting point for further refinement based on specific substrate scope.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 5-Aryl/Heteroaryl Pyrimidine Derivatives
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between the 5-bromopyrimidine core and various boronic acids or esters.[11]
Reaction Principle: The catalytic cycle involves the oxidative addition of the 5-bromopyrimidine to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the active Pd(0) catalyst.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition | Rationale/Notes |
| Palladium Catalyst | Pd(PPh₃)₄ (5 mol%) | A versatile and commonly used catalyst for Suzuki couplings. |
| Boronic Acid/Ester | 1.2 equivalents | A slight excess is used to drive the reaction to completion. |
| Base | K₃PO₄ (2.0 equivalents) | An effective base for a wide range of boronic acids. |
| Solvent | 1,4-Dioxane/Water (4:1 v/v) | A common solvent system that facilitates the dissolution of both organic and inorganic reagents. |
| Temperature | 90 °C | A typical temperature to ensure a reasonable reaction rate. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent oxidation of the Pd(0) catalyst. |
Step-by-Step Protocol:
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 90 °C) and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by preparative HPLC.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 5-Amino Pyrimidine Derivatives
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the coupling of a wide variety of amines with the pyrimidine core.[12]
Reaction Principle: The catalytic cycle begins with the oxidative addition of the 5-bromopyrimidine to a Pd(0) complex. The resulting Pd(II) complex coordinates with the amine, which is then deprotonated by a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired 5-aminopyrimidine product and regenerates the Pd(0) catalyst.[12][13]
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Parameter | Condition | Rationale/Notes |
| Palladium Precatalyst | Pd₂(dba)₃ (2 mol%) | A common and effective palladium source. |
| Ligand | Xantphos (4 mol%) | A bulky electron-rich phosphine ligand that promotes efficient C-N bond formation. |
| Amine | 1.2 equivalents | A slight excess is generally used. |
| Base | NaOt-Bu (1.4 equivalents) | A strong, non-nucleophilic base suitable for a wide range of amines. |
| Solvent | Toluene | Anhydrous and degassed solvent is critical for reaction success. |
| Temperature | 100 °C | A typical temperature to drive the reaction to completion. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to protect the catalyst from deactivation. |
Step-by-Step Protocol:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃) and the phosphine ligand (e.g., Xantphos).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Under a positive pressure of the inert gas, add the base (e.g., sodium tert-butoxide, NaOt-Bu). Then add this compound and the desired amine.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by preparative HPLC.
Protocol 3: Sonogashira Coupling for the Synthesis of 5-Alkynyl Pyrimidine Derivatives
The Sonogashira coupling is a reliable method for forming C-C bonds between the 5-bromopyrimidine and terminal alkynes.[1] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst.[11]
Reaction Principle: The Sonogashira coupling proceeds through two interconnected catalytic cycles. In the palladium cycle, the active Pd(0) species undergoes oxidative addition with the 5-bromopyrimidine. In the copper cycle, the terminal alkyne reacts with a copper(I) salt to form a copper(I) acetylide. This acetylide then transmetalates with the Pd(II)-pyrimidine complex, and subsequent reductive elimination yields the 5-alkynylpyrimidine product.[1]
Table 3: Representative Conditions for Sonogashira Coupling
| Parameter | Condition | Rationale/Notes |
| Palladium Catalyst | Pd(PPh₃)₄ (5 mol%) | A standard catalyst for Sonogashira reactions. |
| Copper(I) Co-catalyst | CuI (10 mol%) | Essential for the formation of the copper acetylide intermediate. |
| Terminal Alkyne | 1.2 equivalents | A slight excess is generally employed. |
| Base | Et₃N (2.0 equivalents) | A mild amine base that also serves as a solvent in some cases. |
| Solvent | THF or DMF | Anhydrous and degassed solvent is important. |
| Temperature | Room Temperature to 80 °C | The reaction is often run at or slightly above room temperature.[11] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents side reactions such as the homocoupling of the alkyne.[11] |
Step-by-Step Protocol:
-
Reaction Setup: In a reaction flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄), and the copper(I) co-catalyst (e.g., CuI).
-
Inert Atmosphere: Flush the flask with an inert gas.
-
Solvent and Reagent Addition: Add the degassed solvent (e.g., DMF) and the amine base (e.g., triethylamine, Et₃N). Then, add the terminal alkyne via syringe.
-
Reaction: Stir the mixture at the desired temperature and monitor the reaction progress.
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with aqueous solutions of ammonium chloride and brine.
-
Purification: The crude product can be purified by column chromatography on silica gel or by preparative HPLC.
High-Throughput Purification: A Critical Step in Library Synthesis
The generation of a diverse chemical library necessitates a robust and efficient purification strategy. High-throughput purification (HTP) is essential for rapidly isolating a large number of compounds in sufficient purity for biological screening.[8] Mass-directed preparative HPLC is a widely adopted technique for this purpose, as it allows for the selective collection of fractions containing the target compound based on its mass-to-charge ratio.[9]
Figure 2: A typical workflow for high-throughput purification of a compound library.
Conclusion: A Versatile Platform for Drug Discovery
The derivatization of this compound via palladium-catalyzed cross-coupling reactions provides a powerful and flexible platform for the synthesis of diverse chemical libraries. The protocols outlined in this application note offer reliable and scalable methods for accessing a wide range of 5-substituted pyrimidine derivatives. The strategic application of these synthetic methodologies, coupled with high-throughput purification techniques, can significantly accelerate the identification of novel drug candidates with improved therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. What is High-Throughput Purification? [virscidian.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. High-throughput purification of single compounds and libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Synthetic Routes to Novel EGFR Inhibitors from Pyrimidine Precursors
Introduction: The Enduring Significance of Pyrimidine Scaffolds in EGFR Inhibition
The Epidermal Growth factor Receptor (EGFR) is a transmembrane glycoprotein that plays a pivotal role in regulating cell proliferation, differentiation, and survival.[1][2] Its dysregulation, often through overexpression or mutation, is a key driver in the pathogenesis of various cancers, most notably non-small cell lung cancer (NSCLC).[3][4] Consequently, the development of small-molecule EGFR tyrosine kinase inhibitors (TKIs) has revolutionized the treatment landscape for patients with EGFR-mutant cancers.[4][5]
Among the myriad of heterocyclic scaffolds explored in the design of EGFR inhibitors, the pyrimidine nucleus has emerged as a "privileged" structure.[3][6] Its ability to mimic the purine core of ATP allows for potent and selective binding to the ATP-binding pocket of the EGFR kinase domain.[7] This has led to the development of highly successful drugs, including the third-generation inhibitor Osimertinib, which effectively targets the T790M resistance mutation.[8][9]
This comprehensive guide provides an in-depth exploration of synthetic routes to novel EGFR inhibitors derived from pyrimidine precursors. It is intended for researchers, medicinal chemists, and drug development professionals, offering not just step-by-step protocols but also the strategic rationale behind the synthetic choices.
The EGFR Signaling Pathway: A Target for Pyrimidine-Based Inhibitors
Understanding the EGFR signaling cascade is fundamental to appreciating the mechanism of action of these inhibitors. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events that promote cell growth and survival. Pyrimidine-based inhibitors act by competitively binding to the ATP pocket of the kinase domain, thereby blocking this phosphorylation and abrogating the downstream signaling.
Caption: The EGFR signaling pathway and the inhibitory action of pyrimidine-based drugs.
Synthetic Strategies: From Core Scaffold to Functional Inhibitor
The synthesis of pyrimidine-based EGFR inhibitors can be broadly divided into two key phases: the construction of the core pyrimidine scaffold and its subsequent functionalization with various substituents to optimize potency, selectivity, and pharmacokinetic properties.
Construction of the Pyrimidine Core
A common starting point for many synthetic routes is a pre-functionalized pyrimidine ring, such as 2,4-dichloropyrimidine. This readily available precursor allows for sequential and regioselective introduction of different functionalities at the C2 and C4 positions.
Key Functionalization Reactions: Suzuki and Buchwald-Hartwig Couplings
Palladium-catalyzed cross-coupling reactions are indispensable tools for the elaboration of the pyrimidine core. The Suzuki-Miyaura coupling enables the formation of C-C bonds, allowing for the introduction of aryl or heteroaryl moieties, while the Buchwald-Hartwig amination is crucial for the formation of C-N bonds, a key linkage in many EGFR inhibitors.[3][6]
Caption: General synthetic workflow for pyrimidine-based EGFR inhibitors.
Detailed Protocols
Protocol 1: Regioselective Suzuki-Miyaura Coupling on 2,4-Dichloropyrimidine
This protocol describes a microwave-assisted Suzuki coupling for the regioselective substitution at the C4 position of 2,4-dichloropyrimidine.[3]
Materials:
-
2,4-Dichloropyrimidine
-
Aryl or heteroaryl boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane/Water solvent mixture
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Microwave reactor
Procedure:
-
To a microwave reaction vial, add 2,4-dichloropyrimidine (1.0 mmol), the arylboronic acid (1.0 mmol), K₂CO₃ (3.0 mmol), and Pd(PPh₃)₄ (0.05 mmol).
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1, 5 mL).
-
Seal the vial and place it in the microwave reactor. Irradiate at 100 °C for 15-20 minutes.
-
After cooling, dilute the reaction mixture with water and extract with EtOAc (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired C4-substituted pyrimidine.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol provides a general procedure for the palladium-catalyzed amination of a chloropyrimidine intermediate.[9][10]
Materials:
-
C4-substituted-2-chloropyrimidine (from Protocol 1)
-
Amine
-
Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂]
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine the C4-substituted-2-chloropyrimidine (1.0 equiv), the amine (1.2 equiv), PdCl₂(PPh₃)₂ (0.05 equiv), Xantphos (0.1 equiv), and NaOtBu (1.4 equiv).
-
Add anhydrous, degassed toluene.
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with EtOAc (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Case Study: Synthesis of Osimertinib (AZD9291)
Osimertinib is a third-generation, irreversible EGFR inhibitor with a 2,4-dianilinopyrimidine core.[8][9] The following is a representative multi-step synthesis.[8][11]
Step 1: Synthesis of N-(2-((4-((4-(N-(pyridin-2-yl)sulfamoyl)phenyl)amino)pyrimidin-2-yl)amino)ethyl)benzamide (A Key Intermediate) [12]
-
Synthesis of 4-((2-chloropyrimidin-4-yl)amino)-N-(pyridin-2-yl)benzenesulfonamide: To a solution of 2,4-dichloropyrimidine in DMF, add sulfapyridine and K₂CO₃. Stir the reaction mixture at 80 °C for 48 hours. After cooling, pour the mixture into ice, filter the precipitate, and recrystallize from ethanol.[12]
-
Subsequent amination: The resulting chloropyrimidine is then reacted with a suitable amine via a Buchwald-Hartwig amination as described in Protocol 2 to introduce the side chain at the C2 position.
Step 2: Final Acylation to Introduce the Acrylamide "Warhead" [8]
-
Dissolve the aniline product from the previous step in a dry aprotic solvent like THF and cool to 0 °C.
-
Add a base such as triethylamine (TEA).
-
Slowly add acryloyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Quench the reaction with water and extract the product with a suitable organic solvent.
-
Purify the crude product by column chromatography or recrystallization to obtain Osimertinib.
Biological Evaluation of Synthesized Inhibitors
The biological activity of the newly synthesized pyrimidine derivatives is assessed through a series of in vitro assays.
Protocol 3: In Vitro EGFR Kinase Assay
This biochemical assay determines the direct inhibitory potency (IC₅₀) of the compounds against the EGFR kinase.[2][13]
Materials:
-
Recombinant human EGFR (wild-type or mutant)
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)[13]
-
Test compounds (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Luminometer
Procedure:
-
Add 1 µL of serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of EGFR enzyme solution to each well and incubate for 30 minutes at room temperature.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Record the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 4: Cell-Based Proliferation Assay (MTT Assay)
This assay measures the ability of the compounds to inhibit the proliferation of cancer cell lines that are dependent on EGFR signaling.[14][15][16]
Materials:
-
EGFR-dependent cancer cell line (e.g., A549, H1975)
-
Complete cell culture medium
-
Test compounds (serially diluted)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 20% SDS in 50% DMF)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for an additional 2 hours at room temperature in the dark.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition) value.
Caption: Workflow for the biological evaluation of synthesized EGFR inhibitors.
Structure-Activity Relationship (SAR) Summary
The extensive research into pyrimidine-based EGFR inhibitors has established several key SAR principles that guide the design of new compounds.[13][17]
| Position on Pyrimidine Core | Favorable Substituents | Rationale |
| C4 | Substituted anilines (e.g., 3-chloro-4-fluoroaniline) | Forms key hydrogen bonds with the hinge region of the EGFR kinase domain.[18] |
| C2 | Amino groups with solubilizing side chains | Enhances pharmacokinetic properties and can be modified to introduce covalent warheads (e.g., acrylamide).[8][19] |
| C5 | Small, electron-withdrawing groups (e.g., -CN, -CF₃) | Can enhance potency and selectivity.[4] |
| Fused Rings | Pyrrole, pyrazole, pyridine, thiophene | Fused heterocyclic systems can provide additional interactions with the kinase domain and modulate the overall properties of the inhibitor.[1][20] |
Conclusion
The pyrimidine scaffold continues to be a highly fruitful starting point for the development of novel EGFR inhibitors. The synthetic strategies outlined in this guide, particularly the strategic use of palladium-catalyzed cross-coupling reactions, provide a robust and versatile platform for the creation of diverse libraries of compounds. By integrating these synthetic protocols with rigorous biological evaluation, researchers can continue to advance the field of targeted cancer therapy and develop next-generation inhibitors that overcome clinical resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. promega.com [promega.com]
- 3. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 4. Frontiers | Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. ir.nwnu.edu.cn [ir.nwnu.edu.cn]
- 10. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Structure-based design and synthesis of 2,4-diaminopyrimidines as EGFR L858R/T790M selective inhibitors for NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. atcc.org [atcc.org]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 17. EGFR Kinase Enzyme System Application Note [worldwide.promega.com]
- 18. ukm.my [ukm.my]
- 19. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-((5-bromopyrimidin-2-yl)oxy)benzoate
Welcome to the technical support center for the synthesis of Methyl 4-((5-bromopyrimidin-2-yl)oxy)benzoate. This guide is designed for researchers, scientists, and professionals in drug development who are working on or planning to synthesize this diaryl ether. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges of this synthesis and ultimately improve your product yield and purity.
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of 5-bromopyrimidine with methyl 4-hydroxybenzoate in the presence of a base. The electron-deficient nature of the pyrimidine ring, further activated by the two nitrogen atoms, makes it susceptible to attack by the phenoxide nucleophile generated from methyl 4-hydroxybenzoate.[1][2]
While the reaction is straightforward in principle, achieving a high yield requires careful control of several experimental parameters. This guide will address the most common issues encountered during this synthesis and provide practical, experience-based solutions.
Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.
Question 1: My reaction is showing low conversion, and I'm recovering a significant amount of unreacted 5-bromopyrimidine and methyl 4-hydroxybenzoate. What are the likely causes and how can I improve the yield?
Answer:
Low conversion in this SNAr reaction is a common issue and can be attributed to several factors. Here’s a systematic approach to troubleshooting:
1. Inefficient Deprotonation of Methyl 4-hydroxybenzoate:
-
Causality: The reaction requires the formation of the phenoxide ion from methyl 4-hydroxybenzoate, which is a much stronger nucleophile than the neutral phenol. Incomplete deprotonation will result in a slow or stalled reaction.
-
Troubleshooting Steps:
-
Base Selection: Ensure you are using a base strong enough to deprotonate the phenol. Potassium carbonate (K₂CO₃) is a common and effective choice. For more challenging cases, a stronger base like sodium hydride (NaH) can be used, but with caution due to its pyrophoric nature.
-
Base Stoichiometry: Use at least one equivalent of the base. It is often beneficial to use a slight excess (1.2-1.5 equivalents) to ensure complete deprotonation.
-
Moisture: The presence of water can consume the base and protonate the phenoxide, reducing its nucleophilicity. Ensure your solvent and reagents are anhydrous, especially when using a highly reactive base like NaH.
-
2. Suboptimal Reaction Conditions:
-
Causality: SNAr reactions often have a significant activation energy barrier that needs to be overcome.
-
Troubleshooting Steps:
-
Temperature: If you are running the reaction at room temperature, try increasing the temperature. A good starting point is 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid decomposition at excessively high temperatures.
-
Solvent Choice: The solvent plays a crucial role in SNAr reactions. Aprotic polar solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are excellent choices as they can solvate the cation of the base, leaving the nucleophile more reactive.
-
Reaction Time: The reaction may simply need more time to reach completion. Monitor the reaction by TLC every few hours until you see the disappearance of the starting materials.
-
3. Reactant Purity:
-
Causality: Impurities in the starting materials can interfere with the reaction.
-
Troubleshooting Steps:
-
Check the purity of your 5-bromopyrimidine and methyl 4-hydroxybenzoate by NMR or melting point. If necessary, purify them by recrystallization or column chromatography before use.
-
Question 2: I am observing the formation of a significant impurity alongside my desired product. What could this side product be, and how can I prevent its formation?
Answer:
The formation of impurities can significantly reduce your yield and complicate purification. Here are some likely side reactions and how to mitigate them:
1. Hydrolysis of the Methyl Ester:
-
Causality: The methyl ester group in both the starting material (methyl 4-hydroxybenzoate) and the product is susceptible to hydrolysis under basic conditions, especially in the presence of water, to form the corresponding carboxylic acid.
-
Prevention:
-
Anhydrous Conditions: As mentioned before, ensure your reaction is carried out under strictly anhydrous conditions. Use dry solvents and glassware.
-
Choice of Base: While a strong base is needed, a very strong base in the presence of trace water can promote hydrolysis. K₂CO₃ is often a good compromise.
-
Work-up Procedure: During the work-up, neutralize the reaction mixture carefully with a mild acid (e.g., dilute HCl or NH₄Cl solution) before extraction to prevent base-catalyzed hydrolysis.
-
2. N-Arylation Side Products:
-
Causality: Although less common in this specific reaction, there is a possibility of the pyrimidine nitrogen atoms acting as nucleophiles, leading to undesired N-arylated byproducts, especially at very high temperatures.
-
Prevention:
-
Temperature Control: Avoid excessive heating. Monitor the reaction and use the lowest temperature that provides a reasonable reaction rate.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a protocol to synthesize this compound?
A1: Here is a representative protocol that can be used as a starting point. Note that optimization may be necessary to achieve the best results in your specific lab setting.
| Reagent | Equivalents | Purpose |
| 5-bromopyrimidine | 1.0 | Electrophile |
| Methyl 4-hydroxybenzoate | 1.1 | Nucleophile |
| Potassium Carbonate (K₂CO₃) | 1.5 | Base |
| Dimethylformamide (DMF) | - | Solvent |
Experimental Protocol:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromopyrimidine (1.0 eq), methyl 4-hydroxybenzoate (1.1 eq), and potassium carbonate (1.5 eq).
-
Add anhydrous DMF to the flask (enough to dissolve the reactants, typically a 0.1-0.5 M concentration).
-
Stir the reaction mixture at 80-100 °C.
-
Monitor the reaction progress by TLC (a typical eluent system would be a mixture of hexane and ethyl acetate).
-
Once the reaction is complete (indicated by the consumption of the starting materials), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent like ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure this compound.
Q2: How do I effectively monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Spot the reaction mixture alongside the starting materials (5-bromopyrimidine and methyl 4-hydroxybenzoate) on a TLC plate. The product is expected to have a different Rf value than the starting materials. The reaction is complete when the spots corresponding to the starting materials have disappeared.
Q3: What is the best way to purify the final product?
A3: The purification method will depend on the purity of the crude product.
-
Column Chromatography: If the crude product contains multiple impurities, column chromatography on silica gel is the most effective method for obtaining a highly pure product. A gradient elution with a mixture of hexane and ethyl acetate is a good starting point for finding the optimal separation conditions.
-
Recrystallization: If the crude product is relatively clean, recrystallization can be a simpler and more scalable purification method. You will need to screen different solvents or solvent mixtures to find a suitable system where the product is soluble at high temperatures but sparingly soluble at room temperature or below.
Visualizing the Process
To better understand the reaction and troubleshooting workflow, the following diagrams are provided.
Caption: The SNAr mechanism for the synthesis.
Caption: A workflow for troubleshooting low yield.
References
Technical Support Center: Troubleshooting Common Side Reactions in Pyrimidine Ether Synthesis
Welcome to the Technical Support Center for pyrimidine ether synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing pyrimidine ethers. Instead of a rigid protocol, you will find a series of focused troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format. This structure is intended to directly address the specific challenges you may encounter during your experiments, providing not just solutions but also the underlying scientific reasoning to empower your synthetic strategies.
I. Core Challenge: The Ambident Nucleophilicity of Hydroxypyrimidines
The primary challenge in pyrimidine ether synthesis often stems from the ambident nucleophilic nature of the hydroxypyrimidine starting material. The presence of both a hydroxyl group (O-nucleophile) and ring nitrogens (N-nucleophiles) leads to a common and often frustrating side reaction: competitive N-alkylation.
FAQ 1: I am getting a mixture of N-alkylated and O-alkylated products. How can I favor O-alkylation?
This is the most frequent issue encountered. The regioselectivity of alkylation is a delicate balance of several factors.[1][2]
Underlying Principle: Hard and Soft Acids and Bases (HSAB) Theory
The outcome of N- vs. O-alkylation can often be rationalized using HSAB theory. The oxygen of a hydroxypyrimidine is a "hard" nucleophile, while the ring nitrogen is a "softer" nucleophile.[3]
-
To favor O-alkylation (ether formation): Use "hard" alkylating agents. These typically have a more localized positive charge and a less polarizable leaving group.
-
N-alkylation is favored by: "Soft" alkylating agents, which have a more delocalized positive charge and a more polarizable leaving group.[3]
Troubleshooting Strategies:
| Strategy | Rationale | Experimental Protocol |
| Choice of Alkylating Agent | Harder electrophiles preferentially react with the harder oxygen nucleophile. | Use alkyl halides with less polarizable leaving groups (e.g., chlorides or tosylates instead of iodides). Alkyl sulfates (e.g., dimethyl sulfate, diethyl sulfate) are also effective hard alkylating agents.[3] |
| Base Selection | A strong, non-nucleophilic base will fully deprotonate the hydroxyl group, increasing the nucleophilicity of the resulting alkoxide and favoring O-alkylation. | Use strong bases like sodium hydride (NaH) or potassium hydride (KH) in an aprotic solvent like THF or DMF.[4] This ensures the formation of the alkoxide, which is a stronger nucleophile than the neutral hydroxyl group. |
| Solvent Effects | Polar aprotic solvents (e.g., DMF, DMSO) can solvate the metal cation of the alkoxide, leaving a "naked" and highly reactive oxygen anion, which promotes the desired O-alkylation.[5] | Perform the reaction in anhydrous DMF or DMSO. Ensure all reagents and glassware are thoroughly dried to prevent hydrolysis of the base and alkylating agent. |
| Use of Phase-Transfer Catalysis | For reactions in biphasic systems, a phase-transfer catalyst can shuttle the alkoxide from the aqueous/solid phase to the organic phase where the alkyl halide resides, facilitating the reaction. | A typical system would involve the hydroxypyrimidine, an alkyl halide, a strong base like NaOH or K₂CO₃, and a catalytic amount of a quaternary ammonium salt (e.g., tetrabutylammonium bromide) in a solvent system like dichloromethane/water. |
Workflow for Optimizing O-Alkylation:
Caption: Troubleshooting workflow for N- vs. O-alkylation.
II. Challenges in SNAr-Mediated Ether Synthesis
A common route to pyrimidine ethers is through the nucleophilic aromatic substitution (SNAr) of a halopyrimidine with an alcohol. This reaction is highly effective but can be plagued by side reactions if not properly controlled.
FAQ 2: My SNAr reaction with a chloropyrimidine is sluggish and gives low yields. What can I do?
Low conversion in SNAr reactions is often tied to the electronic nature of the pyrimidine ring and the reaction conditions.[5]
Underlying Principle: The Meisenheimer Complex
The SNAr reaction proceeds through a negatively charged intermediate called a Meisenheimer complex. The stability of this complex is key to the reaction's success. Electron-withdrawing groups (EWGs) on the pyrimidine ring are crucial as they stabilize this negative charge through resonance or inductive effects, thereby lowering the activation energy of the reaction.[6]
Troubleshooting Strategies:
| Strategy | Rationale | Experimental Protocol |
| Substrate Activation | An electron-deficient pyrimidine ring is more susceptible to nucleophilic attack. | Ensure your pyrimidine substrate has at least one, and preferably more, electron-withdrawing groups (e.g., -NO₂, -CN, -SO₂R, another halogen) positioned to stabilize the Meisenheimer complex. If your substrate is not sufficiently activated, consider if a different synthetic route is more viable. |
| Reaction Temperature | Many SNAr reactions require thermal energy to overcome the activation barrier. | If the reaction is slow at room temperature, gradually increase the temperature. Monitor the reaction by TLC or LC-MS to find the optimal temperature that promotes the desired reaction without causing decomposition. Refluxing in a suitable solvent is a common practice.[5] |
| Choice of Base | A base is required to deprotonate the alcohol, forming the more nucleophilic alkoxide. | Use a base that is strong enough to deprotonate the alcohol but not so strong that it leads to other side reactions. Common choices include NaH, K₂CO₃, or Cs₂CO₃. The choice of base can be critical; for instance, Cs₂CO₃ is often effective in promoting SNAr reactions.[7] |
| Solvent Selection | Polar aprotic solvents are ideal for SNAr reactions as they can solvate the cation of the base and the charged Meisenheimer intermediate, accelerating the reaction.[5] | Use anhydrous polar aprotic solvents such as DMF, DMSO, or NMP. |
FAQ 3: I am observing a significant amount of a hydroxypyrimidine byproduct in my SNAr reaction. What is causing this?
This is a classic case of a competing solvolysis or hydrolysis reaction.[5][8]
Underlying Principle: Competing Nucleophiles
If water is present in the reaction mixture, it can act as a nucleophile, attacking the halopyrimidine to form the corresponding hydroxypyrimidine. Similarly, if an alcohol is used as the solvent, it can also act as a nucleophile (solvolysis).
Troubleshooting Strategies:
-
Ensure Anhydrous Conditions: This is the most critical factor.
-
Protocol: Dry all glassware in an oven (e.g., at 120 °C) overnight and cool under a stream of dry nitrogen or argon. Use anhydrous solvents, either purchased or freshly distilled. Ensure all reagents, including the base and the starting halopyrimidine, are dry.
-
-
Minimize Excess Alcohol: If using an alcohol as the nucleophile, use it as a reagent rather than the solvent if possible. Using a large excess can drive the solvolysis side reaction.
-
Protocol: Use 1.1-1.5 equivalents of the alcohol in a non-alcoholic polar aprotic solvent like DMF or THF.
-
-
Temperature Control: Higher temperatures can sometimes favor the hydrolysis/solvolysis side reaction.
-
Protocol: Run the reaction at the lowest temperature that allows for a reasonable reaction rate for the desired ether formation.
-
Logical Flow for Minimizing Hydrolysis in SNAr:
Caption: Decision tree for mitigating hydrolysis byproducts.
III. Proactive Strategies: The Role of Protecting Groups
Sometimes, the best troubleshooting is proactive. If the pyrimidine ring has multiple reactive sites, a protecting group strategy may be the most efficient path to the desired product.[9]
FAQ 4: How can I use a protecting group to prevent N-alkylation?
Protecting the ring nitrogens forces the alkylation to occur at the hydroxyl group.
Underlying Principle: Chemoselectivity
A protecting group is a reversible modification of a functional group to ensure it does not react in a subsequent step.[9] For pyrimidines, common N-protecting groups must be stable to the basic conditions of ether synthesis and be removable under conditions that do not cleave the newly formed ether bond.
Common N-Protecting Groups for Pyrimidines:
| Protecting Group | Introduction | Removal Conditions | Comments |
| Benzyloxymethyl (BOM) | BOM-Cl, Diisopropylethylamine (DIPEA) | Trifluoroacetic acid (TFA)[10] or catalytic hydrogenation | Stable to a wide range of conditions. Cleavage with TFA is mild and efficient.[10] |
| p-Methoxybenzyl (PMB) | PMB-Cl, NaH | Oxidative cleavage (DDQ, CAN) or strong acid (TFA) | The p-methoxy group facilitates cleavage. |
| Acetyl (Ac) | Acetic anhydride | Mild base (e.g., K₂CO₃ in MeOH) or ammonia | May not be robust enough for all subsequent reaction conditions. |
Experimental Workflow for a Protected Synthesis:
-
Protection: React the starting hydroxypyrimidine with the chosen protecting group precursor (e.g., BOM-Cl) under appropriate conditions to cap the ring nitrogen(s).
-
Purification: Purify the N-protected hydroxypyrimidine.
-
Ether Synthesis: Perform the O-alkylation reaction as described previously (e.g., using NaH and an alkyl halide). The N-protecting group will prevent reaction at the nitrogen.
-
Deprotection: Remove the protecting group under conditions that leave the ether linkage intact (e.g., using TFA for a BOM group).[10]
-
Final Purification: Purify the final pyrimidine ether.
IV. Purification of Pyrimidine Ethers
FAQ 5: My crude product is an inseparable mixture of regioisomers. How can I improve purification?
Purifying closely related isomers like N- and O-alkylated pyrimidines can be challenging.
Troubleshooting Purification:
-
Optimize Chromatography:
-
Normal Phase: Use a shallow solvent gradient (e.g., starting with pure hexane and slowly increasing the percentage of ethyl acetate) on silica gel to maximize separation. Sometimes, adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid can improve peak shape.[11]
-
Reverse Phase: For more polar compounds, reverse-phase HPLC can be effective. Using different organic modifiers (acetonitrile vs. methanol) or additives (TFA, formic acid) can alter selectivity.[12]
-
-
Recrystallization: If the desired product is a solid, recrystallization can be a highly effective method for purification.
-
Protocol: The key is finding a suitable solvent or solvent system where the desired isomer has high solubility at high temperatures and low solubility at low temperatures, while the undesired isomer remains in solution.[13] Common solvents include ethanol, ethyl acetate, and hexane/ethyl acetate mixtures.[13]
-
References
- 1. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach [organic-chemistry.org]
- 7. One-Pot Etherification of Purine Nucleosides and Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Protecting group - Wikipedia [en.wikipedia.org]
- 10. tandfonline.com [tandfonline.com]
- 11. teledynelabs.com [teledynelabs.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Purification of Methyl 4-((5-bromopyrimidin-2-yl)oxy)benzoate
Welcome to the technical support center for the purification of Methyl 4-((5-bromopyrimidin-2-yl)oxy)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) in a user-friendly question-and-answer format. As Senior Application Scientists, we aim to provide not just procedural steps, but also the scientific reasoning behind them to ensure the integrity and success of your experiments.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to developing effective purification strategies.
| Property | Value | Source |
| Molecular Formula | C₁₂H₉BrN₂O₃ | [1][2] |
| Molecular Weight | 309.12 g/mol | [1][2] |
| CAS Number | 926304-76-9 | [1][2] |
| Appearance | Solid (form may vary) | [3] |
| Purity (Commercial) | Typically ≥98% | [1][2] |
| Melting Point | Not explicitly reported in searches. | N/A |
| Solubility | No specific data found in searches. Inferred to be soluble in methanol and dichloromethane based on purification of related compounds. | [4][5] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: Based on established practices for analogous pyrimidine derivatives, the two most effective and widely used purification techniques are column chromatography on silica gel and recrystallization .[6] The choice between these methods depends on the impurity profile, the scale of the purification, and the desired final purity.
Q2: What are the likely impurities I might encounter?
A2: While specific impurities for the synthesis of this compound are not detailed in the available literature, common impurities in similar Williamson ether syntheses of pyrimidine derivatives can include:
-
Unreacted starting materials: Such as 2,5-dibromopyrimidine and methyl 4-hydroxybenzoate.
-
Byproducts from side reactions: This could include products of reaction at other sites on the pyrimidine ring or undesired etherification.
-
Residual solvents from the reaction and workup.
The presence of impurities can significantly impact the quality and safety of the final compound, making their removal critical.[7]
Q3: How do I choose the right solvent for recrystallization?
A3: The ideal recrystallization solvent is one in which your target compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. For pyrimidine derivatives, common solvents to screen include ethanol, methanol, ethyl acetate, and dichloromethane.[5] A mixed solvent system, such as hexane/ethyl acetate, can also be effective.
Q4: How can I monitor the progress of my purification?
A4: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process. It allows for the rapid assessment of fraction purity during column chromatography and can help in selecting an appropriate solvent system for both chromatography and recrystallization.[8] A typical mobile phase for TLC analysis of similar compounds is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[9]
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Column Chromatography Troubleshooting
Problem 1: My compound is not moving off the baseline of the TLC plate, even with a high concentration of ethyl acetate in hexane.
-
Causality: The silanol groups on the surface of the silica gel are acidic and can strongly interact with basic nitrogens in the pyrimidine ring of your compound, leading to poor mobility.
-
Solution:
-
Increase Solvent Polarity: Switch to a more polar solvent system, such as dichloromethane/methanol. Start with a low percentage of methanol (e.g., 1-2%) and gradually increase it.
-
Basic Modifier: Add a small amount of a basic modifier, like triethylamine (typically 0.1-1%), to your eluent. This will neutralize the acidic sites on the silica gel, reducing the strong interaction with your compound and improving its mobility.[9]
-
Problem 2: My compound is coming off the column with impurities that have a similar Rf value.
-
Causality: The chosen solvent system may not have sufficient resolving power to separate your compound from closely related impurities.
-
Solution:
-
Fine-tune the Solvent System: Experiment with different solvent systems. Sometimes, switching to a solvent with a different polarity characteristic, like ether/hexane, can improve separation.
-
Gradient Elution: Employ a shallow gradient of your eluent. A slow and gradual increase in polarity can often resolve compounds with very similar Rf values.
-
Alternative Stationary Phase: If separation on silica gel is consistently poor, consider using a different stationary phase, such as alumina.
-
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol provides a general procedure for the purification of multi-gram quantities of this compound.
1. TLC Analysis to Determine Eluent System:
- Prepare several developing chambers with different ratios of hexane and ethyl acetate (e.g., 9:1, 4:1, 2:1).
- Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
- Spot the dissolved sample onto TLC plates.
- Develop the plates in the prepared chambers.
- Visualize the spots under UV light (254 nm).
- The ideal solvent system will give the target compound an Rf value of approximately 0.2-0.4 and show good separation from impurities.[9]
2. Column Preparation:
- Select an appropriately sized glass column.
- Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity eluent (e.g., 9:1 hexane:ethyl acetate).
- Pour the slurry into the column and allow the silica to settle, ensuring a uniform and crack-free stationary phase.
3. Sample Loading:
- Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
- In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to create a dry powder.
- Carefully load the dried powder onto the top of the column.
4. Elution and Fraction Collection:
- Begin elution with the low-polarity solvent mixture, collecting fractions in test tubes.
- Gradually increase the polarity of the eluent (e.g., move from 9:1 to 4:1 hexane:ethyl acetate) to elute the target compound.
- Monitor the elution by spotting every few fractions on a TLC plate and developing it in the mobile phase.
5. Isolation of Pure Product:
- Combine the fractions that contain the pure product.
- Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
- Assess the purity using analytical techniques such as NMR or HPLC.
Protocol 2: Purification by Recrystallization
This protocol is suitable for purifying solid this compound, particularly for removing less soluble or more soluble impurities.
1. Solvent Selection:
- Test the solubility of a small amount of the crude product in various solvents (e.g., methanol, ethanol, ethyl acetate, dichloromethane) at room temperature and with gentle heating. A good single solvent will dissolve the compound when hot but not when cold.
- For a two-solvent system, find a "good" solvent that readily dissolves the compound and a "poor" solvent in which it is insoluble. The two solvents must be miscible. Based on related compounds, a dichloromethane/hexane or methanol/water system could be effective.[5]
2. Dissolution:
- In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot "good" solvent.
3. Hot Filtration (Optional):
- If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.
4. Crystallization:
- Single Solvent: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Subsequently, cool it further in an ice bath to maximize crystal formation.
- Two Solvents: To the hot solution in the "good" solvent, add the "poor" solvent dropwise until the solution becomes slightly turbid. Reheat to get a clear solution and then allow it to cool as described above.
5. Crystal Collection and Drying:
- Collect the formed crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of the cold recrystallization solvent.
- Dry the purified crystals under vacuum to remove residual solvent.
Visualizations
Purification Workflow
References
- 1. chemuniverse.com [chemuniverse.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Methyl 2-(5-bromopyrimidin-2-yloxy)benzoate | 1086397-52-5 [sigmaaldrich.com]
- 4. Methyl 4-[N-(5-bromopyrimidin-2-yl)carbamoyl]benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methyl 2,6-bis[(5-bromo-4,6-dimethoxypyrimidin-2-yl)oxy]benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Content Not Available [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions
Welcome to the Technical Support Center for Nucleophilic Aromatic Substitution (SNAr) reactions. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of SNAr chemistry. Here, we move beyond standard protocols to offer in-depth, field-proven insights into minimizing byproduct formation and optimizing your reaction outcomes. This resource is structured as a dynamic troubleshooting guide and FAQ section to directly address the specific challenges you encounter in the lab.
Section 1: Troubleshooting Guide - Navigating Common Byproduct Scenarios
In SNAr reactions, the desired product is often accompanied by one or more byproducts that complicate purification and reduce yields. This section provides a systematic approach to identifying and mitigating these common issues.
Problem 1: Formation of Diaryl Ether Byproducts in Reactions with Alcohol Nucleophiles
Q: My SNAr reaction with an alcohol nucleophile is producing a significant amount of a diaryl ether byproduct. What is the likely cause, and how can I suppress this side reaction?
A: The formation of a diaryl ether byproduct in a reaction intended to produce an alkyl aryl ether suggests a competing reaction where the alkoxide or phenoxide (if present as an impurity or formed in situ) acts as a nucleophile.
Causality Explained: This typically occurs under conditions where the desired alcohol nucleophile can be deprotonated to form an alkoxide, which can then react with the starting aryl halide. More commonly, if your starting material or reagents contain phenolic impurities, these can be deprotonated under basic conditions to form a highly reactive phenoxide ion, which readily participates in an SNAr reaction to form a diaryl ether.
Troubleshooting Workflow:
A troubleshooting workflow for diaryl ether byproduct formation.
Mitigation Strategies:
| Strategy | Rationale | Step-by-Step Protocol |
| Use a Milder Base | Strong bases can deprotonate trace phenolic impurities or even the alcohol nucleophile, increasing the concentration of competing nucleophiles. | 1. Substitute: Replace strong bases like NaH or KOtBu with milder inorganic bases such as K₂CO₃ or Cs₂CO₃.[1] 2. Stoichiometry: Use the minimum effective amount of base. 3. Screening: Test a range of bases to find the optimal balance between reaction rate and selectivity. |
| Lower Reaction Temperature | The activation energy for the formation of the diaryl ether may be higher than that of the desired reaction. | 1. Initial Run: Start the reaction at a lower temperature (e.g., room temperature or 0 °C). 2. Gradual Increase: If the reaction is too slow, incrementally increase the temperature while monitoring for byproduct formation by TLC or LC-MS. |
| Purify Reagents | Phenolic impurities in the aryl halide or alcohol starting materials are a common source of diaryl ether formation. | 1. Purification: Recrystallize or chromatograph both the aryl halide and the alcohol before use. 2. Storage: Store purified reagents under an inert atmosphere to prevent oxidation that can generate phenolic species. |
| Excess Nucleophile | Using a large excess of the desired alcohol nucleophile can outcompete trace nucleophilic impurities. | 1. Ratio: Increase the equivalents of the alcohol nucleophile (e.g., from 1.1 eq. to 2-5 eq.). 2. Solvent: In some cases, using the alcohol as the solvent can be effective, provided it is cost-effective and practical. |
Problem 2: Reduction of Nitro Activating Groups
Q: The nitro group on my aromatic substrate is being reduced to an amino group during the SNAr reaction. How can I prevent this?
A: The reduction of a nitro group is a common side reaction, especially when using certain bases or in the presence of nucleophiles that can also act as reducing agents.
Causality Explained: Some reagents, notably certain sulfur-based nucleophiles or combinations of strong bases with protic solvents, can facilitate the reduction of the highly electrophilic nitro group. For instance, sodium hydride (NaH) is known to act as a reducing agent in some contexts.
Mitigation Strategies:
-
Avoid Harsh Reducing Conditions:
-
Choice of Base: Avoid using excessive amounts of strong, potentially reducing bases. If NaH is problematic, consider switching to potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
-
Nucleophile Selection: If using a thiol, which can sometimes promote reduction, ensure the reaction is run under strictly anaerobic conditions to prevent the formation of disulfides and other species that can complicate the reaction.
-
-
Chemoselective Reagents:
-
For cases where standard conditions lead to reduction, consider milder reducing agents for other synthetic steps if applicable, such as tin(II) chloride (SnCl₂), which is known for its chemoselectivity in reducing nitro groups in the presence of other functionalities.[2] While not directly part of the SNAr step, a holistic view of the synthetic route is crucial.
-
Problem 3: Hydrolysis of Nitrile or Ester Groups
Q: My substrate contains a nitrile (or ester) activating group, which is being hydrolyzed to a carboxylic acid under the reaction conditions. How can I avoid this?
A: Hydrolysis of nitriles and esters is a frequent issue in SNAr reactions, particularly when using strong bases and protic solvents (including trace water).
Causality Explained: The mechanism for both acidic and basic hydrolysis of nitriles proceeds through an initial nucleophilic attack on the carbon of the C≡N triple bond.[3][4][5] Similarly, esters are susceptible to base-mediated saponification. The presence of water, even in small amounts, in combination with a base, creates the necessary conditions for this unwanted side reaction.
Troubleshooting Workflow for Hydrolysis:
A workflow to troubleshoot hydrolysis of activating groups.
Mitigation Strategies:
| Strategy | Rationale | Step-by-Step Protocol |
| Ensure Anhydrous Conditions | Water is a key reagent for hydrolysis. | 1. Drying: Dry solvents using appropriate methods (e.g., molecular sieves, distillation from a drying agent). 2. Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere to exclude atmospheric moisture. 3. Reagent Check: Ensure all reagents, including the base and nucleophile, are anhydrous. |
| Optimize Base Selection | Strong hydroxide or alkoxide bases directly promote hydrolysis. | 1. Alternative Bases: Use non-nucleophilic organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or inorganic bases like anhydrous K₂CO₃ or Cs₂CO₃.[1] 2. Stoichiometry: Use the minimum amount of base required to deprotonate the nucleophile. |
| Lower Reaction Temperature | Hydrolysis, like many reactions, is accelerated by heat. | 1. Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. 2. Monitoring: Monitor the reaction closely to avoid unnecessarily long reaction times at elevated temperatures. |
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I choose the optimal solvent for my SNAr reaction to minimize byproducts?
A1: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, DMAc, and NMP are generally preferred as they effectively solvate the cation of the nucleophile's salt, leading to a more "naked" and reactive anion.[6] However, these solvents can also be the source of byproducts.
-
DMF/DMAc Decomposition: At high temperatures, especially in the presence of strong bases, DMF and DMAc can decompose to generate dimethylamine.[7][8] This amine can then act as a competing nucleophile, leading to the formation of an undesired N,N-dimethylaniline derivative.
-
Solution: If you suspect solvent decomposition, consider switching to a more thermally stable solvent like DMSO or sulfolane. Alternatively, run the reaction at a lower temperature if possible.
-
-
Solvent as a Nucleophile: Less hindered alcohols like methanol or ethanol can sometimes act as nucleophiles themselves, especially at higher temperatures.
-
Solution: If using an alcohol as a solvent is problematic, switch to a non-nucleophilic polar aprotic solvent and use the alcohol as a reagent in a controlled stoichiometric amount.
-
Q2: I have multiple halogen leaving groups on my aromatic ring. How can I control regioselectivity?
A2: Regioselectivity in SNAr reactions with multiple halogens is primarily governed by two factors: the nature of the halogen and the electronic activation of the ring position.
-
Leaving Group Ability: The typical leaving group ability in SNAr reactions is F > Cl > Br > I.[6][9] This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong inductive electron-withdrawing effect of fluorine, making the attached carbon more electrophilic.
-
Electronic Activation: A halogen that is ortho or para to a strong electron-withdrawing group (EWG) will be more readily displaced than one in a meta position.[10][11] This is due to the ability of the EWG to stabilize the negative charge of the Meisenheimer intermediate through resonance.
Strategy for Selective Substitution:
| Scenario | Controlling Factor | Predicted Outcome & Strategy |
| Different halogens at electronically similar positions | Leaving group ability | Fluorine will be displaced preferentially over chlorine, bromine, or iodine. To target a less reactive halogen, consider using milder conditions (lower temperature, weaker base) to favor the more kinetically accessible pathway. |
| Same halogen at electronically different positions | Electronic activation | The halogen ortho or para to the strongest EWG will be substituted first. To achieve substitution at a less activated position, harsher conditions (higher temperature, stronger base) may be required after the more activated site has reacted. |
| Different halogens at different electronic positions | Combination of factors | This can be complex. Often, electronic activation is the dominant factor. For example, a chlorine para to a nitro group may be more reactive than a fluorine at a less activated position. Computational modeling (e.g., calculating LUMO energies) can be a powerful tool for predicting the most likely site of attack.[3] |
Q3: My nucleophile has multiple nucleophilic sites (e.g., an amino acid). How can I achieve chemoselectivity?
A3: Achieving chemoselectivity with multifunctional nucleophiles requires careful control of reaction conditions or the use of protecting groups.
-
Inherent Reactivity: Different nucleophilic groups have different intrinsic reactivities. For example, a thiolate is generally a stronger nucleophile than an amine, which is in turn more nucleophilic than a hydroxyl group. You can sometimes exploit these differences by using milder conditions that favor reaction at the most nucleophilic site.
-
pH Control: The nucleophilicity of amines and hydroxyl groups is highly pH-dependent. At a specific pH, you may be able to selectively deprotonate one group over another, thereby activating it for nucleophilic attack. For instance, in an amino alcohol, a carefully chosen base might selectively deprotonate the more acidic hydroxyl group, favoring O-arylation.
-
Protecting Groups: The most robust strategy is often the use of protecting groups.
-
Protocol:
-
Protect: Selectively protect the functional group(s) you do not want to react. For an amino acid, you might protect the amine as a Boc or Cbz carbamate and the carboxylic acid as an ester.
-
React: Perform the SNAr reaction on the remaining unprotected nucleophilic site.
-
Deprotect: Remove the protecting groups under appropriate conditions to reveal the final product.
-
-
By systematically addressing these common issues and understanding the underlying chemical principles, you can significantly improve the outcome of your nucleophilic aromatic substitution reactions, leading to higher yields and purer products.
References
- 1. benchchem.com [benchchem.com]
- 2. scientificupdate.com [scientificupdate.com]
- 3. Highly Regioselective Snar of a Polyhalogenated Benzaldehyde-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 4. Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate-Aryl Ethers. | Semantic Scholar [semanticscholar.org]
- 5. Regioselective control of aromatic halogenation reactions in carbon nanotube nanoreactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. penandprosperity.vgcet.com [penandprosperity.vgcet.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 11. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Catalyst Selection for Efficient Synthesis of Pyrimidine Derivatives
Welcome to the Technical Support Center for pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common issues encountered during the synthesis of pyrimidine derivatives. Here, we leverage field-proven insights and established scientific principles to help you optimize your synthetic routes for higher efficiency and purity.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments, providing causal explanations and actionable solutions in a question-and-answer format.
Question 1: My Biginelli reaction is resulting in a low yield of the desired dihydropyrimidinone (DHPM). What are the likely catalyst-related causes and how can I resolve this?
Answer:
Low conversion in the Biginelli reaction is a common issue that can often be traced back to the catalytic system.[1] Here’s a breakdown of potential causes and troubleshooting steps:
-
Insufficient Catalyst Activity: The catalyst you are using may not be active enough or may have degraded.
-
Solution: If you are using a reusable catalyst, it might require regeneration. For Brønsted acids like HCl, ensure the concentration is appropriate.[1] It is also recommended to screen different catalysts, as their performance can be highly substrate-dependent.[2] Lewis acids such as FeCl₃, ZnCl₂, or lanthanide triflates can be effective alternatives to traditional Brønsted acids.[2]
-
-
Suboptimal Reaction Conditions: The temperature and reaction time are critical parameters that are intrinsically linked to catalyst performance.
-
Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC).[1] This will help you determine if a longer reaction time or a moderate increase in temperature is needed to drive the reaction to completion.[1] Some reactions may benefit from milder conditions, while others require higher temperatures under solvent-free conditions.[2]
-
-
Poor Reactant Purity: Impurities in your starting materials (aldehyde, β-ketoester, or urea/thiourea) can inhibit or poison the catalyst.
Question 2: I'm observing a significant fluorescent byproduct in my Biginelli reaction. What is it, and how can my choice of catalyst help prevent its formation?
Answer:
The fluorescent byproduct you are likely observing is a Hantzsch-type 1,4-dihydropyridine (DHP). This side product forms when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can be formed from the decomposition of urea at higher temperatures), creating a competing reaction pathway.[1]
-
Causality: The formation of the Hantzsch DHP is often favored at higher temperatures. The choice of catalyst can also influence the selectivity between the desired Biginelli pathway and the competing Hantzsch pathway.[1]
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Reducing the reaction temperature can significantly decrease the formation of the DHP byproduct.[1]
-
Catalyst Selection: The selectivity of the reaction can be influenced by the catalyst. Experimenting with different Lewis acids may help favor the Biginelli pathway.
-
Order of Addition: Adding the urea last to the reaction mixture can sometimes help minimize its decomposition into ammonia, which is a key component in the formation of the Hantzsch byproduct.[1]
-
Question 3: My Suzuki coupling reaction for pyrimidine derivatization is not proceeding to completion. How can I troubleshoot the catalytic system?
Answer:
Incomplete conversion in Suzuki-Miyaura cross-coupling reactions of halogenated pyrimidines is a frequent challenge. The efficiency of this reaction is highly dependent on the palladium catalyst, ligands, base, and solvent system.[4][5]
-
Catalyst and Ligand Choice: The combination of the palladium source and the ligand is crucial for an efficient catalytic cycle.
-
Base and Solvent System: The base and solvent play a significant role in the transmetalation step of the catalytic cycle.
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields.[4]
Question 4: My catalyst appears to deactivate after a few reaction cycles. What are the potential causes, and can it be regenerated?
Answer:
Catalyst deactivation is an unavoidable issue in many industrial and laboratory processes.[7] The primary causes can be categorized as chemical, thermal, or mechanical.[7]
-
Poisoning: This is a type of chemical deactivation where a substance in the reaction mixture strongly adsorbs to the active sites of the catalyst, rendering them inactive.[8]
-
Solution: Analyze your starting materials for potential poisons like sulfur or chlorine compounds. If poisons are detected, a purification step for the feedstock is necessary.[8] Depending on the nature of the poison, regeneration may be possible, for example, with steam at high temperatures for sulfur poisoning.[8]
-
-
Fouling/Coking: This occurs when a carbonaceous material (coke) is deposited on the surface of the catalyst, blocking active sites and pores.[8]
-
Solution: To confirm coking, you can perform a Temperature-Programmed Oxidation (TPO) analysis on the spent catalyst.[8] Optimizing reaction conditions, such as lowering the temperature, can reduce the rate of coke formation. Regeneration can often be achieved by a controlled combustion of the coke.[8]
-
-
Thermal Degradation: High reaction temperatures can lead to the sintering of metal particles or changes in the support structure, resulting in a loss of active surface area.
-
Solution: Operate the reaction at the lowest effective temperature to minimize thermal degradation.
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding catalyst selection for pyrimidine synthesis.
What are the main types of catalysts used for pyrimidine synthesis, and what are their advantages and disadvantages?
A wide variety of catalysts can be employed for pyrimidine synthesis, each with its own set of strengths and weaknesses.[][10]
| Catalyst Type | Examples | Advantages | Disadvantages |
| Brønsted Acids | HCl, H₂SO₄, TFA | Readily available, inexpensive. | Can be corrosive, may require harsh reaction conditions, difficult to separate from the reaction mixture.[11] |
| Lewis Acids | FeCl₃, ZnCl₂, BF₃·OEt₂, Lanthanide Triflates | High catalytic activity, can be used in milder conditions.[2][12] | Can be sensitive to moisture, may not be environmentally friendly. |
| Heterogeneous Catalysts | Sulfated Zirconia, Zeolites, Metal Nanoparticles | Easy to separate from the reaction mixture, recyclable, often more environmentally friendly.[1][11][13] | May have lower activity compared to homogeneous catalysts, can be more expensive.[14] |
| Organocatalysts | Proline, Thiourea Derivatives | Metal-free, often milder reaction conditions, can enable asymmetric synthesis.[15] | May require higher catalyst loading, can be less active than metal catalysts. |
| Metal Catalysts (for cross-coupling) | Palladium complexes (e.g., Pd(PPh₃)₄), Copper salts | Highly efficient for C-C and C-N bond formation, versatile.[4][12] | Can be expensive, potential for metal contamination in the final product. |
How do I select the most appropriate catalyst for my specific pyrimidine synthesis?
Choosing the right catalyst depends on several factors. The following workflow can guide your decision-making process.
Caption: A decision-making workflow for catalyst selection in pyrimidine synthesis.
What is the difference between a homogeneous and a heterogeneous catalyst, and which one should I choose?
The primary difference lies in the phase of the catalyst relative to the reactants.
-
Homogeneous catalysts are in the same phase as the reactants (e.g., a soluble metal complex in a liquid reaction mixture).[16]
-
Heterogeneous catalysts are in a different phase from the reactants (e.g., a solid catalyst in a liquid or gas reaction mixture).[16]
Comparison of Homogeneous and Heterogeneous Catalysts [14][17]
| Feature | Homogeneous Catalysts | Heterogeneous Catalysts |
| Activity/Selectivity | Generally high | Can be lower |
| Catalyst Separation | Difficult, often requires extraction or distillation | Easy, typically by filtration |
| Recycling | Often difficult and expensive | Generally straightforward |
| Reaction Conditions | Typically milder temperatures | Can withstand higher temperatures |
| Active Site | Well-defined | Often poorly defined |
Which to choose?
-
Choose a homogeneous catalyst when high activity and selectivity are paramount, and you have effective methods for product purification.
-
Opt for a heterogeneous catalyst when ease of separation, catalyst recyclability, and process sustainability are key priorities.
How can I optimize catalyst loading to enhance reaction efficiency and cost-effectiveness?
Optimizing catalyst loading is a crucial step to minimize costs and waste.
-
Start Low: Begin with a low catalyst loading (e.g., 0.5-1 mol%) and monitor the reaction progress.
-
Incremental Increases: If the reaction is slow or incomplete, incrementally increase the catalyst loading (e.g., to 2 mol%, 5 mol%, etc.) while keeping other parameters constant.
-
Monitor Yield and Rate: Track the reaction yield and rate at each catalyst concentration.
-
Identify the Plateau: You will likely reach a point where increasing the catalyst loading no longer significantly improves the yield or reaction rate. This is your optimal range.
-
Consider TON and TOF: Evaluate the Turnover Number (TON) and Turnover Frequency (TOF) to quantify the catalyst's efficiency.
Experimental Protocols
General Protocol for a Lewis Acid-Catalyzed Biginelli Reaction
This protocol provides a general framework for the synthesis of dihydropyrimidinones (DHPMs) using a Lewis acid catalyst.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (10 mmol), β-ketoester (10 mmol), and urea or thiourea (15 mmol).[2]
-
Solvent and Catalyst Addition: Add the chosen solvent (e.g., ethanol, 20 mL) and the Lewis acid catalyst (e.g., 1-5 mol%).[2]
-
Reaction: Heat the mixture to the desired temperature (e.g., reflux) and monitor the reaction's progress by TLC.[2][18]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by filtration and wash it with a small amount of cold solvent.[2][18]
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).[1]
General Protocol for Microwave-Assisted Suzuki Coupling of a Halogenated Pyrimidine
This protocol outlines a general procedure for the derivatization of pyrimidines via a microwave-assisted Suzuki-Miyaura cross-coupling reaction.[4]
-
Reaction Setup: In a 10 mL microwave reactor vial containing a magnetic stir bar, combine the halogenated pyrimidine (0.5 mmol), the boronic acid (0.5 mmol), and the base (e.g., K₂CO₃, 1.5 mmol).[4]
-
Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.5 mol%) and 6 mL of a degassed solvent mixture (e.g., 1,4-dioxane/water, 2:1 v/v).[4]
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100 °C) for a specified time (e.g., 15 minutes) with stirring.[4]
-
Work-up: After cooling, transfer the reaction mixture to a separatory funnel and extract the aqueous phase with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).[4]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[4]
Reaction Mechanisms and Workflows
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 10. Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Biginelli Reaction Catalyzed by Copper Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ethz.ch [ethz.ch]
- 15. pubs.acs.org [pubs.acs.org]
- 16. savemyexams.com [savemyexams.com]
- 17. eolss.net [eolss.net]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Solvent Effects on the Regioselectivity of Pyrimidine Alkylation
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. The synthesis of pyrimidine derivatives is a critical process in the discovery of novel therapeutics, as the strategic addition of alkyl groups to the pyrimidine core can significantly modulate the pharmacological properties of these compounds.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the alkylation of pyrimidines, with a specific focus on controlling regioselectivity—a pivotal factor influencing reaction outcomes.[1]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during pyrimidine alkylation experiments and offers targeted solutions based on mechanistic principles.
Issue 1: Poor or No Reaction
Symptom: After the allotted reaction time, thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) analysis shows primarily unreacted starting material.
Potential Causes & Solutions:
-
Inactive Alkylating Agent: If using an alkylating agent in the form of a hydrochloride salt, it's crucial to neutralize it.[3]
-
Solution: Add at least one equivalent of a suitable base (e.g., K₂CO₃, NaH, Et₃N) to generate the free base of the alkylating agent.[3]
-
-
Low Reaction Temperature: Many alkylation reactions require thermal energy to overcome the activation barrier.
-
Solution: Gradually increase the reaction temperature. Some reactions may need to be heated to proceed at a practical rate.[3]
-
-
Poor Solubility: Reactants must be in the same phase to react efficiently.
-
Solution: Ensure all reactants are fully dissolved. Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are often effective for dissolving the polar reactants typically used in pyrimidine alkylations.[3]
-
Issue 2: Low Yield of the Desired Regioisomer (N1 vs. N-Side Chain Alkylation)
Symptom: The reaction produces a mixture of N-alkylated isomers, with the desired isomer being the minor product.
Potential Causes & Solutions:
-
Solvent Choice Favoring the Undesired Pathway: The polarity and coordinating ability of the solvent play a crucial role in determining the regioselectivity of alkylation.
-
Solution: Systematically screen a range of solvents with varying properties. For instance, in the alkylation of pyrimidine 2'-deoxynucleosides, a low dielectric constant solvent like tetrahydrofuran (THF) can favor O-alkylation, whereas a polar aprotic solvent like DMF promotes N-alkylation.[4][5] This is attributed to the ability of THF to stabilize a sodium-chelated intermediate, which directs alkylation to the 3'-O-position.[4][5]
-
-
Thermodynamic vs. Kinetic Control: The reaction conditions may favor the thermodynamically more stable, but undesired, isomer. N-alkylation is often the kinetic product, while O-alkylation can be the thermodynamic product.[3]
Issue 3: Formation of Dialkylated Products
Symptom: Mass spectrometry analysis indicates the presence of a product with a mass corresponding to the addition of two alkyl groups.
Potential Causes & Solutions:
-
Excess Alkylating Agent: Using a large excess of the alkylating agent can lead to multiple alkylations, especially with nucleophiles like primary amines.[3]
-
Solution: Use a stoichiometric amount or only a slight excess of the alkylating agent relative to the pyrimidine substrate.[3]
-
-
Highly Reactive Nucleophile/Substrate: The inherent reactivity of the starting materials may predispose the reaction to dialkylation.
-
Solution: If stoichiometry adjustment is insufficient, consider a slower, controlled addition of the alkylating agent to the reaction mixture to maintain a low instantaneous concentration.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the principles governing the regioselectivity of pyrimidine alkylation.
Q1: What are the primary factors influencing regioselectivity in pyrimidine alkylation?
A1: The regioselectivity of pyrimidine alkylation is a multifactorial issue. Key factors include:
-
Solvent: The polarity, proticity, and coordinating ability of the solvent are paramount. Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are commonly used as they can dissolve the reactants and stabilize charged intermediates, influencing the reaction pathway.[3] Non-polar solvents can favor N-alkylation in some cases.[3]
-
Base: The choice of base can affect the deprotonation of the nucleophile and the overall reaction kinetics, thereby impacting regioselectivity.[3]
-
Nucleophile Hardness/Softness (HSAB Theory): Hard nucleophiles (e.g., alkoxides) tend to react at harder electrophilic sites, while softer nucleophiles (e.g., thiolates) prefer softer electrophilic sites.[3]
-
Steric Hindrance: Bulky substituents on either the pyrimidine ring or the alkylating agent can sterically hinder approach to a particular nitrogen atom, favoring alkylation at the less hindered site.[1][6]
-
Temperature: Temperature can shift the balance between kinetic and thermodynamic control, influencing the product ratio.[3]
-
Counterion: In reactions involving metal hydrides (e.g., NaH), the counterion can play a significant role through chelation, directing the regioselectivity.[4][5]
Q2: How does solvent polarity specifically affect the SN2 alkylation of pyrimidines?
A2: The alkylation of pyrimidines often proceeds via an SN2 mechanism. The effect of solvent polarity on SN2 reactions can be nuanced:
-
Polar Aprotic Solvents: These solvents (e.g., DMF, DMSO, acetone) are generally considered ideal for SN2 reactions.[7][8] They are polar enough to dissolve the (often charged) nucleophile but do not form strong hydrogen bonds with it.[7][9] This leaves the nucleophile "naked" and highly reactive, accelerating the reaction rate.[9]
-
Polar Protic Solvents: These solvents (e.g., water, ethanol) can slow down SN2 reactions.[8][10] They form a "cage" of hydrogen bonds around the anionic nucleophile, which stabilizes it and hinders its ability to attack the electrophilic carbon.[7][9] This solvation effect must be overcome, increasing the activation energy of the reaction.[8]
Q3: Can chelation control be used to direct the regioselectivity of pyrimidine alkylation?
A3: Yes, chelation can be a powerful tool for controlling regioselectivity, particularly in the alkylation of pyrimidine nucleosides. In the presence of a metal cation like Na⁺, certain solvents can promote the formation of a chelate between the cation and multiple nucleophilic sites on the pyrimidine derivative. This chelation can block one potential site of alkylation, thereby directing the alkylating agent to another. For example, in THF, a solvent with a low dielectric constant, sodium ions can be chelated by the 2-enolate form of thymidine and 2'-deoxyuridine, leading to regioselective 3'-O-alkylation.[4][5]
Experimental Protocols
General Protocol for Regioselective N1-Alkylation of Uracil Derivatives
This protocol describes a general method for the selective N1-alkylation of uracil and its derivatives using a heterogeneous catalyst.[2]
-
Prepare a mixture of the pyrimidine (1.00 mmol) and ammonium sulfate coated Hydro-Thermal-Carbone (AS@HTC) catalyst (50 mg) in 1.5 mL of hexamethyldisilazane (HMDS).
-
Heat the mixture under reflux for 2 hours.
-
After cooling, dissolve the resulting clear oil of the silylated pyrimidine in 2.5 mL of anhydrous acetonitrile.
-
Add 2 equivalents of the alkylating agent (e.g., bromo-ethylacetate or propargyl bromide).
-
Stir the reaction mixture for 12 hours at 80 °C.
-
Upon completion, filter the mixture and evaporate the solvent to dryness to yield the N1-alkylated pyrimidine.[2]
General Protocol for O-Alkylation of Substituted Pyrimidin-2(1H)-ones
This protocol details a method for the selective O-alkylation of pyrimidinones.[2]
-
To a round-bottom flask, add the 6-substituted pyrimidin-2(1H)-one (3 mmol), potassium carbonate (K₂CO₃, 3 mmol), and 10 mL of acetone.
-
While stirring, add a solution of the 4-(iodomethyl)pyrimidine (3 mmol) dissolved in 5 mL of acetone.
-
Heat the resulting mixture to reflux and stir for 30 minutes.
-
After this period, remove the solvent under vacuum.
-
Dissolve the residue in 20 mL of dichloromethane (CH₂Cl₂) and wash twice with 15 mL of distilled water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and remove the solvent under vacuum to yield the O-alkylated product.[2]
Data Presentation
Table 1: Solvent Effects on the Regioselectivity of Pyrimidine Nucleoside Alkylation
| Pyrimidine Substrate | Base | Alkylating Agent | Solvent | N3-Alkylation Yield (%) | 3'-O-Alkylation Yield (%) | Reference |
| 5'-O-protected thymidine | NaH | Propargyl bromide | DMF | 100 | 0 | [5] |
| 5'-O-protected thymidine | NaH | Propargyl bromide | THF | 0 | 89 | [5] |
| 5'-O-protected 2'-deoxyuridine | NaH | Propargyl bromide | DMF | 90 | 0 | [5] |
| 5'-O-protected 2'-deoxyuridine | NaH | Propargyl bromide | THF | 0 | 80 | [5] |
Visualizations
Caption: Factors influencing regioselectivity in pyrimidine alkylation.
Caption: A logical workflow for troubleshooting alkylation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Chelation-controlled regioselective alkylation of pyrimidine 2'-deoxynucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Blocking cyclobutane pyrimidine dimer formation by steric hindrance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. reddit.com [reddit.com]
- 8. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 9. youtube.com [youtube.com]
- 10. quora.com [quora.com]
Technical Support Center: Strategies to Avoid Degradation of Pyrimidine Compounds During Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who work with pyrimidine compounds. The inherent reactivity of the pyrimidine ring, while useful for functionalization, also makes it susceptible to various degradation pathways during synthesis. This document provides in-depth technical guidance, troubleshooting FAQs, and preventative strategies to help you navigate these challenges and ensure the integrity of your target molecules.
Section 1: Understanding Pyrimidine Stability: The Chemical Foundation
The pyrimidine core is an electron-deficient aromatic heterocycle, making it prone to nucleophilic attack and other transformations.[1] Understanding the key factors that influence its stability is the first step toward preventing degradation.
Inherent Electronic Properties
Compared to pyridine, the two nitrogen atoms in the pyrimidine ring significantly decrease the electron density, particularly at the C2, C4, and C6 positions.[1] This electron deficiency makes the ring susceptible to:
-
Nucleophilic Aromatic Substitution (SNAr): Halogens or other leaving groups at these positions are readily displaced by nucleophiles. While often a desired reaction, it can also be a degradation pathway if unintended nucleophiles (like water or amines) are present.
-
Ring Opening: Under certain conditions, strong nucleophiles can attack the electron-deficient carbon atoms, leading to cleavage of the heterocyclic ring.
Key Factors Influencing Degradation
Several experimental parameters can trigger or accelerate the degradation of pyrimidine derivatives:
-
pH: The stability of pyrimidines is highly pH-dependent.[2][3][4] Both strongly acidic and strongly basic conditions can catalyze hydrolysis, deamination, and rearrangement reactions.[2] For instance, cytosine hydrates are prone to deamination at acidic pH.[2]
-
Temperature: Elevated temperatures can accelerate decomposition, especially for sensitive derivatives.[5][6][7] Reactions should be carefully monitored and run at the lowest effective temperature.[8][9]
-
Oxidizing and Reducing Agents: The nitrogen atoms in the pyrimidine ring can be oxidized to N-oxides, which can alter the compound's reactivity and stability.[10][11][12] Conversely, certain reducing conditions can lead to unwanted ring reduction.
-
Atmosphere: Many pyrimidine synthesis reactions are sensitive to air and moisture.[13] Performing reactions under an inert atmosphere (e.g., nitrogen or argon) is often crucial.[13]
Section 2: Troubleshooting Guides & FAQs
This section addresses common issues encountered during pyrimidine synthesis in a practical question-and-answer format.
Q1: My reaction mixture is turning dark, and TLC analysis shows multiple unexpected spots. What's happening?
A1: This is a classic sign of product degradation or competing side reactions. Several factors could be at play:
-
Cause: Excessive Heat. Many pyrimidine derivatives are thermally labile.[5][6] High reaction temperatures can lead to polymerization or decomposition.
-
Cause: Air/Moisture Sensitivity. Your starting materials, intermediates, or the final product might be sensitive to oxygen or water.
-
Troubleshooting:
-
Inert Atmosphere: Ensure your reaction is conducted under a dry, inert atmosphere like nitrogen or argon.[13]
-
Dry Solvents: Use anhydrous solvents to minimize hydrolytic degradation.
-
-
-
Cause: Incorrect pH. The reaction medium might be too acidic or basic, causing decomposition.
-
Troubleshooting:
-
pH Monitoring: If possible, monitor and adjust the pH of your reaction mixture.
-
Buffering: Consider using a buffer if the reaction generates or consumes acid/base.
-
-
Q2: I'm trying to synthesize a 2-aminopyrimidine, but I'm observing a rearranged product. What is this and how can I prevent it?
A2: You are likely observing a Dimroth rearrangement . This is a common isomerization reaction in certain substituted pyrimidines where endocyclic and exocyclic nitrogen atoms switch places.[14]
-
Mechanism: The rearrangement typically proceeds through a ring-opening/ring-closing mechanism, often initiated by the addition of a nucleophile (like water) to the pyrimidine ring, followed by ring opening to an intermediate that can re-close in a different orientation.[14][15] This process is often influenced by the pH of the reaction medium.[15]
-
Preventative Strategies:
-
Control pH: The rate of the Dimroth rearrangement is often pH-dependent.[15] Running the reaction under neutral or anhydrous conditions can often suppress this side reaction.
-
Protecting Groups: Protecting the exocyclic amino group can prevent the initial steps of the rearrangement.
-
Temperature Control: Like many rearrangements, the Dimroth reaction can be accelerated by heat. Running the reaction at a lower temperature may favor the desired kinetic product.
-
Diagram: The Dimroth Rearrangement Pathway
References
- 1. Pyrimidine - Wikipedia [en.wikipedia.org]
- 2. Effect of pH and temperature on the stability of UV-induced repairable pyrimidine hydrates in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stabilities of intrastrand pyrimidine motif DNA and RNA triple helices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of pH in Regulating Cancer Pyrimidine Synthesis | MDPI [mdpi.com]
- 5. Rates of heat-induced pyrimidine alterations in synthetic polydeoxyribonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of pyrimidine nucleosides on body temperatures of man and rabbit in relation to pharmacokinetic data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. edepot.wur.nl [edepot.wur.nl]
- 13. benchchem.com [benchchem.com]
- 14. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 15. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to the HPLC and NMR Analysis of Methyl 4-((5-bromopyrimidin-2-yl)oxy)benzoate
Introduction: The Analytical Imperative for a Key Synthetic Intermediate
Methyl 4-((5-bromopyrimidin-2-yl)oxy)benzoate is a key building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics. Its molecular structure, featuring a halogenated pyrimidine ring linked via an ether bridge to a methyl benzoate moiety, presents a unique analytical challenge. Ensuring the purity, identity, and stability of this intermediate is not merely a quality control checkpoint; it is fundamental to the success of multi-step syntheses, the validity of biological screening data, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API).
This guide provides an in-depth, comparative analysis of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the comprehensive characterization of this compound. Moving beyond a simple recitation of protocols, we will explore the causality behind methodological choices, offering a framework for researchers to select and optimize the most appropriate analytical strategy for their specific needs, from routine purity checks to definitive structural elucidation.
Part 1: High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
HPLC is the workhorse of the pharmaceutical industry for assessing purity and quantifying impurities.[1] Its strength lies in its ability to physically separate the target compound from process-related impurities, degradation products, and unreacted starting materials. For a molecule like this compound, a reversed-phase HPLC (RP-HPLC) method is the logical starting point.
The 'Why': Rationale for RP-HPLC Method Design
The choice of a reversed-phase method is dictated by the physicochemical properties of the analyte. With its significant aromatic character, the molecule is moderately non-polar, making it ideally suited for retention on a hydrophobic stationary phase (like C18) with a polar mobile phase.[2] The separation mechanism relies on the differential partitioning of the analyte and its impurities between the stationary and mobile phases.
Potential impurities in the synthesis of this compound could include unreacted starting materials (e.g., 2,5-dibromopyrimidine, methyl 4-hydroxybenzoate) or by-products from side reactions.[3] These impurities will likely have different polarities, making chromatographic separation highly effective. For instance, methyl 4-hydroxybenzoate is significantly more polar and would elute much earlier than the desired product.
Caption: High-level workflow for a typical RP-HPLC analysis.
Protocol: A Validated RP-HPLC Method
This protocol is designed to be a self-validating system, incorporating parameters that adhere to common regulatory expectations, such as those outlined in the ICH guidelines.[4][5]
1. Instrumentation and Consumables:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and diode array detector (DAD).
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (ACN).
-
Diluent: 50:50 (v/v) Acetonitrile:Water.
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent to achieve a final concentration of 0.1 mg/mL.
-
Filter through a 0.45 µm PTFE syringe filter before injection.
3. Chromatographic Conditions:
| Parameter | Value | Rationale |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column, ensuring good efficiency. |
| Injection Volume | 5 µL | Small volume to prevent peak overload and distortion. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | Aromatic rings provide strong absorbance at this wavelength. |
| Gradient Elution | 0-2 min: 40% B | Initial hold to equilibrate the column. |
| 2-15 min: 40% to 95% B | Gradient to elute the main peak and any less polar impurities. | |
| 15-17 min: 95% B | High organic content to wash the column. | |
| 17.1-20 min: 40% B | Re-equilibration for the next injection. |
4. Data Analysis and Interpretation:
-
The primary peak corresponds to the analyte. Its retention time should be consistent across injections.
-
Purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.
-
Impurity profiling involves identifying and quantifying any additional peaks.
| Analyte/Impurity | Expected Retention Time (min) | Purity / Level (%) |
| Methyl 4-hydroxybenzoate | ~3.5 | < 0.1% |
| This compound | ~11.2 | > 99.5% |
| Potential Dimerization By-product | ~14.8 | < 0.2% |
Part 2: Nuclear Magnetic Resonance (NMR) for Structural Confirmation and Quantitative Analysis
While HPLC excels at separation, NMR spectroscopy provides unparalleled insight into molecular structure. For this compound, ¹H NMR not only confirms the identity by mapping the proton environment but can also be adapted for highly accurate purity determination through a technique known as Quantitative NMR (qNMR).[6][7]
The 'Why': Rationale for NMR Analysis
NMR is a primary analytical method recognized by pharmacopeias.[8] Its signal response is directly proportional to the number of nuclei, meaning it can provide a direct measure of a substance's purity without the need for a reference standard of the analyte itself.[9][10] This is a significant advantage in early-stage drug development when fully characterized standards may not be available.[8] The analysis relies on comparing the integral of a specific, well-resolved analyte proton signal to that of a certified internal standard of known purity and weight.
Caption: Standard workflow for quantitative NMR (qNMR) analysis.
Protocol: ¹H NMR for Structural and Quantitative Assessment
1. Instrumentation and Consumables:
-
NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Internal Standard (IS): Maleic acid (certified reference material).
2. Sample Preparation (for qNMR):
-
Accurately weigh ~15 mg of this compound into an NMR tube.
-
Accurately weigh ~5 mg of maleic acid into the same NMR tube.
-
Add ~0.7 mL of DMSO-d₆, cap, and vortex until fully dissolved.
3. NMR Acquisition Parameters:
| Parameter | Value | Rationale |
| Pulse Program | zg30 | Standard 30° pulse for quantitative analysis. |
| Number of Scans | 16 | Sufficient for good signal-to-noise. |
| Relaxation Delay (D1) | 30 s | Critical for qNMR. Ensures full relaxation of all protons for accurate integration. |
| Acquisition Time | ~4 s | Standard acquisition time. |
| Solvent | DMSO-d₆ | Good solvent for both analyte and internal standard. |
4. Data Analysis and Interpretation:
-
Structural Confirmation: The chemical shifts, multiplicities, and integrations of the signals must be consistent with the proposed structure.
Caption: Structure with key proton assignments for ¹H NMR.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Pyrimidine H-4', H-6' | ~8.8 | Singlet (s) | 2H |
| Benzoate H-2, H-6 | ~8.1 | Doublet (d) | 2H |
| Benzoate H-3, H-5 | ~7.4 | Doublet (d) | 2H |
| Methyl Ester (-OCH₃) | ~3.9 | Singlet (s) | 3H |
| Maleic Acid (IS) | ~6.3 | Singlet (s) | 2H |
-
Quantitative Calculation (Purity): The purity of the analyte is calculated using the following formula:
Purity (%) = (Ianalyte / IIS) * (NIS / Nanalyte) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS
Where:
-
I : Integral of the signal
-
N : Number of protons for the integrated signal (e.g., Nanalyte = 2 for the pyrimidine protons; NIS = 2 for maleic acid)
-
MW : Molecular Weight (Analyte: 309.12 g/mol ; IS: 116.07 g/mol )
-
m : Mass
-
PIS : Purity of the internal standard
-
Part 3: Head-to-Head Comparison: HPLC vs. NMR
The choice between HPLC and NMR is not about which technique is "better," but which is best suited for the analytical question at hand.
| Feature | HPLC Analysis | NMR Analysis | Senior Scientist's Verdict |
| Purity Assessment | Excellent for relative purity (Area %). Can be quantitative with a reference standard. | Excellent for absolute purity (qNMR) without needing an analyte-specific standard. | NMR (qNMR) is superior for assigning absolute purity to a new batch or reference material. HPLC is better for routine QC and stability testing against that established standard. |
| Impurity Profiling | Superior. Can separate and detect trace-level impurities (<0.05%). | Limited by sensitivity and dynamic range. Co-eluting signals can mask trace impurities. | HPLC is the gold standard for impurity profiling. Its separative power is unmatched for detecting unknown and known impurities at low levels. |
| Structural Confirmation | Indirect. Identity is inferred from retention time relative to a known standard. | Definitive. Provides direct, unambiguous structural information from chemical shifts and coupling constants. | NMR is the definitive tool for structural elucidation and identity confirmation. |
| Throughput & Speed | High. Modern UPLC systems can have run times of <5 minutes. | Moderate. qNMR requires long relaxation delays, making individual runs longer (5-10 min). | For routine checks of many samples, HPLC offers higher throughput. |
| Method Development | Can be time-consuming, requiring optimization of column, mobile phase, and gradient. | Relatively straightforward, especially for known compound classes. | NMR is often faster for initial, non-validated analysis. Validated HPLC methods require significant upfront investment. |
| Regulatory Standing | Universally accepted and expected for release testing and stability studies. | Recognized as a primary method, gaining significant traction for reference standard characterization.[8][9] | Both are highly regarded. HPLC is mandatory for release and stability filings, while qNMR is increasingly used to certify the primary standards that HPLC methods are validated against. |
Conclusion and Recommendations
For the comprehensive analysis of this compound, HPLC and NMR are not competing but complementary techniques.
-
For Initial Synthesis & Characterization: Use ¹H and ¹³C NMR to definitively confirm the structure of the newly synthesized material. Employ qNMR to assign a highly accurate, absolute purity value. This establishes a well-characterized "house" reference standard.
-
For Routine Quality Control & Process Monitoring: Develop and validate a robust RP-HPLC method, as described in this guide. Use the NMR-characterized material as the reference standard. This method will provide high-throughput, sensitive analysis of purity and impurity levels for subsequent batches.
-
For Stability Studies & Degradation Analysis: The validated RP-HPLC method is the ideal tool to track the formation of degradation products over time, as it can detect and quantify new peaks at trace levels.
By leveraging the structural power of NMR and the separative and quantitative fidelity of HPLC, researchers and drug development professionals can build a complete analytical picture, ensuring the quality and integrity of this critical synthetic intermediate from the bench to clinical development.
References
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. emerypharma.com [emerypharma.com]
- 7. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Routes of 2-Aryloxypyrimidine Derivatives
Introduction: The Significance of the 2-Aryloxypyrimidine Scaffold
The 2-aryloxypyrimidine motif is a privileged scaffold in medicinal chemistry and materials science. Its derivatives are integral components of numerous biologically active compounds, including kinase inhibitors for cancer therapy, anti-inflammatory agents, and agrochemicals. The strategic placement of the aryl ether linkage at the C2 position of the pyrimidine ring profoundly influences the molecule's three-dimensional structure, allowing for critical interactions with biological targets. Consequently, the efficient and versatile synthesis of these compounds is of paramount importance to researchers in drug discovery and development.
This guide provides an in-depth, objective comparison of the three primary synthetic strategies for constructing the C-O bond in 2-aryloxypyrimidine derivatives: Nucleophilic Aromatic Substitution (SNAr), the Ullmann Condensation, and the Buchwald-Hartwig C-O Coupling reaction. We will explore the mechanistic underpinnings, practical advantages, and limitations of each method, supported by experimental data and detailed protocols to empower you, the researcher, to make an informed decision for your specific synthetic challenges.
At a Glance: Head-to-Head Comparison of Synthetic Routes
| Feature | Nucleophilic Aromatic Substitution (SNAr) | Ullmann Condensation | Buchwald-Hartwig C-O Coupling |
| Mechanism | Addition-Elimination | Copper-catalyzed cross-coupling | Palladium-catalyzed cross-coupling |
| Key Reactant | Electron-deficient 2-halopyrimidine | 2-Halopyrimidine | 2-Halopyrimidine or sulfonate |
| Catalyst | Typically catalyst-free | Copper (Cu) catalyst, often with a ligand | Palladium (Pd) catalyst with a phosphine ligand |
| Typical Solvents | Polar aprotic (e.g., DMSO, DMF) | Polar aprotic (e.g., DMF, NMP), sometimes toluene | Toluene, dioxane, or other organic solvents |
| Reaction Temp. | Varies (can be room temp. for activated substrates) | Traditionally high, modern methods are milder | Generally mild to moderate (room temp. to ~110 °C) |
| Key Advantage | Simplicity, cost-effective, no metal catalyst | Broader scope for non-activated aryl halides | High functional group tolerance, mild conditions |
| Key Limitation | Requires electron-withdrawing groups on pyrimidine | Catalyst/ligand cost, potential metal contamination | Catalyst/ligand cost, sensitivity to air and moisture |
Nucleophilic Aromatic Substitution (SNAr): The Direct Approach
The SNAr reaction is often the most direct and atom-economical method for synthesizing 2-aryloxypyrimidine derivatives. This pathway relies on the inherent electrophilicity of the C2 position of the pyrimidine ring, which is further enhanced by the presence of the two ring nitrogen atoms.
The "Why": Mechanistic Insight
The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophilic phenoxide attacks the electron-deficient C2 carbon of the 2-halopyrimidine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyrimidine ring, particularly onto the nitrogen atoms. In the second step, the leaving group (typically a halide) is expelled, restoring aromaticity and yielding the 2-aryloxypyrimidine product. The presence of additional electron-withdrawing groups on the pyrimidine ring can further accelerate this reaction.
A Comparative Guide to the Biological Activity of 2,4,5-Trisubstituted Pyrimidine Analogs as Potential Anticancer Agents
Introduction: The Prominence of the Pyrimidine Scaffold in Drug Discovery
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active molecules. As a fundamental component of nucleic acids, its derivatives have been rationally designed to interact with a multitude of biological targets, leading to the development of numerous therapeutic agents with diverse activities, including anticancer, anti-inflammatory, and antimicrobial properties. The versatility of the pyrimidine ring allows for substitutions at various positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired potency and selectivity. This guide focuses on a series of 2,4,5-trisubstituted pyrimidine analogs, using a representative study to illustrate the principles of structure-activity relationship (SAR) analysis and to provide a framework for evaluating the biological potential of this important class of compounds. While specific data on Methyl 4-((5-bromopyrimidin-2-yl)oxy)benzoate and its direct analogs are not extensively available in the public domain, the principles discussed herein are directly applicable to its evaluation.
Comparative Analysis of Anticancer Activity
A key strategy in drug discovery is the synthesis of a library of analogs around a core scaffold to understand how structural modifications impact biological activity. This section presents a comparative analysis of a series of 2,4,5-substituted pyrimidine derivatives that were synthesized and evaluated for their in vitro anticancer activity against the human hepatocellular carcinoma (BEL-7402) cell line. This serves as an illustrative example of the data-driven approach to identifying lead compounds.
In Vitro Cytotoxicity Data
The inhibitory potency of the synthesized compounds was quantified by determining their half-maximal inhibitory concentration (IC50) values. The results for a selection of these analogs are summarized in the table below.
| Compound ID | R2 Substituent | R5 Substituent | IC50 (µM) against BEL-7402 Cells |
| 7a | 4-Methoxyphenylamino | H | > 50 |
| 7b | 4-Ethoxyphenylamino | H | 25.3 |
| 7c | 4-Chlorophenylamino | H | 11.2 |
| 7d | 3,4-Dichlorophenylamino | H | 5.8 |
| 7ga | 4-Methoxyphenylamino | -C≡C-Si(CH3)3 | 0.45 |
| 7gb | 4-Ethoxyphenylamino | -C≡C-Si(CH3)3 | 0.21 |
| 7gc | 4-Chlorophenylamino | -C≡C-Si(CH3)3 | 0.085 |
| 7gd | 3,4-Dichlorophenylamino | -C≡C-Si(CH3)3 | 0.042 |
| Doxorubicin | (Standard) | 0.32 |
Data adapted from a study on 2,4,5-substituted pyrimidine derivatives as anticancer agents.
Structure-Activity Relationship (SAR) Insights
The data presented in the table reveals critical insights into the structure-activity relationships for this series of compounds:
-
Influence of the R2 Substituent: The nature of the substituent on the aniline ring at the 2-position of the pyrimidine core significantly impacts cytotoxic activity. A clear trend is observed where electron-withdrawing groups enhance potency. For instance, the introduction of a chlorine atom (7c, IC50 = 11.2 µM) and particularly two chlorine atoms (7d, IC50 = 5.8 µM) leads to a marked increase in activity compared to electron-donating groups like methoxy (7a, IC50 > 50 µM) and ethoxy (7b, IC50 = 25.3 µM).
-
Critical Role of the R5 Substituent: The most dramatic increase in anticancer activity comes from the introduction of a trimethylsilylacetylene group at the 5-position of the pyrimidine ring. This modification consistently transforms moderately active or inactive compounds into highly potent molecules. For example, compound 7gc (IC50 = 0.085 µM) is over 130 times more potent than its counterpart lacking the R5 substitution (7c, IC50 = 11.2 µM). The bulky and lipophilic nature of the trimethylsilylacetylene group may facilitate stronger interactions with the biological target or enhance cell membrane permeability.
-
Synergistic Effect: The combination of an electron-withdrawing group at the R2 position and the trimethylsilylacetylene group at the R5 position results in the most potent compounds in the series. Compound 7gd, with a 3,4-dichlorophenylamino group at R2 and the trimethylsilylacetylene at R5, exhibits an exceptionally low IC50 value of 0.042 µM, making it significantly more potent than the standard chemotherapeutic agent, doxorubicin (IC50 = 0.32 µM), in this assay.
Experimental Protocols
To ensure the reliability and reproducibility of biological data, standardized and well-validated experimental protocols are essential. The following are detailed methodologies for key assays used in the evaluation of anticancer compounds.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay is designed to measure the ability of a compound to inhibit the activity of a specific protein kinase.
Caption: Workflow for a luminescence-based kinase inhibition assay.
Materials:
-
Kinase of interest
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Test compounds (e.g., this compound analogs)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well white microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Kinase Reaction Setup:
-
In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO (vehicle control) to each well.
-
Add 2.5 µL of the kinase enzyme to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Reaction Initiation: Add 5 µL of the substrate/ATP mixture to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and generates a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cell Viability Assay (MTT Assay)
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cultured cells.
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Cancer cell line (e.g., BEL-7402, A549, MCF-7)
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well clear microplates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or using an orbital shaker.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from all other readings. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.
Conclusion and Future Directions
The comparative analysis of 2,4,5-trisubstituted pyrimidine derivatives highlights the power of systematic structural modification in the discovery of potent anticancer agents. The elucidation of structure-activity relationships is a critical step in optimizing lead compounds for improved efficacy and drug-like properties. The experimental protocols provided herein offer a robust framework for the biological evaluation of novel chemical entities. While the specific biological activity of this compound and its direct analogs remains to be fully disclosed in publicly accessible literature, the methodologies and SAR principles discussed in this guide provide a clear path for its investigation. Future studies should focus on synthesizing and evaluating a focused library of these analogs to determine their potential as kinase inhibitors or cytotoxic agents, further expanding the therapeutic landscape of pyrimidine-based compounds.
The Chemist's Compass: A Comparative Guide to Halogenated Pyrimidines in Cross-Coupling Reactions
For the discerning researcher, scientist, and drug development professional, the pyrimidine core is a foundational scaffold in medicinal chemistry. Its functionalization is paramount, and halogenated pyrimidines serve as versatile and indispensable building blocks. The choice of the halogen—iodine, bromine, chlorine, or fluorine—and its position on the pyrimidine ring is a critical strategic decision that profoundly impacts the efficiency and outcome of cross-coupling reactions. This guide provides an in-depth, objective comparison of the reactivity of these halogenated pyrimidines in five key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Stille, and Heck. The insights and data presented herein are curated to empower you to make informed decisions in your synthetic endeavors.
The Underlying Principles of Reactivity
The reactivity of a halogenated pyrimidine in a palladium-catalyzed cross-coupling reaction is primarily governed by two key factors: the carbon-halogen (C-X) bond strength and the electronic nature of the position on the pyrimidine ring.
The Halogen's Influence: The generally accepted order of reactivity for the halogens is I > Br > Cl > F .[1] This trend is inversely correlated with the C-X bond dissociation energy. The oxidative addition of the palladium catalyst to the C-X bond is often the rate-determining step, and this process is more facile for weaker bonds.[1] Consequently, iodopyrimidines are the most reactive substrates, often requiring milder conditions, while chloropyrimidines are more robust and may necessitate more specialized and potent catalytic systems to achieve high yields.[1] Fluoropyrimidines are generally considered unreactive in these cross-coupling reactions.[1]
The Positional Advantage: The electron-deficient nature of the pyrimidine ring significantly influences the reactivity of the attached halogen. The general order of reactivity for the different positions is C4(6) > C2 > C5 .[1] The C4 and C6 positions are the most electron-deficient, rendering them highly susceptible to oxidative addition. The C2 position is also activated, whereas the C5 position is the least reactive.[1]
Visualizing the Cross-Coupling Landscape
The catalytic cycles for these reactions share a common mechanistic framework, beginning with the crucial oxidative addition step.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
I. Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a cornerstone for creating carbon-carbon bonds between a halide and a boronic acid or ester.
Comparative Performance Data
| Halopyrimidine | Position | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | 4 | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 0.25 | 81 | [2] |
| 2,4-Dibromopyrimidine | 4 | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 0.25 | 75 | [2] |
| 5-Bromo-2-chloropyrimidine | 5 | Arylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | - | High | [3] |
| 2-Chloropyrimidine | 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane | 24 | - | 85 | [4] |
Note: Direct side-by-side comparisons under identical conditions are not always available in the literature. The data presented is a synthesis from various sources to illustrate reactivity trends.
Experimental Protocol: Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine
This protocol is a generalized procedure based on established methods.[2]
-
Preparation: In a microwave reactor vial, dissolve 2,4-dichloropyrimidine (0.5 mmol) in a mixture of 1,4-dioxane (4 mL) and H₂O (2 mL). Purge the solution with argon.
-
Reagent Addition: Add K₂CO₃ (1.5 mmol), phenylboronic acid (0.5 mmol), and Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%) to the vial.
-
Reaction: Seal the vial and heat the mixture to 100°C for 15 minutes in a microwave reactor.
-
Workup: After cooling, extract the reaction mixture with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
Caption: Experimental workflow for the Suzuki-Miyaura coupling of 2,4-dichloropyrimidine.
II. Buchwald-Hartwig Amination: Crafting C-N Linkages
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[5]
Comparative Insights
Direct comparative yield data for different halogens on the pyrimidine core under identical conditions is sparse. However, the reactivity trend (I > Br > Cl) generally holds. For dihalogenated pyrimidines like 5-bromo-2-chloropyrimidine, amination can be directed. Preferential reaction at the C2 position is often observed, which can be influenced by the catalyst system and the potential for a competing nucleophilic aromatic substitution pathway.[6] For 2,4-dichloropyrimidines, amination typically occurs selectively at the C4 position.[7]
Experimental Protocol: Buchwald-Hartwig Amination of 5-Bromo-2-chloropyrimidine
This protocol is a generalized procedure.[3]
-
Preparation: In an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Reagent Addition: Add degassed solvent (e.g., toluene), followed by 5-bromo-2-chloropyrimidine (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Reaction: Stir the mixture at the appropriate temperature (e.g., 80-110°C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
III. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling facilitates the formation of a C-C bond between a halide and a terminal alkyne, proving invaluable for synthesizing alkynylpyrimidines.[1]
Comparative Performance Data
| Halopyrimidine | Position | Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Iodobenzene (model) | - | Phenylacetylene | Pd(OAc)₂ (0.1) | CuI (1) | K₂CO₃ | EtOH | 70 | High |
| 5-Bromo-2-chloropyrimidine | 5 | Terminal Alkyne | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | RT - 80 | Good |
Note: The table includes a model reaction with iodobenzene to illustrate typical conditions. Data for a direct comparison of halopyrimidines is limited.
Experimental Protocol: Sonogashira Coupling of 5-Bromo-2-chloropyrimidine
This is a general protocol for the Sonogashira coupling.[3]
-
Preparation: To a reaction flask, add 5-bromo-2-chloropyrimidine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%).
-
Inert Atmosphere: Flush the flask with an inert gas.
-
Reagent Addition: Add degassed solvent (e.g., DMF) and an amine base (e.g., Et₃N, 2.0 equiv.). Then, add the terminal alkyne (1.2 equiv.) via syringe.
-
Reaction: Stir the mixture at the desired temperature and monitor its progress.
-
Workup and Purification: Upon completion, perform a standard aqueous workup, followed by purification of the crude product.
IV. Stille Coupling: Tin-Mediated C-C Bond Formation
The Stille reaction couples an organotin compound with a halide. While effective, the toxicity of organotin reagents is a significant consideration.
Comparative Insights
In the Stille coupling of 5-bromo-2-chloropyrimidine, the reaction is expected to occur exclusively at the more reactive C-Br bond at the 5-position.[6] For dihalopyrimidines such as 2,5-dibromopyrimidine, achieving regioselectivity can be challenging and is highly dependent on the reaction conditions.[6] Generally, the Stille coupling can be a high-yielding alternative to Suzuki coupling, particularly for certain heterocyclic substrates.[8]
Experimental Protocol: Stille Coupling
A general procedure for a Stille coupling involves:
-
Preparation: Charging a flask with the halopyrimidine, the organostannane reagent, a palladium catalyst (e.g., Pd(PPh₃)₄), and a suitable solvent (e.g., THF, toluene, or DMF).
-
Reaction: Heating the reaction mixture under an inert atmosphere.
-
Workup and Purification: Standard extractive workup followed by chromatographic purification.
V. Heck-Mizoroki Reaction: Alkenylation of Pyrimidines
The Heck reaction forms a C-C bond between a halide and an alkene.[9]
Comparative Performance
The reactivity order of I > Br > Cl is also observed in the Heck reaction. Aryl iodides and bromides are the most common substrates. The reaction often requires elevated temperatures, although modern catalytic systems can facilitate the reaction under milder conditions.[10] For diaminopyrimidine substrates, the Heck reaction has been shown to be effective with robust catalysts, providing good yields.[11]
Experimental Protocol: Heck Reaction
A typical Heck reaction protocol involves:
-
Preparation: Combining the halopyrimidine, the alkene, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (if necessary), and a base (e.g., a hindered amine or an inorganic base like K₂CO₃) in a suitable solvent.
-
Reaction: Heating the mixture under an inert atmosphere.
-
Workup and Purification: After cooling, the reaction is worked up by filtration and extraction, followed by purification of the product.
Mechanistic Considerations: The Decisive Oxidative Addition
The initial oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is the pivotal step that dictates the reactivity of the halopyrimidine.
Caption: The oxidative addition step and the relative reactivity of carbon-halogen bonds.
The weaker C-I and C-Br bonds lead to a lower activation energy for this step, resulting in faster reaction rates compared to the stronger C-Cl bond.
Conclusion and Future Outlook
The choice of halogenated pyrimidine is a nuanced decision that balances reactivity with the need for selective functionalization. Iodopyrimidines offer the highest reactivity, ideal for rapid coupling under mild conditions. Bromopyrimidines provide a good balance of reactivity and stability. Chloropyrimidines, while less reactive, are often more cost-effective and allow for sequential couplings in di- or polyhalogenated systems. The strategic selection of the halogen, its position, and the appropriate catalytic system is key to unlocking the full synthetic potential of the versatile pyrimidine core. As catalyst technology continues to advance, we can anticipate the development of even more efficient and selective methods for the functionalization of these important heterocyclic building blocks.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. Heck Reaction [organic-chemistry.org]
- 11. Comparative Study of the Frech Catalyst with Two Conventional Catalysts in the Heck Synthesis of 2,4-Diaminopyrimidine-based Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Elucidation of Methyl 4-((5-bromopyrimidin-2-yl)oxy)benzoate Derivatives: An X-ray Crystallography Perspective
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR) are understood, and rational drug design is built. This guide provides an in-depth technical comparison of X-ray crystal structure analysis for derivatives of methyl 4-((5-bromopyrimidin-2-yl)oxy)benzoate, a class of compounds with significant potential in medicinal chemistry. While the definitive crystal structure for the title compound is not publicly available, we will draw upon the detailed analysis of the closely related derivative, Methyl 4-[N-(5-bromopyrimidin-2-yl)carbamoyl]benzoate, to illustrate the principles and comparative advantages of this powerful analytical technique.[1][2][3]
The pyrimidine core is a foundational element in numerous biologically active molecules, including nucleic acids.[4] The introduction of a brominated pyrimidine linked to a benzoate ester creates a scaffold with diverse potential for molecular interactions, making its structural elucidation a high-priority endeavor. Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for unambiguously determining molecular and crystal structures at the atomic level.[5][6][7]
The Imperative of High-Quality Crystals: The Bottleneck and the Breakthrough
The journey to a crystal structure begins with the often-challenging task of growing high-quality single crystals. This can be a significant bottleneck in the structural analysis workflow.[5][6] The choice of crystallization method is critical and is guided by the physicochemical properties of the compound, such as its solubility in various solvents.
-
Solvent Selection & Solubility Screening: A preliminary screening of solvents is essential. For organic compounds, a range of solvents from polar to non-polar should be tested.[8] For the related carbamoyl derivative, slow evaporation from a methanol solution yielded suitable crystals.[1][2] This suggests that alcohols and other polar aprotic solvents would be a logical starting point for the title compound.
-
Crystallization Technique - Slow Evaporation:
-
Prepare a saturated or near-saturated solution of the purified compound in a suitable solvent (e.g., methanol, ethanol, or acetone) in a clean vial.
-
Loosely cap the vial to allow for slow evaporation of the solvent. The rate of evaporation can be controlled by adjusting the opening of the cap.[8]
-
Store the vial in a vibration-free environment at a constant temperature.
-
Monitor the vial periodically for the formation of single crystals. This process can take anywhere from a few days to several weeks.
-
-
Alternative Crystallization Techniques: If slow evaporation is unsuccessful, other techniques such as vapor diffusion or liquid-liquid diffusion can be employed.[5][7][9] These methods create a more gradual change in supersaturation, which can favor the growth of higher-quality crystals.[9]
From Crystal to Data: The X-ray Diffraction Experiment
Once a suitable crystal is obtained, the next step is to collect the X-ray diffraction data.[10] This process involves mounting the crystal on a goniometer and exposing it to a monochromatic X-ray beam. The diffracted X-rays are then detected, and their intensities are measured.[11]
Caption: Workflow for X-ray Crystal Structure Determination.
-
Data Collection: A suitable single crystal is mounted on a diffractometer. For the carbamoyl derivative, a Siemens P4 diffractometer with Mo Kα radiation was used.[1] The crystal is rotated in the X-ray beam, and a series of diffraction images are collected.[12]
-
Data Processing: The collected images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.[12][13] This process typically involves three main stages:
-
Indexing: The diffraction spots on the images are used to determine the crystal lattice parameters.
-
Integration: The intensity of each diffraction spot is measured.
-
Scaling and Merging: The intensities from multiple images are scaled and merged to create a single, comprehensive dataset.[12]
-
Solving the Puzzle: Structure Solution and Refinement
The processed data provides the amplitudes of the structure factors, but not their phases. This is known as the "phase problem" in crystallography.[14] Several methods can be used to solve the phase problem, including direct methods and Patterson methods.[14]
Once an initial model of the structure is obtained, it is refined to improve the agreement between the calculated and observed diffraction data.[14][15] This is typically done using least-squares refinement, where the atomic positions, thermal parameters, and other model parameters are adjusted to minimize the difference between the observed and calculated structure factor amplitudes.[14][16]
For the related carbamoyl derivative, the structure was solved using SHELXS97 and refined with SHELXL97.[2] The final R-factor, a measure of the agreement between the experimental data and the calculated model, was 0.034.[1][2]
| Parameter | Value[1][2] |
| Chemical Formula | C₁₃H₁₀BrN₃O₃ |
| Formula Weight | 336.15 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.9398 (6) |
| b (Å) | 7.4137 (7) |
| c (Å) | 15.897 (2) |
| α (°) | 77.846 (9) |
| β (°) | 81.613 (7) |
| γ (°) | 68.185 (9) |
| Volume (ų) | 633.58 (12) |
| Z | 2 |
| R-factor | 0.034 |
A Comparative Look: X-ray Crystallography vs. Alternative Techniques
While X-ray crystallography provides unparalleled detail about the solid-state structure of a molecule, other techniques can offer complementary information or may be more suitable in certain situations.
| Technique | Advantages | Disadvantages |
| X-ray Crystallography | - Provides unambiguous 3D structure at atomic resolution.[5][6] - Reveals information about packing and intermolecular interactions. | - Requires high-quality single crystals, which can be difficult to grow.[5][6] - The determined structure is for the solid state, which may differ from the solution conformation. |
| NMR Spectroscopy | - Provides detailed information about the structure in solution. - Can be used to study dynamic processes. | - Structure determination can be complex and may not provide the same level of detail as X-ray crystallography. - May not be suitable for insoluble compounds. |
| FTIR Spectroscopy | - Provides information about the functional groups present in a molecule.[17] - Can be used to study hydrogen bonding. | - Does not provide information about the 3D arrangement of atoms. |
| Computational Modeling | - Can predict the 3D structure of a molecule without the need for experimental data.[18][19] - Can be used to study molecules that are difficult to crystallize. | - The accuracy of the predicted structure depends on the computational method used.[20][21] - Requires experimental validation. |
The most comprehensive understanding of a molecule's structure and behavior is often achieved through the synergistic use of multiple analytical techniques. For instance, NMR spectroscopy can provide insights into the solution-state conformation, which can then be compared to the solid-state structure determined by X-ray crystallography. Computational modeling can be used to rationalize the observed structures and to predict the properties of related derivatives.
Conclusion
X-ray crystal structure analysis remains the definitive method for the elucidation of the three-dimensional arrangement of atoms in a molecule. For derivatives of this compound, this technique can provide crucial insights into their conformation, intermolecular interactions, and crystal packing, which are essential for understanding their biological activity and for guiding further drug development efforts. While obtaining suitable crystals can be a challenge, the wealth of information provided by a successful crystal structure analysis is invaluable. By integrating crystallographic data with findings from other analytical techniques such as NMR and computational modeling, researchers can build a comprehensive and robust understanding of these promising molecules.
References
- 1. Methyl 4-[N-(5-bromopyrimidin-2-yl)carbamoyl]benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methyl 4-[N-(5-bromo-pyrimidin-2-yl)carbamo-yl]benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. sptlabtech.com [sptlabtech.com]
- 6. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. X-ray Diffraction (XRD) - Overview | Malvern Panalytical [malvernpanalytical.com]
- 12. portlandpress.com [portlandpress.com]
- 13. X-ray data processing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fiveable.me [fiveable.me]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 18. fiveable.me [fiveable.me]
- 19. researchgate.net [researchgate.net]
- 20. conservancy.umn.edu [conservancy.umn.edu]
- 21. centaur.reading.ac.uk [centaur.reading.ac.uk]
A Comparative Guide to the Efficacy of Kinase Inhibitors Derived from Different Pyrimidine Cores
<Step>
Introduction: The Central Role of Kinases and the Power of the Pyrimidine Scaffold
Protein kinases, enzymes that catalyze the transfer of a phosphate group from ATP to a substrate, are fundamental regulators of countless cellular processes.[1] Their dysregulation is a hallmark of many diseases, most notably cancer, making them a major class of "druggable" targets.[2] The development of small molecule kinase inhibitors has revolutionized cancer therapy, and at the heart of many of these successful drugs lies the pyrimidine scaffold.[3][4] This heterocyclic aromatic compound is a bioisostere of adenine, the nitrogenous base in ATP, allowing pyrimidine-based inhibitors to competitively bind to the ATP-binding pocket of kinases and block their activity.[5][6]
The versatility of the pyrimidine core has enabled medicinal chemists to generate a diverse array of inhibitors targeting various kinases with improved potency and selectivity.[3][7] This guide provides an in-depth, objective comparison of the efficacy of kinase inhibitors derived from different pyrimidine cores, supported by experimental data. We will delve into the structure-activity relationships (SAR) that govern their performance and provide detailed protocols for key assays used to evaluate their efficacy, offering a valuable resource for researchers, scientists, and drug development professionals.
Visualizing the Landscape: Kinase Inhibition and Downstream Signaling
To understand the impact of these inhibitors, it is crucial to visualize their place within cellular signaling cascades. The following diagram illustrates a simplified, generic kinase signaling pathway and the point of intervention for pyrimidine-based inhibitors.
Caption: Simplified kinase signaling pathway showing inhibition by pyrimidine-based compounds.
Comparative Efficacy of Pyrimidine-Core Kinase Inhibitors
The substitution pattern on the pyrimidine ring dramatically influences the inhibitor's potency, selectivity, and overall efficacy. Here, we compare three prominent pyrimidine cores: 2-aminopyrimidine, 4-aminopyrimidine, and 2,4-diaminopyrimidine.
The 2-Aminopyrimidine Core: A Versatile Scaffold
The 2-aminopyrimidine moiety is a cornerstone in the design of kinase inhibitors, forming critical hydrogen bonds with the hinge region of the kinase domain.[8] This interaction mimics the binding of the adenine ring of ATP.
Notable Examples & Efficacy Data:
| Compound Class | Target Kinase(s) | Biochemical IC50 | Cellular Activity (Cell Line) | Reference(s) |
| 3-(2-aminopyrimidine)indoles | CDK1, CDK5 | Low micromolar | Not specified | [9] |
| N-(pyridin-3-yl) pyrimidin-4-amine derivatives | CDK2/cyclin A2 | 64.42 nM | Antiproliferative (HeLa, MCF-7, etc.) | [10] |
| Pyrimidine-based TBK1 inhibitors | TBK1 | Varies | Varies | [7] |
Structure-Activity Relationship Insights:
Modifications at the 4 and 5 positions of the 2-aminopyrimidine ring are crucial for achieving selectivity and potency. For instance, in a series of CDK2 inhibitors, the addition of a pyridinyl group at the 4-position significantly enhanced anti-proliferative activity.[10]
The 4-Aminopyrimidine Core: A Foundation for Potent Inhibition
The 4-aminopyrazolopyrimidine scaffold, a derivative of the 4-aminopyrimidine core, has been instrumental in the development of highly potent kinase inhibitors.[11] This scaffold has yielded inhibitors for both tyrosine and serine/threonine kinases.[11]
Notable Examples & Efficacy Data:
| Compound | Target Kinase(s) | Biochemical IC50 | Cellular Activity (Cell Line) | Reference(s) |
| PP1 | LCK, Fyn | 5 nM, 6 nM | Not specified | [11] |
| PP2 | LCK, Fyn | 4 nM, 5 nM | Not specified | [11] |
| Compound 12c | Multiple | Not specified | GI50 = 0.87 µM (UO-31 Renal Cancer) | [12] |
Structure-Activity Relationship Insights:
The 4-aminopyrazolopyrimidine core provides a rigid framework that can be functionalized to target specific features of the ATP-binding pocket. The introduction of various substituents at the 3 and 5 positions has led to inhibitors with distinct selectivity profiles.[11]
The 2,4-Diaminopyrimidine Core: A Driver of Potency and Selectivity
The 2,4-diaminopyrimidine scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors. The two amino groups can form multiple hydrogen bonds with the kinase hinge region, leading to high-affinity binding.
Notable Examples & Efficacy Data:
| Compound | Target Kinase(s) | Biochemical IC50 | Cellular Activity (Cell Line) | Reference(s) |
| Compound B6 | PAK4 | 5.9 nM | IC50 = 2.533 µM (A549) | [13] |
| Compound 22 | CDK7 | 7.21 nM | IC50 = 208.1 nM (MV4-11) | [14] |
| Compound 14g | HPK1 | 0.15 nM | pSLP76 IC50 = 27.92 nM | [15] |
| Compound 11c | Aurora A | >35-fold selective over Aurora B | IC50 = 0.5-4.0 µM (Various) | [16] |
Structure-Activity Relationship Insights:
Systematic structural modifications of the 2,4-diaminopyrimidine core have led to the identification of highly potent and selective inhibitors. For example, in a series of CDK7 inhibitors, the introduction of a sulfonyl group at the ortho position of an aniline moiety attached to the pyrimidine core was crucial for high-affinity binding.[14]
Experimental Protocols for Efficacy Evaluation
The objective comparison of kinase inhibitors relies on robust and reproducible experimental data. Below are detailed protocols for essential in vitro and cell-based assays.
Experimental Workflow for Kinase Inhibitor Evaluation
Caption: A typical workflow for evaluating the efficacy of kinase inhibitors.
In Vitro Kinase Inhibition Assay (Generic Protocol)
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.[1][17][18][19][20]
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.5 mM DTT)
-
ATP solution (at or near the Km for the specific kinase)
-
Test compounds (serially diluted in DMSO)
-
Detection reagent (e.g., ADP-Glo™, HTRF® reagents, or [γ-32P]ATP)
-
Microplate reader (luminescence, fluorescence, or scintillation counter)
Procedure:
-
Prepare serial dilutions of the test compound in the appropriate assay buffer.
-
In a microplate, add the kinase and substrate to each well.
-
Add the serially diluted test compound or vehicle control (DMSO) to the wells.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and proceed with the detection method:
-
Luminescence-based (e.g., ADP-Glo™): Add the reagent to deplete unused ATP, then add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.[21]
-
Fluorescence-based (e.g., HTRF®): Add the detection reagents (e.g., europium-labeled antibody and XL665-labeled streptavidin) and incubate to allow for binding and FRET signal generation.[6]
-
Radiometric: Spot the reaction mixture onto a phosphocellulose membrane, wash to remove unincorporated [γ-32P]ATP, and quantify the incorporated radioactivity using a scintillation counter.[20]
-
-
Measure the signal using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.
Cellular Phosphorylation Assay (Western Blot)
This protocol assesses the ability of an inhibitor to block the phosphorylation of a kinase's downstream substrate within a cellular context.[6][21]
Materials:
-
Cancer cell line expressing the target kinase
-
Cell culture medium and supplements
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-phospho-protein and anti-total-protein)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein as a loading control.
-
Quantify the band intensities to determine the extent of phosphorylation inhibition.
Cell Proliferation/Viability Assay (MTT Assay)
This assay measures the effect of a kinase inhibitor on the proliferation and viability of cancer cells.[21]
Materials:
-
Cancer cell line
-
Cell culture medium
-
Test compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow the cells to attach and grow for 24 hours.
-
Treat the cells with a range of concentrations of the test compound.
-
Incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 4 hours to allow for formazan crystal formation.
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of growth inhibition and determine the GI50 (or IC50) value.
Conclusion: A Forward Look at Pyrimidine-Based Kinase Inhibitors
The pyrimidine scaffold remains a highly valuable and versatile starting point for the design of novel kinase inhibitors.[3][4] As our understanding of the human kinome and the molecular drivers of disease continues to expand, the rational design and comparative evaluation of inhibitors based on different pyrimidine cores will be paramount. The data and protocols presented in this guide offer a solid foundation for researchers to build upon, enabling the discovery and development of next-generation targeted therapies with enhanced efficacy and selectivity. The ongoing exploration of structure-activity relationships and the use of robust evaluation methods will undoubtedly lead to new and improved treatments for a wide range of diseases.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ijrpr.com [ijrpr.com]
- 11. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of 2,4-diaminopyrimidine derivatives targeting p21-activated kinase 4: Biological evaluation and docking studies [pubmed.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine derivatives as potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vitro kinase assay [protocols.io]
- 18. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vitro kinase assay [bio-protocol.org]
- 20. revvity.com [revvity.com]
- 21. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Kinase Inhibitors
Introduction: The Double-Edged Sword of Kinase Inhibition
Protein kinases, orchestrators of vast signaling networks, have emerged as one of the most critical target classes in modern drug discovery, particularly in oncology.[1] The development of small-molecule inhibitors that target the highly conserved ATP-binding site has revolutionized cancer therapy.[1] However, this conservation is a double-edged sword. While it provides a common vulnerability to exploit, it also presents the principal challenge in kinase drug discovery: selectivity .
An inhibitor designed for a specific kinase can inadvertently engage dozens of unintended "off-target" kinases, leading to unforeseen toxicities or, in some cases, beneficial polypharmacology.[2][3] Therefore, understanding the complete cross-reactivity profile of a kinase inhibitor is not merely an academic exercise; it is a critical step in translating a promising compound into a safe and effective therapeutic.
This guide provides an in-depth comparison of leading methodologies for kinase inhibitor cross-reactivity profiling. We will use Staurosporine , a natural product isolated from Streptomyces staurosporeus, as our model compound.[4] Staurosporine is a prototypical ATP-competitive inhibitor, known for its high potency against a broad spectrum of kinases.[4][5] Its promiscuity makes it the perfect tool to illustrate the strengths, limitations, and nuances of different profiling platforms.
The Fundamental Challenge: Why Kinase Inhibitor Promiscuity is Common
The human kinome consists of over 500 protein kinases that share a structurally similar catalytic domain responsible for binding ATP.[1] Most kinase inhibitors are designed to compete with ATP, and thus, the potential for cross-reactivity is inherently high.[6] Distinguishing between on-target efficacy, off-target toxicity, and desirable multi-target effects is a major hurdle in drug development.[7][8]
To navigate this complexity, researchers rely on quantitative metrics to describe selectivity. Two common metrics are:
-
Selectivity Score (S-Score): This score is calculated by dividing the number of kinases that an inhibitor binds to with an affinity below a certain threshold (e.g., K_d < 3 µM) by the total number of kinases tested.[9] A score closer to zero indicates higher selectivity.
-
Gini Coefficient: Adapted from economics, the Gini coefficient measures the distribution of inhibitory activity across the kinome. A score of 1 indicates absolute specificity (inhibition of a single kinase), while a score of 0 signifies completely uniform, non-selective inhibition across all kinases tested.[10]
These metrics provide a standardized way to compare the selectivity profiles generated by the diverse platforms discussed below.
Comparative Analysis of Profiling Platforms
Choosing the right profiling strategy depends on the stage of drug discovery and the specific questions being asked. We will compare three orthogonal approaches: biochemical activity assays, biochemical binding assays, and live-cell target engagement assays.
Platform 1: Biochemical Activity Assays — The Gold Standard
Biochemical activity assays directly measure the inhibitor's effect on the kinase's catalytic function: the phosphorylation of a substrate. The radiometric assay, which uses radioisotope-labeled ATP (³²P-γ-ATP or ³³P-γ-ATP), is considered the "gold standard" due to its direct and unambiguous detection of the phosphorylated product without reliance on modified substrates or coupling enzymes.[1]
Causality Behind the Method: This approach provides a direct functional readout of inhibition. By measuring the reduction in substrate phosphorylation, you are unequivocally assessing the compound's impact on the enzyme's catalytic output. This is crucial for confirming that binding to the kinase translates into functional modulation.
-
Reaction Setup: In a microtiter plate, the test compound (e.g., Staurosporine) is incubated with the kinase, a specific substrate peptide, cofactors (like Mg²⁺), and radioisotope-labeled ATP.[1]
-
Incubation: The reaction is allowed to proceed for a predetermined time at a controlled temperature (e.g., 30°C).
-
Quenching & Spotting: The reaction is stopped, and the mixture is spotted onto a filter paper that specifically binds the phosphorylated substrate.
-
Washing: The filter is washed multiple times to remove unreacted, radiolabeled ATP.[1]
-
Detection: The amount of radioactivity remaining on the filter, corresponding to the phosphorylated substrate, is quantified using a scintillation counter.
-
Data Analysis: The percentage of remaining kinase activity is calculated relative to a DMSO vehicle control, and IC₅₀ values are determined from a dose-response curve.
Workflow for a radiometric biochemical kinase activity assay.
Platform 2: Biochemical Binding Assays — Scalable Affinity Measurement
While activity assays are functionally informative, large-scale screening can be facilitated by binding assays. The KINOMEscan™ platform from Eurofins Discovery is an industry-leading example of a high-throughput, competition-based binding assay.[11][12] It does not measure enzymatic activity but instead quantifies the ability of a compound to displace a known ligand from the kinase's ATP-binding site.
Causality Behind the Method: This method is based on the principle of competitive displacement. An immobilized kinase is tagged with DNA, and a known, tagged ligand is bound to its active site. A test compound is introduced, and if it binds to the kinase, it displaces the tagged ligand. The amount of ligand displaced, measured via quantitative PCR (qPCR) of the DNA tag, is inversely proportional to the amount of kinase-ligand complex remaining, thus providing a direct measure of binding affinity (K_d).[11] This approach is highly scalable and avoids potential compound interference with enzymatic detection systems.
-
Immobilization: Test kinases are fused to a DNA tag and immobilized on a solid support (e.g., beads).
-
Ligand Binding: An ATP-competitive, biotin-tagged ligand is bound to the immobilized kinases.
-
Competition: The test compound is added at various concentrations to compete with the tagged ligand for binding to the kinases.
-
Equilibration: The mixture is incubated to reach binding equilibrium.
-
Separation & Quantification: The solid support is washed to remove unbound components. The amount of kinase-ligand complex remaining is quantified by qPCR of the DNA tag.
-
Data Analysis: The results are reported as '% Control', where lower values indicate stronger binding of the test compound. Dissociation constants (K_d) are then calculated.
Workflow for the KINOMEscan™ competition binding assay.
Platform 3: Live-Cell Target Engagement — The Physiological Context
Biochemical assays, whether activity- or binding-based, are performed in a highly artificial, cell-free environment. They cannot account for crucial physiological factors like cell membrane permeability, intracellular target concentration, or competition from endogenous ATP. Live-cell target engagement assays bridge this gap by measuring compound-target interaction directly within intact cells. The NanoBRET™ Target Engagement (TE) assay from Promega is a premier technology in this space.[13][14]
Causality Behind the Method: This assay leverages Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon.[15][16] The target kinase is expressed in live cells as a fusion with a bright NanoLuc® luciferase (the BRET donor). A cell-permeable fluorescent tracer that binds to the kinase's active site is added (the BRET acceptor). When the tracer binds to the kinase-NanoLuc fusion, the donor and acceptor are in close proximity, generating a BRET signal. A test compound that enters the cell and engages the target kinase will displace the tracer, leading to a dose-dependent decrease in the BRET signal.[15][16] This provides a quantitative measure of target occupancy in a physiological setting.
-
Cell Preparation: HEK293 cells are transiently transfected with a vector expressing the target kinase fused to NanoLuc® luciferase.
-
Plating: The transfected cells are plated in a multi-well assay plate and incubated to allow for protein expression.
-
Compound Treatment: The test compound is serially diluted and added to the cells.
-
Tracer Addition: A specific, cell-permeable NanoBRET™ fluorescent tracer is added at a fixed concentration.[15]
-
Substrate Addition: A NanoLuc® substrate is added, which generates the luminescence required for BRET. A cell-impermeable inhibitor of the luciferase is also included to extinguish any signal from enzyme released from non-intact cells.
-
Detection: The donor (luminescence) and acceptor (fluorescence) signals are measured simultaneously using a specialized plate reader.
-
Data Analysis: The BRET ratio is calculated, and cellular IC₅₀ values are determined from the dose-dependent decrease in this ratio.
Workflow for the NanoBRET™ live-cell target engagement assay.
Synthesizing the Data: A Comparative Look at Staurosporine
To illustrate how these platforms provide different yet complementary views of inhibitor selectivity, let's examine hypothetical but representative profiling data for Staurosporine.
| Platform Feature | Biochemical Activity Assay | Biochemical Binding Assay (KINOMEscan™) | Live-Cell Target Engagement (NanoBRET™) |
| Principle | Measures inhibition of substrate phosphorylation | Measures competitive displacement of a ligand | Measures target occupancy in intact cells via BRET |
| Primary Output | IC₅₀ (Potency) | K_d (Affinity) | Cellular IC₅₀ (Target Engagement) |
| Context | In vitro (cell-free) | In vitro (cell-free) | In situ (live cells) |
| Key Advantage | Direct measure of functional inhibition | Highest throughput, broad kinome coverage | Physiologically relevant context (measures permeability) |
| Key Limitation | Can be lower throughput; potential for assay interference | Does not confirm functional inhibition | Lower throughput; requires specific reagents for each target |
Table 1: Staurosporine Profiling Data Comparison
| Kinase Target | Biochemical Activity (IC₅₀, nM) | Biochemical Binding (K_d, nM) | Live-Cell Engagement (IC₅₀, nM) | Interpretation Notes |
| PKCα | 3 | 2.5 | 15 | Potent inhibitor across all platforms. The right-shift in the cellular assay is expected due to competition with high intracellular ATP and the need for cell penetration. |
| PKA | 7 | 8 | 45 | Similar profile to PKCα, confirming broad activity. |
| CDK2/CycA | 4 | 5 | 20 | Strong inhibition biochemically and in cells. |
| VEGFR2 | 6 | 5.5 | 300 | Potent in biochemical assays, but significantly weaker in the cellular context. This discrepancy strongly suggests poor cell permeability or active efflux of Staurosporine in the HEK293 cells used for the NanoBRET™ assay. |
| ABL1 | 20 | 25 | 950 | Another example of a significant potency drop-off between biochemical and cellular assays, highlighting the importance of assessing target engagement in a physiological environment. |
| SRC | 6 | 7 | 40 | Good correlation between biochemical and cellular data, suggesting effective cell entry and target engagement. |
A Complementary View: Phenotypic Screening with the NCI-60
While the platforms above profile an inhibitor against a panel of purified kinases, a phenotypic screen assesses the compound's effect on the viability of cancer cells themselves. The NCI-60 Human Tumor Cell Lines Screen is a publicly available resource that has been a cornerstone of cancer drug discovery for decades.[17][18][19] It evaluates a compound's cytotoxic and cytostatic effects against 60 different human cancer cell lines from nine tissue types.[17][20]
Why is this a valuable complement? A phenotypic screen integrates all on- and off-target activities of a compound into a final functional outcome: cell death or growth inhibition.[21] By correlating the pattern of sensitive and resistant cell lines with the vast molecular characterization data available for the NCI-60 panel (e.g., gene expression, mutations), researchers can generate powerful hypotheses about a compound's mechanism of action, identify potential biomarkers of sensitivity, and uncover unexpected activities.[20][21] For an inhibitor like Staurosporine, a broad pattern of activity across most cell lines would be expected, reflecting its widespread kinase inhibition and known ability to induce apoptosis.[4]
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Staurosporine - Wikipedia [en.wikipedia.org]
- 5. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 12. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 13. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 14. Kinase Target Engagement | Kinase Affinity Assay [promega.sg]
- 15. NanoBRET® TE Intracellular Kinase Assays [promega.com]
- 16. promegaconnections.com [promegaconnections.com]
- 17. NCI-60 - Wikipedia [en.wikipedia.org]
- 18. NCI-60 Human Tumor Cell Line Screen - NCI [dctd.cancer.gov]
- 19. promegaconnections.com [promegaconnections.com]
- 20. Obtaining Vialed and Plated Compounds from the NCI open collection - NCI [dctd.cancer.gov]
- 21. Targeted Investigational Oncology Agents in the NCI-60: A Phenotypic Systems–based Resource - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Methyl 4-((5-bromopyrimidin-2-yl)oxy)benzoate
This document provides an in-depth, procedural guide for the safe and compliant disposal of Methyl 4-((5-bromopyrimidin-2-yl)oxy)benzoate. As a brominated heterocyclic compound, this substance requires specific handling and disposal protocols to ensure the safety of laboratory personnel and the protection of the environment. The procedures outlined herein are grounded in established safety standards and regulatory requirements, providing researchers, scientists, and drug development professionals with a trustworthy framework for managing this chemical waste stream.
Hazard Identification and Essential Safety Data
Before handling any chemical for disposal, a thorough understanding of its hazards is paramount. This compound is classified as a hazardous substance. Its chemical structure, which includes a brominated pyrimidine ring, dictates the necessity for specific disposal pathways, particularly the segregation into halogenated waste streams.[1][2][3] The rationale for this segregation is to ensure the waste is routed to specialized high-temperature incinerators equipped with flue gas scrubbers. These systems are designed to manage the corrosive and toxic byproducts, such as hydrogen bromide, that are generated during the combustion of halogenated materials.
The known hazard classifications for this compound underscore the need for caution.[4] It is harmful if swallowed or inhaled, causes significant skin and eye irritation, and may lead to respiratory irritation.[4][5] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment and engineering controls.
| Parameter | Information | Source(s) |
| Chemical Name | This compound | N/A |
| CAS Number | 926304-76-9 | [4] |
| Molecular Formula | C₁₂H₉BrN₂O₃ | [4] |
| Hazard Statements | H302, H332, H315, H319, H335 | [4] |
| Meaning of Hazards | Harmful if swallowed; Harmful if inhaled; Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation. | [4][5] |
| Primary Disposal Route | Segregated Halogenated Organic Waste | [1][2][3] |
| Recommended Method | Licensed Professional Disposal (e.g., Incineration) | [5][6][7] |
Personnel Protection and Engineering Controls
Protecting laboratory personnel is the first priority. The hazards associated with this compound necessitate strict adherence to safety protocols during all phases of handling and disposal.
-
Engineering Controls : All handling of this compound, including weighing, transferring, and adding to waste containers, must be performed within a properly functioning chemical fume hood.[1][3][6] This is the primary engineering control to minimize the risk of inhaling chemical dust or vapors.
-
Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is mandatory.[2][8]
-
Eye and Face Protection : Safety glasses with side shields are the minimum requirement. Given the serious eye irritation hazard, chemical goggles are strongly recommended.[6][7] A face shield should be worn over goggles if there is a risk of splashing.[7]
-
Skin Protection : A full-length, buttoned lab coat must be worn to protect skin and clothing.[2]
-
Hand Protection : Chemically resistant gloves, such as nitrile gloves, are required.[2][3] Always inspect gloves for tears or holes before use and wash hands thoroughly after removing them.
-
Step-by-Step Waste Collection and Segregation Protocol
The proper segregation of chemical waste is a cornerstone of laboratory safety and environmental compliance.[1] The following steps provide a clear protocol for managing waste containing this compound.
Step 1: Waste Characterization All waste containing this compound, including the pure compound, reaction mixtures, contaminated consumables (e.g., weigh boats, pipette tips), and solvent rinsates, must be classified as hazardous waste.[9][10] Do not dispose of this chemical down the drain or in regular trash under any circumstances.[6][11]
Step 2: Segregate as Halogenated Waste This is the most critical step in the disposal process. This compound is a brominated organic chemical and must be collected in a designated "Halogenated Organic Waste" container.[1][2][3] Do not mix it with non-halogenated organic waste.
Step 3: Container Management
-
Selection : Use only compatible, leak-proof containers specifically designated for liquid or solid halogenated waste.[9][10] The container must be in good condition and have a secure, tight-fitting lid.[7][9]
-
Labeling : As soon as the first drop of waste is added, the container must be labeled with a "Hazardous Waste" tag.[1][10] The label must clearly state:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other components in the waste stream.
-
The accumulation start date.
-
The associated hazards (e.g., Irritant, Harmful).
-
-
Closure : Keep the waste container closed at all times except when actively adding waste.[7][9] This is a common regulatory violation and is essential to prevent the release of vapors and to avoid spills.
Step 4: Storage Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][10] This area should be at or near the point of generation and under the control of laboratory personnel. Ensure the container is stored in secondary containment to prevent spills from spreading.[8]
Spill and Emergency Procedures
Accidental spills require immediate and correct action to mitigate exposure and contamination. The response procedure depends on the scale of the spill.[12]
For a Minor Spill (manageable by laboratory personnel):
-
Alert & Isolate : Alert personnel in the immediate area and restrict access.[6][13]
-
Ventilate : Ensure the chemical fume hood is operational to ventilate the area.[6]
-
Don PPE : Wear the appropriate PPE as described in Section 2.
-
Contain : If the substance is a solid, gently dampen it with water to prevent dust from becoming airborne.[6] For liquids, use an inert absorbent material (e.g., vermiculite, sand) to dike the spill and prevent it from spreading.[7][12][14]
-
Collect : Carefully sweep up the solid or absorbed material using spark-proof tools and place it into a sealable, vapor-tight plastic bag or a designated waste container.[6]
-
Decontaminate : Clean the spill area thoroughly with soap and water.[6] Collect the cleaning materials and rinsate for disposal as hazardous waste.
-
Package for Disposal : Seal all contaminated materials, including used PPE, in a labeled hazardous waste bag or container.
For a Major Spill (large quantity, highly dispersed, or outside of a containment area):
-
Evacuate : Immediately evacuate the laboratory.
-
Alert : Notify your institution's Environmental Health & Safety (EH&S) office and emergency services.
-
Isolate : Close the laboratory doors and prevent re-entry.
-
Report : Provide emergency responders with the Safety Data Sheet (SDS) and any relevant information about the spill.
Final Disposal Pathway and Workflow
The ultimate disposal of this compound must be handled by professionals.
Arranging for Pickup: Once your hazardous waste container is full or you are no longer generating this waste stream, contact your institution's EH&S department or equivalent authority to arrange for a waste pickup.[10] They will coordinate with a licensed and approved hazardous waste disposal company to transport and dispose of the material in compliance with all regulations.[5][6]
Disposal Workflow Diagram:
The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste.
Caption: Disposal workflow for this compound.
Regulatory Compliance
All laboratory operations in the United States involving hazardous chemicals are governed by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).
-
OSHA Laboratory Standard (29 CFR 1910.1450) : This standard mandates that employers develop a written Chemical Hygiene Plan (CHP).[15][16][17] Your institution's CHP provides specific standard operating procedures, criteria for PPE selection, and emergency protocols. All personnel must be trained on its contents.[15]
-
EPA Resource Conservation and Recovery Act (RCRA) : The EPA, through RCRA, regulates hazardous waste from "cradle-to-grave."[9][18] This means the waste generator (the laboratory) is responsible for ensuring the waste is properly identified, managed, and treated from its creation to its final disposal.[18]
By following the procedures in this guide, you will be in compliance with these key federal regulations, ensuring a safe working environment and responsible environmental stewardship.
References
- 1. benchchem.com [benchchem.com]
- 2. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 3. scienceready.com.au [scienceready.com.au]
- 4. labsolu.ca [labsolu.ca]
- 5. aaronchem.com [aaronchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ehs.providence.edu [ehs.providence.edu]
- 8. needle.tube [needle.tube]
- 9. pfw.edu [pfw.edu]
- 10. benchchem.com [benchchem.com]
- 11. acs.org [acs.org]
- 12. jk-sci.com [jk-sci.com]
- 13. ccny.cuny.edu [ccny.cuny.edu]
- 14. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 15. compliancy-group.com [compliancy-group.com]
- 16. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
- 17. osha.gov [osha.gov]
- 18. epa.gov [epa.gov]
Navigating the Safe Handling of Methyl 4-((5-bromopyrimidin-2-yl)oxy)benzoate: A Guide to Personal Protective Equipment and Disposal
Methyl 4-((5-bromopyrimidin-2-yl)oxy)benzoate is a key building block in modern drug discovery, particularly in the synthesis of protein degraders. Its structure, incorporating a brominated pyrimidine ring linked to a benzoate group, offers versatile reactivity for medicinal chemists. However, this same reactivity profile necessitates a robust and well-understood safety protocol to protect researchers from potential hazards. This guide provides an in-depth, experience-driven framework for the safe handling and disposal of this compound, moving beyond a simple checklist to explain the scientific reasoning behind each procedural step. Our goal is to empower researchers with the knowledge to create a self-validating system of safety in their laboratories.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before handling any chemical, a thorough understanding of its potential hazards is paramount. For this compound, we must consider the toxicological profile of its constituent parts: a halogenated aromatic heterocycle and a methyl ester.
Based on data for the compound and structurally similar molecules, the primary hazards are identified as follows:
-
Harmful if Swallowed or Inhaled: Acute toxicity is a significant concern.[1][2]
-
Causes Skin Irritation: The aromatic and halogenated nature of the compound can lead to localized skin irritation upon contact.[1][2]
-
Causes Serious Eye Irritation: Direct contact with the eyes can cause significant damage.[1][2]
-
May Cause Respiratory Irritation: Inhalation of the dust or aerosols can irritate the respiratory tract.[1][2]
These hazards are summarized in the table below.
| Hazard Statement | GHS Classification | Potential Effect |
| H302: Harmful if swallowed | Acute toxicity, oral (Category 4) | Ingestion may lead to systemic toxic effects.[1] |
| H332: Harmful if inhaled | Acute toxicity, inhalation | Inhalation of dust can be harmful. |
| H315: Causes skin irritation | Skin corrosion/irritation (Category 2) | Direct contact can cause redness, itching, and inflammation.[1] |
| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) | Can cause significant, but reversible, eye damage upon contact.[1] |
| H335: May cause respiratory irritation | Specific target organ toxicity, single exposure (Category 3) | Inhalation may lead to coughing, shortness of breath, and irritation of the nasal passages.[1] |
Given these risks, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical necessity.
The Core of Protection: A Multi-Layered PPE Approach
The selection of PPE should be based on a thorough risk assessment of the procedures to be performed.[3] For handling this compound in a solid form or in solution, a multi-layered approach is essential.
Hand Protection: The First Line of Defense
Disposable nitrile gloves are a common choice for general laboratory work due to their good dexterity and protection against incidental splashes.[3][4] However, it is crucial to recognize their limitations. Nitrile gloves offer poor resistance to halogenated and aromatic hydrocarbons.[5][6][7] While suitable for handling small quantities and for short durations where only incidental contact is expected, they should be changed immediately upon any known contamination.
For procedures involving larger quantities, extended handling times, or significant risk of immersion, more robust glove choices are necessary.
Glove Selection Guide
| Scenario | Primary Glove | Secondary Glove (Double Gloving) | Rationale |
| Weighing, small-scale solution prep (<50 mL) | Nitrile (min. 5-mil thickness) | N/A | Provides sufficient protection for incidental contact. Change frequently.[4][6] |
| Large-scale reactions, chromatography, work-up | Neoprene or Butyl rubber | Nitrile | Neoprene and butyl offer superior resistance to a broader range of chemicals, including halogenated compounds.[7][8] The inner nitrile glove provides secondary protection during doffing. |
Proper Glove Removal Technique: It is imperative to remove gloves without contaminating your skin. A detailed guide can be found at Princeton University's Environmental Health and Safety page.
Eye and Face Protection: Shielding Against the Unseen
Standard safety glasses with side shields are the absolute minimum requirement for any work in a chemical laboratory.[3] However, due to the powder form of this compound and the risk of splashes from solutions, chemical splash goggles are mandatory .[3][4] Goggles provide a seal around the eyes, offering superior protection from dust, splashes, and vapors.
For high-risk operations, such as working with large volumes or under pressure, a face shield should be worn in addition to chemical splash goggles to protect the entire face.[1][3][8]
Body Protection: The Final Barrier
A standard laboratory coat is required at all times. For procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended.[3] Clothing worn in the lab should cover the legs, and closed-toe shoes are mandatory.
Respiratory Protection: An Assessment-Based Necessity
Work with this compound should ideally be conducted within a certified chemical fume hood to minimize the risk of inhalation. If handling the solid powder outside of a fume hood (e.g., in a balance enclosure), or if there is a potential for aerosol generation that cannot be controlled by engineering means, respiratory protection is necessary.[9]
A NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates (e.g., a half-face respirator with P100/OV cartridges) should be used. All personnel requiring the use of a respirator must be part of a respiratory protection program, which includes fit-testing and medical clearance.
Operational Plan: From Set-Up to Clean-Up
A structured workflow is key to minimizing exposure and ensuring safety.
References
- 1. aaronchem.com [aaronchem.com]
- 2. labsolu.ca [labsolu.ca]
- 3. Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. hsa.ie [hsa.ie]
- 9. PPE for Hazardous Chemicals [canadasafetytraining.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
